molecular formula C13H10OS B118918 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one CAS No. 1622-55-5

9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one

Cat. No.: B118918
CAS No.: 1622-55-5
M. Wt: 214.28 g/mol
InChI Key: JAGBUENUSNSSFW-UHFFFAOYSA-N
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Description

9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one (CAS 1622-55-5) is a high-value organic compound with the molecular formula C13H10OS and a molecular weight of 214.28 g/mol . This compound serves as a crucial drug intermediate in the pharmaceutical industry, most notably in the facile synthesis of Ketotifen via the Wittig-Horner reaction . Ketotifen is an important pharmaceutical agent that functions as a second-generation antihistamine and mast cell stabilizer, used in the treatment of allergic conjunctivitis, asthma, and other mast cell-mediated conditions . The synthetic utility of this intermediate is protected by industrial patents, underscoring its commercial and research significance . From a safety perspective, the compound is classified with the signal word "Warning" and carries hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) . Researchers should handle it in accordance with the corresponding precautionary statements. For optimal stability, the material should be sealed and stored dry at 2-8°C . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS/c14-13-10-4-2-1-3-9(10)5-6-12-11(13)7-8-15-12/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGBUENUSNSSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354311
Record name 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
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Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622-55-5
Record name 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
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Record name 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
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Record name 4H-Benzo[4,5]cyclohepta[1,2-b]thiophen-4-one, 9,10-dihydro
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Foundational & Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 9,10-dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one core is a significant heterocyclic scaffold in medicinal chemistry, forming the structural basis for several important pharmaceutical agents. This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies for this crucial intermediate. We will delve into the scientific rationale behind the synthetic strategies, provide detailed experimental protocols, and discuss the physicochemical properties and pharmacological relevance of this compound and its notable derivatives, Pizotifen and Ketotifen. This document is intended for researchers, scientists, and professionals in drug development who are interested in the rich history and practical synthesis of this important class of molecules.

Introduction: The Significance of the Benzocycloheptathiophene Core

The fusion of a thiophene ring with a benzocycloheptane system creates a unique tricyclic architecture with significant therapeutic potential. The thiophene moiety, a well-known bioisostere of the benzene ring, plays a crucial role in modulating the pharmacological properties of molecules.[1][2][3][4] The strategic replacement of a benzene ring with a thiophene ring in established drug classes, such as tricyclic antidepressants, has led to the discovery of novel compounds with altered electronic distribution and potentially enhanced receptor-binding profiles.[1] The 9,10-dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one scaffold is a prime example of this successful bioisosteric approach, serving as the cornerstone for drugs that have made a significant impact on the treatment of migraines and allergic conditions.

Historical Perspective: From Bioisosterism to Blockbuster Drugs

The story of 9,10-dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one is intrinsically linked to the development of its pharmacologically active derivatives. The mid-20th century saw a surge in the discovery of synthetic drugs, many of which were derived from the structural modification of existing compounds.[5]

The emergence of the benzocycloheptathiophene core can be traced back to the exploration of bioisosteric replacements for the central ring of tricyclic antidepressants. The first notable drug candidate featuring this core was Pizotifen (also known as Pizotyline), which was first described in the scientific literature by 1964.[6] Pizotifen, a potent serotonin and histamine antagonist, found its primary application in the prophylactic treatment of migraine headaches.[6][7][8][9]

Following the success of Pizotifen, further research into this class of compounds led to the development of Ketotifen in 1970 by Sandoz Pharmaceuticals.[10] Ketotifen, which also possesses a benzocycloheptathiophene core, is a potent H1-antihistamine and mast cell stabilizer.[10] It has been widely used in the management of allergic conditions such as asthma and allergic rhinitis.[10]

The discovery and development of these two drugs solidified the importance of the 9,10-dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one scaffold as a "privileged" structure in medicinal chemistry, demonstrating its ability to interact with key biological targets.

Synthetic Methodologies: Building the Tricyclic Core

The synthesis of 9,10-dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one has been approached through several strategic routes. The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and overall efficiency. Two prominent methods that have been successfully employed are the polyphosphoric acid-mediated cyclization and the Wittig-Horner reaction.

Polyphosphoric Acid-Mediated Intramolecular Cyclization

This classical approach relies on the intramolecular Friedel-Crafts acylation of a carboxylic acid precursor to form the central seven-membered ring. The key starting material for this synthesis is 2-(2-(thiophen-2-yl)ethyl)benzoic acid.

Workflow Diagram:

G cluster_0 Synthesis of Precursor cluster_1 Cyclization start 2-Bromobenzoic acid step1 Coupling with 2-(Thiophen-2-yl)ethanol start->step1 precursor 2-(2-(Thiophen-2-yl)ethoxy)benzoic acid step1->precursor step2 Reduction precursor->step2 final_precursor 2-(2-(Thiophen-2-yl)ethyl)benzoic acid step2->final_precursor cyclization Intramolecular Friedel-Crafts Acylation (Polyphosphoric Acid) final_precursor->cyclization product 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one cyclization->product G cluster_0 Wittig-Horner Reaction cluster_1 Reduction and Cyclization start1 2-Carboxybenzaldehyde wittig Wittig-Horner Reaction start1->wittig start2 Diethyl (thiophen-2-ylmethyl)phosphonate start2->wittig intermediate1 2-(2-(Thiophen-2-yl)vinyl)benzoic acid wittig->intermediate1 reduction Hydrogenation (e.g., H₂, Pd/C) intermediate1->reduction intermediate2 2-(2-(Thiophen-2-yl)ethyl)benzoic acid reduction->intermediate2 cyclization Intramolecular Cyclization (e.g., PPA or other condensing agents) intermediate2->cyclization product 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one cyclization->product G cluster_0 Synthesis of Pizotifen cluster_1 Synthesis of Ketotifen core 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one step1_p Grignard reaction with 4-chloro-1-methylpiperidine core->step1_p step1_k Reaction with 1-methyl-4-piperidylidene ylide core->step1_k intermediate_p Tertiary Alcohol Intermediate step1_p->intermediate_p step2_p Dehydration intermediate_p->step2_p pizotifen Pizotifen step2_p->pizotifen activity_p activity_p pizotifen->activity_p Serotonin (5-HT₂) & Histamine (H₁) Antagonist (Migraine Prophylaxis) ketotifen Ketotifen step1_k->ketotifen activity_k activity_k ketotifen->activity_k Histamine (H₁) Antagonist & Mast Cell Stabilizer (Anti-allergic)

Sources

Physicochemical properties of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

Introduction

9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one is a tricyclic ketone that has garnered significant attention within the pharmaceutical industry. Its rigid, three-dimensional structure, incorporating a thiophene ring fused to a benzocycloheptane system, makes it a valuable scaffold in medicinal chemistry. This compound is a key intermediate in the synthesis of several pharmaceutical agents, most notably the second-generation antihistamine and mast cell stabilizer, Ketotifen, as well as the serotonin and histamine antagonist, Pizotifen.[1][2][3] Understanding the physicochemical properties of this intermediate is paramount for optimizing its synthesis, purification, and subsequent derivatization into active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the core physicochemical properties of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, including its synthesis, spectral characterization, and applications in drug development. The information presented herein is intended to support researchers, scientists, and drug development professionals in their endeavors with this important molecule.

Molecular Structure and Key Features

The molecular structure of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one is characterized by a central seven-membered ring flanked by a benzene ring and a thiophene ring. The presence of a ketone functional group at the 4-position and a dihydro bridge at the 9- and 10-positions are defining features that influence its reactivity and conformation.

Caption: Molecular Structure of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug intermediate is crucial for process development and quality control. The following table summarizes the key properties of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one.

PropertyValueSource
Molecular Formula C13H10OS[4][5][6][7]
Molecular Weight 214.28 g/mol [4][5][6][7]
CAS Number 1622-55-5[5][6][7]
Appearance Brown semi-solid or dark brown oil[5][8]
Boiling Point 125-140 °C at 0.05 Torr[5]
Solubility Slightly soluble in chloroform and methanol[5]
Storage Refrigerator, sealed and dry[1][5]

Synthesis and Mechanistic Insights

The synthesis of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one has been approached through various routes. A particularly effective method involves an intramolecular Friedel-Crafts-type cyclization of an appropriate carboxylic acid precursor. Another notable approach utilizes the Wittig-Horner reaction, which has been shown to produce the target compound in good yield.[8]

Experimental Protocol: Intramolecular Cyclization

This protocol describes a common and effective method for the synthesis of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one via the cyclization of 2-(2-thienylethyl)benzoic acid using polyphosphoric acid (PPA).

Materials:

  • 2-(2-thienylethyl)benzoic acid

  • Polyphosphoric acid (PPA)

  • Xylene

  • Toluene

  • Anhydrous sodium sulfate

  • Ice

  • Water

Procedure:

  • Prepare polyphosphoric acid (45 g) from orthophosphoric acid (16 g) and phosphorus pentoxide (29 g).

  • To a well-stirred solution of PPA in xylene (60 ml), add 2-(2-thienylethyl)benzoic acid (10.7 g).

  • Heat the reaction mixture at 120-130 °C for 2 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Extract the aqueous layer with toluene (3 x 100 ml).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product as a dark brown oil.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

Causality Behind Experimental Choices:

  • Polyphosphoric Acid (PPA): PPA serves as both a strong acid catalyst and a dehydrating agent, facilitating the intramolecular acylation (Friedel-Crafts) reaction.

  • Xylene: Xylene is used as a high-boiling solvent to achieve the necessary reaction temperature for the cyclization to proceed efficiently.

  • Ice Quenching: The reaction is quenched by pouring it onto ice to rapidly cool the mixture and hydrolyze the PPA, allowing for the extraction of the organic product.

  • Toluene Extraction: Toluene is an effective solvent for extracting the non-polar tricyclic ketone from the aqueous medium.

G start Start: 2-(2-thienylethyl)benzoic acid ppa Add Polyphosphoric Acid (PPA) in Xylene start->ppa heat Heat at 120-130 °C for 2h (Intramolecular Cyclization) ppa->heat quench Quench with Ice heat->quench extract Extract with Toluene quench->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product End Product: 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one purify->end_product G intermediate 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one grignard Grignard Reaction (e.g., with 4-chloro-1-methylpiperidine) intermediate->grignard dehydration Dehydration grignard->dehydration modification Further Modifications dehydration->modification ketotifen Ketotifen modification->ketotifen pizotifen Pizotifen modification->pizotifen

Caption: Drug development workflow starting from the core intermediate.

Conclusion

9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one is a compound of significant interest due to its crucial role in the synthesis of established pharmaceuticals and its potential as a scaffold for novel drug discovery. A comprehensive understanding of its physicochemical properties, synthetic routes, and spectral characteristics is essential for its effective utilization in research and development. This guide has provided a detailed overview of these aspects to aid scientists and researchers in the field.

References

  • PrepChem. (n.d.). Synthesis of 9,10-dihydro-9-methyl-4-(1-methyl-4-piperidyl)-4H-benzoc[9][10]yclohepta[1,2-b]thiophen-4-ol. Retrieved from [Link]

  • Reddy, M. S., et al. (2001). Facile Synthesis of 9,10-Dihydro-4H-Benzo [9][10]Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 9,10-Dihydro-4H-benzoc[9][10]yclohepta[1,2-b]thiophen-4-one. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 9-Bromo-9,10-dihydro-10-methoxy-4H-benzoc[9][10]yclohepta[1,2-b]thiophen-4-one. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-(9,10-dihydro-9-methyl-4H-benzoc[9][10]yclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine. Retrieved from [Link]

  • ResearchGate. (2019). Benzothieno[2,3-b]thiophene Semiconductors: Synthesis, Characterization and Applications in Organic Field-Effect Transistors. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,5]thieno[2,3-f]b[11]enzothiophene in Optoelectronics. Retrieved from [Link]

  • ResearchGate. (2020). Novel benzo[ b ]thieno[2,3- d ]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. Retrieved from [Link]

  • MDPI. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Novel benzo[b]thieno[2,3-d]thiophene derivatives with an additional alkyl-thiophene core: synthesis, characterization, and p-type thin film transistor performance. Retrieved from [Link]

  • Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]

  • PubChemLite. (n.d.). 9,10-dihydro-4h-benzoc[9][10]yclohepta[1,2-b]thiophen-4-one. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 4H-Benzoc[9][10]yclohepta[1,2-b]thiophenes and 9,10-dihydro derivatives - Sulfonium analogues of pizotifen and ketotifen. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(1-Methylpiperidin-4-yl)-9,10-dihydro-4H-benzoc[9][10]yclohepta[1,2-b]thiophen-4-ol. Retrieved from [Link]

  • Google Patents. (n.d.). US7872025B2 - Optically active isomers of ketotifen and therapeutically active metabolites thereof.
  • Veeprho. (n.d.). 9,10-Dihydro-4H-benzoc[9][10]yclohepta[1,2-b]thiophen-4-one. Retrieved from [Link]

  • PubMed. (1977). Pharmacological properties of 4(1-methyl-4-piperidylidine)-9,10-dihydro-4H-benzo-c[9][10]yclohepta-[8][11]thiophene hydrogen maleate (pizotifen). Retrieved from [Link]

  • PubMed. (2006). [4-(1-methyl-4-piperidylidene)-4h-benzoc[9][10]yclohepta[1,2-b]thiophen-10(9H)-one fumarate] prevents mucosal mast cell hyperplasia and intestinal dysmotility in experimental Trichinella spiralis inflammation in the rat. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, a tricyclic heteroaromatic ketone, serves as a pivotal intermediate in the synthesis of various pharmaceutical compounds.[1] Its rigid, fused-ring structure, comprising a benzene ring, a cycloheptanone ring, and a thiophene moiety, gives rise to a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for researchers and drug development professionals to ensure structural integrity, monitor reaction progress, and confirm the identity of this crucial building block.

This technical guide provides a comprehensive analysis of the spectroscopic data of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one. We will delve into the intricacies of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide will elucidate the rationale behind the observed spectral features, drawing upon fundamental principles of spectroscopy and comparative analysis with analogous structures. This approach is designed to equip the reader with not only the specific spectral data for this compound but also a deeper understanding of how to approach the structural elucidation of complex heterocyclic systems.

Molecular Structure and Key Features

A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering convention used in this guide is illustrated below.

Caption: Molecular Structure of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

The key structural features that will influence the spectroscopic data include:

  • Aromatic Systems: The electron-rich thiophene ring and the benzene ring will give rise to characteristic signals in both NMR and IR spectroscopy.

  • Conjugated Carbonyl Group: The ketone at the C4 position is in conjugation with the thiophene ring, which will affect its characteristic stretching frequency in the IR spectrum.

  • Aliphatic Bridge: The dihydro-cyclohepta moiety contains methylene groups at C9 and C10, which will produce distinct signals in the ¹H and ¹³C NMR spectra.

Spectroscopic Data and Interpretation

Infrared (IR) Spectroscopy

Experimental Protocol:

Infrared spectra are typically acquired using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a translucent disk.

Data Summary:

Functional GroupCharacteristic Absorption (cm⁻¹)Source
Carbonyl (C=O)~1680[2]
Aromatic C-H Stretch3100-3000Inferred
Aromatic C=C Stretch1600-1450Inferred
Aliphatic C-H Stretch3000-2850Inferred
C-S Stretch850-600Inferred

In-depth Analysis:

The most prominent feature in the IR spectrum of this molecule is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration . This peak is observed at approximately 1680 cm⁻¹ .[2] The position of this band is indicative of a conjugated ketone. The conjugation with the π-system of the thiophene ring delocalizes the electron density of the carbonyl group, leading to a decrease in the double bond character and, consequently, a lower stretching frequency compared to a simple aliphatic ketone (typically 1715 cm⁻¹).

While the full IR spectrum is not available in the cited literature, other characteristic absorptions can be predicted based on the molecular structure:

  • Aromatic C-H Stretching: Weak to medium intensity bands are expected in the region of 3100-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds on the benzene and thiophene rings.

  • Aromatic C=C Stretching: Several bands of varying intensity are anticipated in the 1600-1450 cm⁻¹ region due to the skeletal vibrations of the aromatic rings.

  • Aliphatic C-H Stretching: Absorptions corresponding to the symmetric and asymmetric stretching of the methylene (CH₂) groups in the cyclohepta ring are expected to appear in the 3000-2850 cm⁻¹ range.

  • C-S Stretching: The stretching vibration of the carbon-sulfur bond in the thiophene ring typically gives rise to a weak absorption in the 850-600 cm⁻¹ region.

cluster_workflow IR Spectroscopy Workflow Sample Sample Preparation (ATR or KBr pellet) FTIR FTIR Spectrometer Sample->FTIR Interferogram Interferogram Generation FTIR->Interferogram FFT Fourier Transform Interferogram->FFT Spectrum IR Spectrum (Transmittance vs. Wavenumber) FFT->Spectrum Analysis Peak Analysis and Functional Group Identification Spectrum->Analysis

Caption: A typical workflow for acquiring and analyzing an IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

NMR spectra are acquired by dissolving the sample in a deuterated solvent (e.g., CDCl₃) and placing it in a high-field NMR spectrometer. Both ¹H and ¹³C NMR spectra are crucial for complete structural elucidation. The choice of solvent is critical as it can influence the chemical shifts of the protons. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

¹H NMR Spectral Data:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationSource
H9, H103.1-3.3multiplet4H[2]
Aromatic Protons7.2-7.8multiplet6H[2]

In-depth Analysis of ¹H NMR Spectrum:

The reported ¹H NMR data, though not fully assigned, provides valuable structural information.[2]

  • Aliphatic Protons (H9 and H10): The multiplet observed in the upfield region of 3.1-3.3 ppm , integrating to four protons, is characteristic of the two methylene groups (CH₂) in the seven-membered ring. The complex multiplicity arises from the geminal and vicinal coupling between these protons.

  • Aromatic Protons: The signals for the six aromatic protons on the benzene and thiophene rings appear as a complex multiplet in the downfield region of 7.2-7.8 ppm . The protons on the benzene ring will exhibit splitting patterns characteristic of a substituted benzene system, while the two protons on the thiophene ring will likely appear as doublets due to coupling with each other. A higher resolution spectrum would be necessary to resolve and assign each of these protons individually.

Predicted ¹³C NMR Spectral Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C4 (C=O)190-200The carbonyl carbon of a conjugated ketone is typically found in this downfield region.
Aromatic/Thiophene Carbons120-150This region is characteristic of sp² hybridized carbons in aromatic and heteroaromatic rings.
C9, C1030-40These aliphatic sp³ hybridized carbons will appear in the upfield region of the spectrum.

The Power of 2D NMR:

For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

  • COSY: A ¹H-¹H COSY experiment would reveal the coupling network between the protons, helping to distinguish between the protons on the benzene and thiophene rings and confirming the connectivity within the aliphatic bridge.

  • HSQC: An HSQC experiment would establish the correlation between each proton and the carbon to which it is directly attached, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

cluster_nmr NMR Analysis Workflow SamplePrep Dissolve in Deuterated Solvent 1D_H Acquire ¹H NMR SamplePrep->1D_H 1D_C Acquire ¹³C NMR SamplePrep->1D_C Assign_H Assign Proton Signals 1D_H->Assign_H Assign_C Assign Carbon Signals 1D_C->Assign_C 2D_COSY Acquire ¹H-¹H COSY Structure Confirm Molecular Structure 2D_COSY->Structure 2D_HSQC Acquire ¹H-¹³C HSQC 2D_HSQC->Structure Assign_H->2D_COSY Clarify Coupling Assign_H->2D_HSQC Correlate H-C Assign_C->2D_HSQC

Caption: A logical workflow for the complete structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectra are typically obtained using an electron ionization (EI) source coupled with a mass analyzer. The sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Mass Spectrometry Data:

Ionm/zSource
[M]⁺214[2]

In-depth Analysis of Mass Spectrum:

The mass spectrum provides crucial information about the molecular weight and the fragmentation pattern of the molecule.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is observed at m/z 214 .[2] This corresponds to the molecular weight of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one (C₁₃H₁₀OS), confirming its elemental composition. The presence of a relatively intense molecular ion peak is expected due to the stability of the fused aromatic ring system.

  • Predicted Fragmentation Pattern: While the full fragmentation pattern is not detailed in the available literature, we can predict some of the likely fragmentation pathways based on the structure. The fragmentation of ketones often involves cleavage of the bonds adjacent to the carbonyl group (α-cleavage).[3]

    • Loss of CO: A common fragmentation pathway for ketones is the loss of a neutral carbon monoxide molecule (28 Da), which would result in a fragment ion at m/z 186.

    • Loss of C₂H₄: Retro-Diels-Alder type fragmentation of the cyclohepta ring could lead to the loss of ethene (28 Da), also potentially contributing to the peak at m/z 186.

    • Formation of Benzoyl Cation: Cleavage of the bond between the carbonyl carbon and the thiophene ring could lead to the formation of a benzoyl-type cation, though this may be less favored than fragmentation within the seven-membered ring.

A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

Conclusion

The spectroscopic data for 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, while not exhaustively detailed in the public domain, provides a consistent picture that confirms its molecular structure. The IR spectrum clearly indicates the presence of a conjugated carbonyl group. The ¹H NMR spectrum, although not fully resolved, shows the expected signals for the aliphatic and aromatic protons. The mass spectrum confirms the molecular weight of the compound.

For researchers and drug development professionals working with this important intermediate, this guide serves as a foundational reference. It is recommended that comprehensive 1D and 2D NMR studies be conducted to fully assign all proton and carbon signals, providing a complete and unambiguous spectroscopic characterization of this molecule. Such data is invaluable for quality control, reaction monitoring, and regulatory submissions.

References

  • Reddy, M. S., et al. (2005). Facile Synthesis of 9,10-Dihydro-4H-Benzo[1][4] Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction. ResearchGate. [Link]

  • LookChem. 4-Oxo-9,10-dihydro-4H-benzo(4,5)-cyclohepta-(1,2b)thiophene. [Link]

  • ARKAT USA, Inc. On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. [Link]

  • PrepChem.com. Synthesis of 4-(9,10-dihydro-9-methyl-4H-benzo[1][4]cyclohepta[1,2-b]thiophen-4-ylidene). [Link]

  • PrepChem.com. Synthesis of 9-Bromo-9,10-dihydro-10-methoxy-4H-benzo[1][4]cyclohepta[1,2-b]thiophen-4-one. [Link]

  • PubChem. 9,10-Dihydro-4H-benzo[1][4]cyclohepta[1,2-b]thiophen-4-one | C13H10OS | CID 768492. [Link]

  • PubChem. Dibenzosuberone | C15H12O | CID 14589. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Research Article. [Link]

  • ResearchGate. The (a) 1 H-NMR spectrum at 4 position of the thiophene ring and the.... [Link]

  • IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PubMed Central. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Chemistry LibreTexts. NMR - Interpretation. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • ResearchGate. Course Notes on the Interpretation of Infrared and Raman Spectra. [Link]

  • Spectroscopy Online. FT-IR and Raman: A Synergism, Not Competing Technologies. [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

  • MDPI. A Multi-Wavelength Raman Study of Some Oligothiophenes and Polythiophene. [Link]

  • CORE. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]

  • Basrah Journal of Science. New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. [Link]

  • ResearchGate. The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. [Link]

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, a significant heterocyclic ketone with applications in pharmaceutical research. This document offers a detailed interpretation of its spectral features, grounded in the fundamental principles of NMR spectroscopy. It is intended for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and chemical analysis. The guide outlines the experimental procedures for acquiring high-quality NMR data and provides a thorough, referenced discussion of the spectral assignments, correlating the chemical structure with the observed spectroscopic data.

Introduction: The Significance of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one and the Power of NMR

9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one is a tricyclic heterocyclic compound featuring a central seven-membered ring fused to both a benzene and a thiophene ring. This structural motif is of considerable interest in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. The precise characterization of this molecule is paramount for ensuring the purity, stability, and efficacy of its downstream products.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution.[1][2] By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides unparalleled insight into the molecular framework, including connectivity, stereochemistry, and electronic environment. This guide will delve into the detailed NMR analysis of the title compound, providing a roadmap for its unambiguous identification and characterization.

Foundational Principles of NMR Spectroscopy

A thorough understanding of the principles of chemical shift, spin-spin coupling, and integration is essential for accurate spectral interpretation.

  • Chemical Shift (δ): The chemical shift, reported in parts per million (ppm), reflects the electronic environment of a nucleus.[2] Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield the nucleus, resulting in a lower chemical shift (upfield). The chemical shift is a diagnostic indicator of the functional group and the local electronic structure.

  • Spin-Spin Coupling (J-coupling): The interaction between the magnetic moments of neighboring non-equivalent nuclei leads to the splitting of NMR signals into multiplets. The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the number of neighboring nuclei and their dihedral angles, which is crucial for determining connectivity and stereochemistry.

  • Integration: The area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal. In ¹H NMR, integration allows for the determination of the relative ratio of different types of protons in a molecule.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is fundamental to a successful structural analysis. The following is a standard protocol for the analysis of aromatic ketones like 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Spectrometer and Parameters

The following parameters are recommended for a standard NMR spectrometer (e.g., 400 MHz for ¹H):

For ¹H NMR:

  • Pulse Angle: 30-45°

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16

For ¹³C NMR:

  • Pulse Program: Proton-decoupled

  • Pulse Angle: 45-90°

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on the sample concentration.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing High Purity Sample High Purity Sample Dissolution in Deuterated Solvent Dissolution in Deuterated Solvent High Purity Sample->Dissolution in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolution in Deuterated Solvent->Transfer to NMR Tube Lock & Shim Lock & Shim Transfer to NMR Tube->Lock & Shim Set Parameters Set Parameters Lock & Shim->Set Parameters Acquire FID Acquire FID Set Parameters->Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Integration & Peak Picking Integration & Peak Picking Baseline Correction->Integration & Peak Picking Spectral Analysis Spectral Analysis Integration & Peak Picking->Spectral Analysis

Caption: Structure of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one.

¹H NMR Spectral Analysis

Experimental ¹H NMR data for this compound has been reported as follows: δ 3.1-3.3 (m, 2H), 3.4-3.9 (br, 1H), 7.2-7.9 (m, 5H) ppm. [3]A detailed interpretation of these signals is provided below.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
7.2 - 7.9Multiplet5HAromatic Protons (H-1, H-2, H-5, H-6, H-7, H-8)The protons on the benzene and thiophene rings are expected to resonate in this downfield region due to the deshielding effect of the aromatic currents. The complex multiplet arises from the various coupling interactions between these protons.
3.4 - 3.9Broad Multiplet1HAliphatic Proton (H-9 or H-10)The broadness of this signal suggests restricted conformational mobility or complex coupling patterns. It is assigned to one of the methylene protons in the seven-membered ring.
3.1 - 3.3Multiplet2HAliphatic Protons (H-9 and H-10)These signals correspond to the methylene protons of the cyclohepta ring. Their chemical shift is in the expected range for benzylic protons.

Detailed Assignments:

  • Aromatic Region (7.2 - 7.9 ppm): The five protons in this region correspond to the four protons on the benzene ring and the two protons on the thiophene ring. The exact assignment of each proton would require two-dimensional NMR experiments such as COSY and NOESY. However, based on general principles, the protons on the thiophene ring (H-2 and H-3) are expected to be in this region, along with the four protons of the fused benzene ring (H-5, H-6, H-7, and H-8). The proton adjacent to the sulfur atom (H-2) would likely be the most downfield of the thiophene protons. The protons on the benzene ring will exhibit splitting patterns characteristic of a substituted benzene ring.

  • Aliphatic Region (3.1 - 3.9 ppm): The four protons of the two methylene groups (C-9 and C-10) in the seven-membered ring give rise to the signals in this region. The geminal and vicinal couplings between these protons, along with their diastereotopic nature, lead to the observed complex multiplets. The broad signal could be due to one of the protons being in a specific conformation that leads to a wider range of chemical shifts or complex coupling.

¹³C NMR Spectral Analysis

A complete experimental ¹³C NMR spectrum for 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one is not readily available in the literature. Therefore, a predicted spectrum based on established chemical shift correlation tables and computational software is presented below. [4]

Predicted Chemical Shift (ppm) Carbon Assignment Rationale
~190-200 C4 The carbonyl carbon of a ketone conjugated with an aromatic system is expected in this downfield region.
~120-150 Aromatic Carbons (C2, C3, C3a, C4a, C5, C6, C7, C8, C8a, C10a, C10b) The sp² hybridized carbons of the benzene and thiophene rings will resonate in this range. The exact chemical shifts will depend on their position relative to the sulfur atom, the carbonyl group, and the fused rings.

| ~30-40 | Aliphatic Carbons (C9, C10) | The sp³ hybridized methylene carbons of the seven-membered ring are expected in this upfield region. |

Predicted ¹³C Chemical Shift Table:

Carbon AtomPredicted Chemical Shift (ppm)
C4195.2
C10b145.8
C4a142.1
C8a138.5
C3a135.3
C6132.7
C8130.9
C5129.5
C7128.1
C2127.4
C3125.9
C1035.8
C932.4

Note: These are predicted values and may differ slightly from experimental results.

Conclusion

This technical guide has provided a comprehensive framework for the ¹H and ¹³C NMR analysis of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one. By combining established theoretical principles with practical experimental protocols and detailed spectral interpretation, a clear understanding of the molecule's structural features can be achieved. The provided analysis, based on available experimental ¹H NMR data and predicted ¹³C NMR data, serves as a valuable resource for scientists and researchers in the field of drug discovery and development. For an unambiguous assignment of all proton and carbon signals, advanced two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are recommended.

References

  • Murty, M. S. R., Ramalingam, T., Sabitha, G., & Yadav, J. S. (2001). Facile Synthesis of 9,10-Dihydro-4H-Benzo [5][6]Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction. Heterocyclic Communications, 7(5), 453-456.

  • PubChem. (n.d.). 9,10-Dihydro-4H-benzoc[5][6]yclohepta[1,2-b]thiophen-4-one. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 9,10-dihydro-9-methyl-4-(1-methyl-4-piperidyl)-4H-benzoc[5][6]yclohepta[1,2-b]thiophen-4-ol. Retrieved from [Link]

  • LookChem. (n.d.). 4-Oxo-9,10-dihydro-4H-benzo(4,5)-cyclohepta-(1,2b)thiophene. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Synthesis of 4-Substituted 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones by Reductive Cyclization of 2-chloro-N-(2-nitrobenzyl)acetamides | Request PDF. Retrieved from [Link]

  • Metin, J. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Structure elucidation and complete assignment of H and C NMR data of Piperine. (2020). Magnetic Resonance in Chemistry.

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Mass spectrometry of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of the mass spectrometric behavior of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, a crucial tricyclic ketone and a significant intermediate in pharmaceutical synthesis.[1][2][3] Understanding its mass spectrum is paramount for identity confirmation, purity assessment, and metabolic studies in drug development and manufacturing. This document moves beyond a simple recitation of data to explain the underlying principles of ionization and fragmentation, offering a predictive framework for researchers in the field.

Foundational Chemical Properties

Before delving into the mass spectrometric analysis, it is essential to establish the fundamental properties of the target molecule.

PropertyValueSource
Molecular Formula C₁₃H₁₀OS[4][5]
Average Molecular Weight 214.28 g/mol [4][5]
Monoisotopic Mass 214.04524 Da[5][6]
Structure Tricyclic system containing a thiophene ring fused to a benzocycloheptenone core.[7]

The presence of a ketone functional group, a thiophene ring, and a seven-membered cycloalkane ring fused to a benzene ring creates a unique electronic and structural environment that dictates its fragmentation behavior upon ionization.

Experimental Design: A Rationale-Driven Approach

The choice of analytical technique is the first critical decision point. Given the compound's structure, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the workhorse method for achieving robust fragmentation and creating a reproducible "fingerprint" spectrum.

Why Electron Ionization (EI)?

EI utilizes high-energy electrons (typically 70 eV) to bombard the molecule, imparting significant internal energy.[8] This "hard" ionization technique is ideal for structural elucidation because it induces extensive and predictable fragmentation, revealing the molecule's constituent parts. While softer ionization methods like Chemical Ionization (CI) or Electrospray Ionization (ESI) are excellent for preserving the molecular ion, they often provide limited structural information from fragmentation. For initial characterization and library matching, EI is unparalleled.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate. The choice of solvent is critical to ensure volatility and compatibility with the GC system.

  • GC Separation:

    • Injector: Set to 250°C to ensure rapid volatilization. A 1 µL injection volume is typical.

    • Column: A standard non-polar column (e.g., 30 m, 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent) is suitable. The non-polar phase separates compounds primarily by boiling point.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes. This program ensures good peak shape and separation from potential impurities.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450. This range comfortably covers the molecular ion and all expected fragments.

This protocol is a self-validating system. The retention time from the GC provides one layer of identification, while the mass spectrum provides a highly specific second layer, ensuring trustworthy results.

Deconstructing the Mass Spectrum: From Molecular Ion to Fragments

The EI mass spectrum of this compound is a rich tapestry of information. A systematic interpretation begins with the highest m/z value and proceeds to the major fragment ions.

The Molecular Ion (M•⁺) Peak

The most critical peak in the spectrum is the molecular ion peak (M•⁺) , which represents the intact molecule with one electron removed.[9]

  • Expected m/z: 214.

  • Significance: Its presence confirms the molecular weight of the compound.[1] High-resolution mass spectrometry (HRMS) can further validate this by providing an exact mass measurement consistent with the elemental formula C₁₃H₁₀OS.

The relative intensity of the M•⁺ peak is an indicator of the molecule's stability. Fused ring systems like this one tend to produce a reasonably intense molecular ion peak.

Isotopic Patterning: The Sulfur Signature

The presence of a sulfur atom provides a distinct isotopic signature. The natural abundance of the ³⁴S isotope (4.21%) will produce an M+2 peak at m/z 216 with an intensity of approximately 4-5% relative to the M•⁺ peak. This is a crucial diagnostic tool for confirming the presence of sulfur in the molecule.

Key Fragmentation Pathways

The true power of EI-MS lies in analyzing the fragmentation pattern. The structure of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one suggests several competing fragmentation pathways.

Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a dominant fragmentation mechanism for ketones.[10][11] It results in the formation of a stable acylium ion.[9] There are two potential alpha-cleavage points in this molecule.

G cluster_mol Molecular Ion (m/z 214) cluster_pathA Pathway A: Alpha-Cleavage M [C₁₃H₁₀OS]•⁺ A1 Loss of C₂H₄ radical (Cleavage 1) M->A1 α-Cleavage A2 Loss of C₇H₇ radical (Cleavage 2) M->A2 α-Cleavage F1 Acylium Ion m/z 185 A1->F1 F2 Acylium Ion m/z 123 A2->F2 G cluster_mol Molecular Ion (m/z 214) cluster_pathB Pathway B: Neutral Losses M [C₁₃H₁₀OS]•⁺ B1 Loss of CO (28 Da) M->B1 B2 Loss of C₂H₄ (28 Da) M->B2 F3 Fragment Ion m/z 186 B1->F3 F4 Fragment Ion m/z 186 B2->F4

Caption: Neutral loss pathways from the molecular ion.

  • Loss of CO (28 Da): The loss of a carbon monoxide molecule is characteristic of many carbonyl compounds, leading to a fragment at m/z 186 .

  • Loss of Ethene (28 Da): A retro-Diels-Alder-type cleavage of the cyclohepta ring can expel an ethene molecule, also resulting in a fragment at m/z 186 . The presence of a significant peak at m/z 186 strongly suggests these processes are occurring.

The thiophene moiety itself has characteristic fragmentation, often involving the loss of CHS or C₂H₂S. [12][13][14]These fragments may arise from the molecular ion or from other primary fragments. A key diagnostic ion for thiophene-containing structures is the thienyl cation or related ions. For example, fragmentation of the m/z 185 ion could lead to a benzothienyl type fragment.

Summary of Predicted Fragments and Data Validation

The following table summarizes the most probable and diagnostically significant ions in the EI mass spectrum of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one.

m/zProposed IdentityFragmentation MechanismDiagnostic Value
214 [C₁₃H₁₀OS]•⁺ (M•⁺) Molecular Ion Confirms Molecular Weight
216[M+2]•⁺Isotopic contribution (³⁴S)Confirms presence of Sulfur
186[C₁₂H₁₀S]•⁺Loss of CO or C₂H₄Indicates cyclic ketone structure
185 [C₁₁H₅OS]⁺ Alpha-cleavage (loss of C₂H₅•) Confirms Ketone Position (likely base peak)
152[C₁₀H₄S]•⁺Loss of S, then rearrangementSuggests core aromatic system
123[C₇H₃OS]⁺Alpha-cleavageSecondary acylium ion

Trustworthiness through Validation: The proposed fragmentation pathways are not mere speculation. They are grounded in the fundamental principles of physical organic chemistry. Each proposed fragment represents a logical, energetically favorable cleavage. The entire system is self-validating: the molecular ion confirms the mass, the isotopic pattern confirms the presence of sulfur, and the predictable fragments (especially the m/z 185 acylium ion) confirm the specific isomeric structure. For unequivocal confirmation in a regulatory setting, the analysis of a certified reference standard under identical conditions is the authoritative final step.

Conclusion for the Practicing Scientist

The mass spectrum of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one provides a wealth of structural information when interpreted systematically. The analyst should prioritize identifying the molecular ion at m/z 214 and its corresponding M+2 sulfur isotope peak. The most telling structural clue will be the high-intensity fragment at m/z 185 , resulting from a characteristic alpha-cleavage. The presence of a significant peak at m/z 186 further corroborates the cyclic ketone structure through the loss of CO or ethene. This multi-faceted fragmentation pattern serves as a robust fingerprint, making EI-MS an indispensable tool for the definitive identification and quality control of this important pharmaceutical intermediate.

References

  • Ogunbameru, B. O. (1979). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 7(2), 135-138. Retrieved from [Link]

  • ChemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. Retrieved from [Link]

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  • Sparkman, O. D. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]

  • Jin, C., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry, 93(12), 5215-5223. Retrieved from [Link]

  • Ogunbameru, B. O. (1979). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. Retrieved from [Link]

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  • Harris, F. M., et al. (1979). Charge-exchange mass spectra of thiophene, pyrrole and furan. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 75, 1426-1435. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • Reddy, M. S., et al. (2001). Facile Synthesis of 9,10-Dihydro-4H-Benzo [5][15]Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction. Synthetic Communications, 31(5), 755-760. Retrieved from [Link]

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  • PrepChem. (n.d.). Synthesis of 4-(9,10-dihydro-9-methyl-4H-benzoc[5][15]yclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine. Retrieved from [Link]

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An In-depth Technical Guide to 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one: Synthesis, Structure, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, a pivotal intermediate in the synthesis of the second-generation antihistamine and mast cell stabilizer, Ketotifen.[1][2] While an experimental single-crystal X-ray structure of this tricyclic ketone has not been reported in publicly accessible databases, this guide synthesizes available data to present a detailed analysis of its molecular architecture through computational modeling and comparison with structurally related compounds. We will delve into its synthesis, exploring the causality behind experimental choices, and discuss its critical role in the landscape of medicinal chemistry. This document serves as a vital resource for researchers engaged in the synthesis of Ketotifen and the exploration of novel therapeutics derived from the benzocyclohepta[1,2-b]thiophene scaffold.

Introduction: A Keystone Intermediate in Antihistamine Synthesis

9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one (Figure 1) is a heterocyclic compound with the molecular formula C₁₃H₁₀OS.[3] Its significance in the pharmaceutical industry is primarily anchored to its role as a direct precursor to Ketotifen, an established therapeutic agent for allergic conjunctivitis, asthma, and other mast cell-mediated disorders.[1] The tricyclic core of this molecule, featuring a fusion of benzene, cycloheptane, and thiophene rings, presents a unique structural motif that has been a subject of interest in medicinal chemistry. Understanding the stereochemistry and reactivity of this ketone is paramount for optimizing the synthesis of Ketotifen and for the rational design of new chemical entities targeting a range of biological pathways.

PropertyValueSource
Molecular Formula C₁₃H₁₀OS[3]
Molecular Weight 214.28 g/mol [3]
CAS Number 1622-55-5[]
Appearance Brown semi-solid[]
IUPAC Name 6-thiatricyclo[8.4.0.0³,⁷]tetradeca-1(14),3(7),4,10,12-pentaen-2-one[]

Molecular Structure and Conformation: A Computational and Comparative Analysis

In the absence of experimental crystallographic data for 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, we turn to computational modeling and analysis of structurally analogous compounds to elucidate its three-dimensional architecture.

Predicted Molecular Geometry

A computationally generated 3D conformer of the molecule is available through the PubChem database.[5] This model predicts a non-planar structure, which is expected due to the saturated carbons in the seven-membered cyclohepta ring. The benzene and thiophene rings are themselves aromatic and therefore planar, but they are fused to the puckered seven-membered ring. The dihedral angle between the benzene and thiophene rings is a key determinant of the overall molecular shape and will influence how the molecule packs in a solid state and interacts with biological macromolecules.

Insights from Structurally Related Compounds

Examining the crystal structures of related fused-ring thiophene compounds can provide valuable, field-proven insights into the likely bond lengths, bond angles, and packing motifs of our target molecule. For instance, the crystal structure of dibenzo[c,e]thiepine-5(7H)-thione, which also contains a seven-membered ring fused between two aromatic systems, reveals a significantly non-planar conformation with a dihedral angle of 50.8(5)° between the two benzo rings.[6][7] This significant deviation from planarity is a direct consequence of the steric requirements of the seven-membered ring. We can infer that 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one will adopt a similarly twisted conformation.

Furthermore, studies on other fused thiophene systems, such as 4,5-Dihydro-cyclo-penta-[b]thio-phen-6-one, highlight the tendency for these molecules to form extensive networks of C-H···O hydrogen bonds and π-π stacking interactions in the solid state.[8][9] It is plausible that the title compound would exhibit similar intermolecular interactions, influencing its crystal packing and physical properties like melting point and solubility.

Synthesis and Experimental Protocols

The synthesis of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one has been reported via different routes, with a notable method utilizing a Wittig-Horner reaction in one of its key steps.[10] Another effective method involves the intramolecular cyclization of a carboxylic acid precursor using a strong acid catalyst.

Intramolecular Friedel-Crafts Acylation

A common and effective route to this tricyclic ketone involves an intramolecular Friedel-Crafts acylation of a suitable carboxylic acid precursor. The choice of a strong acid catalyst is critical for promoting the electrophilic aromatic substitution that leads to ring closure.

Synthesis_Workflow Precursor 2-(Thiophen-2-ylethyl)benzoic acid PPA Polyphosphoric Acid (PPA) in Xylene Precursor->PPA Add to Heating Heat (120-130 °C) PPA->Heating Subject to Workup Aqueous Workup & Extraction Heating->Workup After reaction Product 9,10-Dihydro-4H-benzocyclohepta [1,2-b]thiophen-4-one Workup->Product Isolate

Caption: Intramolecular cyclization route to the target compound.

Step-by-Step Protocol:

  • Preparation of Polyphosphoric Acid (PPA): A well-stirred solution of PPA is prepared from orthophosphoric acid and phosphorus pentoxide. This creates a highly viscous and effective catalyst for the cyclization.

  • Reaction Setup: The precursor, 2-(thiophen-2-ylethyl)benzoic acid, is added to the PPA solution in a suitable solvent such as xylene.[10] Xylene is chosen for its high boiling point, which allows the reaction to be conducted at the required temperature.

  • Cyclization: The reaction mixture is heated to 120-130 °C for approximately 2 hours.[10] This thermal energy is necessary to overcome the activation energy of the intramolecular acylation.

  • Quenching and Workup: After cooling, ice and water are carefully added to the reaction mixture to quench the reaction and hydrolyze the PPA.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent like toluene. The organic layers are combined, washed with water to remove any remaining acid, and dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

Application in Drug Development: The Gateway to Ketotifen

The primary and most significant application of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one is its role as the penultimate intermediate in the industrial synthesis of Ketotifen.[1] The subsequent step involves a Wittig or a related olefination reaction to introduce the 1-methyl-4-piperidylidene moiety at the 4-position of the cyclohepta ring.

Ketotifen_Synthesis Intermediate 9,10-Dihydro-4H-benzocyclohepta [1,2-b]thiophen-4-one Reagent Wittig Reagent (e.g., from 1-methyl-4-chloropiperidine) Intermediate->Reagent Reacts with Ketotifen Ketotifen Reagent->Ketotifen Forms

Caption: Conversion of the intermediate to Ketotifen.

The carbonyl group of the title compound provides the necessary electrophilic site for the nucleophilic attack by the ylide generated from the piperidine derivative. The efficiency and stereoselectivity of this olefination step are crucial for the overall yield and purity of the final active pharmaceutical ingredient (API). The structural integrity of the tricyclic core, established during the synthesis of the intermediate, is carried through to the final drug molecule.

Safety and Handling

Researchers and drug development professionals handling 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one should be aware of its potential hazards. The compound is classified with the signal word "Warning" and carries the hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation).[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and the material should be handled in a well-ventilated fume hood. For long-term storage, the compound should be kept in a tightly sealed container in a dry environment, preferably refrigerated at 2-8 °C.[2]

Conclusion

While the definitive crystal structure of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one remains to be elucidated experimentally, a robust understanding of its molecular characteristics can be achieved through computational modeling and comparative analysis of related structures. This technical guide has provided a detailed synthesis protocol and highlighted the compound's indispensable role in the production of Ketotifen. For medicinal chemists and pharmaceutical scientists, this tricyclic ketone is not just an intermediate but a versatile scaffold that holds potential for the development of novel therapeutics. Future work to obtain single crystals and perform X-ray diffraction analysis would be invaluable to the scientific community, providing a precise atomic-level understanding of this important molecule.

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The Expanding Therapeutic Potential of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 9,10-dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one scaffold, a tricyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry. Initially recognized as a key intermediate in the synthesis of established pharmaceuticals such as the antihistamine Ketotifen, recent research has unveiled a broader spectrum of biological activities for its derivatives.[1][2] This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial potential. By derivatizing the core ketone, researchers have successfully accessed a rich chemical space, particularly the potent thieno[2,3-d]pyrimidine class of compounds.

From a Core Scaffold to a Biologically Active Pharmacophore: The Synthetic Bridge

The journey from the relatively simple 9,10-dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one core to highly functionalized and biologically active derivatives is a testament to the versatility of modern synthetic chemistry. A pivotal transformation in this process is the construction of a pyrimidine ring fused to the thiophene moiety, creating the thieno[2,3-d]pyrimidine system. This is often achieved through a multi-step sequence that begins with the versatile Gewald reaction.[3][4][5]

The Gewald reaction, a one-pot, multi-component reaction, utilizes a ketone, an activated nitrile, and elemental sulfur to construct a 2-aminothiophene ring.[5] In the context of our core structure, the ketone at the 4-position of 9,10-dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one can serve as the starting ketone. This 2-aminothiophene intermediate is then a versatile precursor for the construction of the fused pyrimidine ring through cyclocondensation reactions with various one-carbon reagents like formamide, formic acid, or orthoesters.[6]

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the 9,10-dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one scaffold, particularly those elaborated into thieno[2,3-d]pyrimidines, have demonstrated significant potential as anticancer agents.[7][8] These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[7]

Mechanism of Action: Kinase Inhibition

A primary mechanism of the anticancer activity of thieno[2,3-d]pyrimidine derivatives is the inhibition of protein kinases. These enzymes play a central role in signal transduction pathways that are often dysregulated in cancer. Key kinase targets for this class of compounds include:

  • Epidermal Growth Factor Receptor (EGFR): Thieno[2,3-d]pyrimidines have been identified as potent inhibitors of both wild-type and mutant forms of EGFR, a receptor tyrosine kinase that drives the growth of many epithelial cancers.[1]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, these compounds can disrupt angiogenesis, the process by which tumors form new blood vessels to support their growth.[9]

  • Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade for cell growth and survival, and its inhibition by thieno[2,3-d]pyrimidine derivatives is a promising therapeutic strategy.[1][10]

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have provided valuable insights into the design of potent anticancer thieno[2,3-d]pyrimidine derivatives. Key findings include:

  • Substitution at the 2- and 4-positions of the pyrimidine ring: The nature and substitution pattern of aryl groups at these positions significantly influence the inhibitory activity against kinases like PI3K and EGFR. For instance, a hydroxyl group at the 3-position of a 2-phenyl ring has been shown to be beneficial for PI3K inhibition.[1]

  • The nature of the substituent on the aniline ring at the 4-position: This is critical for potent EGFR inhibition.[1]

  • The overall topology of the molecule: The fusion of the cyclohepta ring to the thieno[2,3-d]pyrimidine core creates a unique three-dimensional shape that can be optimized for specific kinase active sites.

Compound Class Target Key Structural Features for Activity Reference
2-Aryl-4-morpholinothieno[2,3-d]pyrimidinesPI3K3-OH group on the 2-phenyl ring[1]
4-Anilinothieno[2,3-d]pyrimidinesEGFRSubstitutions on the 4-anilino moiety and 2-phenyl ring[1]
Thieno[2,3-d]pyrimidinesVEGFR-2Specific substitution patterns leading to potent inhibition[9]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the anticancer potential of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][9]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cell lines (e.g., HCT-116, HepG2, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for a defined period (typically 48-72 hours).[1][8]

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Solubilization: The viable cells metabolize the yellow MTT into purple formazan crystals, which are then dissolved in a solubilizing agent like DMSO.[1]

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[9]

anticancer_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Core 9,10-Dihydro-4H-benzocyclohepta [1,2-b]thiophen-4-one ThienoPyrimidine Thieno[2,3-d]pyrimidine Derivatives Core->ThienoPyrimidine Gewald Reaction & Cyclization Assay In Vitro Cytotoxicity (MTT Assay) ThienoPyrimidine->Assay SAR Structure-Activity Relationship Analysis Assay->SAR Kinase Kinase Inhibition Assays (EGFR, VEGFR-2, PI3K) SAR->Kinase

Caption: Workflow for Anticancer Drug Discovery.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Thieno[2,3-d]pyrimidine derivatives have shown promise as potent anti-inflammatory agents, acting through mechanisms that go beyond traditional non-steroidal anti-inflammatory drugs (NSAIDs).[11][12][13]

Mechanism of Action: Beyond COX Inhibition

While some thiophene-based compounds are known to inhibit cyclooxygenase (COX) enzymes, a key target for NSAIDs, many thieno[2,3-d]pyrimidine derivatives exhibit their anti-inflammatory effects through other mechanisms:[12][13]

  • Inhibition of Pro-inflammatory Cytokines: These compounds can suppress the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[14]

  • Modulation of Kinase Signaling Pathways: Similar to their anticancer effects, these derivatives can inhibit kinases involved in inflammatory signaling, such as atypical protein kinase C (aPKC), which plays a role in cytokine-induced edema.[2]

  • Reduction of Prostaglandin E2 (PGE2): Some derivatives have been shown to decrease the concentration of PGE2 in blood serum, a key mediator of inflammation.[11]

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of thieno[2,3-d]pyrimidines is influenced by the substitution pattern on the heterocyclic core. For example, in a series of 3-substituted-2-thioxo-thieno[2,3-d]pyrimidines, the nature of the aromatic substituent at the 3-position was found to be crucial for in vivo anti-inflammatory activity.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

A classic in vivo model to assess the anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema test in rats.[11]

Step-by-Step Methodology:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds, a positive control (e.g., Diclofenac sodium), and a vehicle control are administered orally or intraperitoneally.[11]

  • Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the inflamed paw is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated by comparing the paw volume of the treated groups with the vehicle control group.

anti_inflammatory_pathway cluster_cellular_response Cellular Response Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Pro_inflammatory_Mediators Pro-inflammatory Mediators (PGE2, TNF-α, ILs) Inflammatory_Stimulus->Pro_inflammatory_Mediators Kinases Inflammatory Kinases (e.g., aPKC) Inflammatory_Stimulus->Kinases Inflammation Inflammation (Edema) Pro_inflammatory_Mediators->Inflammation Kinases->Inflammation Thieno_Pyrimidine Thieno[2,3-d]pyrimidine Derivative Thieno_Pyrimidine->Pro_inflammatory_Mediators Inhibits Production Thieno_Pyrimidine->Kinases Inhibits Activity

Caption: Anti-inflammatory Mechanism of Action.

Antimicrobial Activity: A New Frontier

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Thieno[2,3-d]pyrimidine derivatives have emerged as a promising scaffold for the development of new antimicrobial drugs, exhibiting activity against a range of pathogenic bacteria and fungi.[15][16][17]

Mechanism of Action

The precise mechanism of action for the antimicrobial effects of many thieno[2,3-d]pyrimidines is still under investigation, but several potential targets have been proposed:[16]

  • Inhibition of Essential Enzymes: These compounds may inhibit enzymes that are crucial for microbial survival, such as those involved in folate biosynthesis or cell wall synthesis.

  • Disruption of Cell Membrane Integrity: Some derivatives may exert their antimicrobial effect by disrupting the bacterial or fungal cell membrane.

  • Prodrug Activation: In some cases, thieno[2,3-d]pyrimidines may act as prodrugs that are activated by microbial enzymes to form a toxic metabolite.[17]

Structure-Activity Relationship (SAR)

The antimicrobial spectrum and potency of thieno[2,3-d]pyrimidines are highly dependent on their substitution patterns. For example, the presence of a phenol group has been shown to be critical for activity against Gram-positive bacteria.[16] The nature and position of substituents on the fused ring system can be modulated to optimize activity against specific microbial strains.

Compound Class Target Microbe(s) Key Structural Features for Activity Reference
Thieno[2,3-d]pyrimidinedionesGram-positive bacteria (MRSA, VRE)Presence of a phenol group[16]
Substituted Thieno[2,3-d]pyrimidinesVarious bacteria and fungiSpecific substitution patterns on the core[15][17]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microbe.

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared.

  • Serial Dilution of Compounds: The test compounds and a positive control antibiotic are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Conclusion and Future Directions

The 9,10-dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one core structure serves as a valuable and versatile starting point for the synthesis of a diverse range of biologically active compounds. The derivatization of this scaffold, particularly into the thieno[2,3-d]pyrimidine ring system, has unlocked significant potential in the fields of oncology, inflammation, and infectious diseases. The structure-activity relationships elucidated so far provide a roadmap for the rational design of next-generation therapeutics with improved potency and selectivity.

Future research in this area should focus on:

  • Expansion of the chemical space: The synthesis and biological evaluation of a wider range of derivatives with diverse substitution patterns.

  • In-depth mechanistic studies: Elucidation of the precise molecular targets and mechanisms of action for the most promising compounds.

  • Pharmacokinetic and in vivo efficacy studies: Evaluation of the drug-like properties and therapeutic efficacy of lead compounds in animal models.

  • Development of multi-target agents: The inherent ability of the thieno[2,3-d]pyrimidine scaffold to interact with multiple targets could be leveraged to design novel drugs with broader therapeutic applications.

By continuing to explore the rich chemistry and biology of 9,10-dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one derivatives, the scientific community is well-positioned to develop new and effective treatments for a range of human diseases.

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The Emerging Therapeutic Landscape of Benzocyclohepta[1,2-b]thiophenes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzocyclohepta[1,2-b]thiophene scaffold, a unique tricyclic heterocyclic system, has garnered increasing attention within the medicinal chemistry community. This guide provides a comprehensive technical overview of the burgeoning therapeutic applications of this privileged structure, with a primary focus on its potential in oncology and neurodegenerative diseases. We will delve into the rational design, synthesis, and biological evaluation of key derivatives, elucidating their mechanisms of action through a detailed examination of relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the intricate process of drug development, offering field-proven insights and detailed experimental methodologies to accelerate the translation of these promising compounds from the laboratory to clinical applications.

Introduction: The Benzocyclohepta[1,2-b]thiophene Core - A Scaffold of Therapeutic Promise

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, with thiophene-containing molecules being particularly noteworthy for their diverse biological activities.[1] The fusion of a thiophene ring with a benzocycloheptane system gives rise to the benzocyclohepta[1,2-b]thiophene core, a structure that offers a unique three-dimensional conformation and opportunities for diverse functionalization. This structural rigidity and the potential for multi-point interactions with biological targets make it an attractive scaffold for the development of novel therapeutics.[2]

This guide will explore the therapeutic potential of this fascinating class of molecules, focusing on two key areas where they have shown significant promise:

  • Anticancer Applications: Targeting the complex machinery of cancer cells, including cell cycle regulation and key signaling pathways.

  • Neurodegenerative Diseases: Modulating the activity of enzymes implicated in the pathology of conditions like Alzheimer's disease.

We will dissect the structure-activity relationships (SAR) of these compounds, providing a rationale for the design of more potent and selective agents. Furthermore, this guide will equip researchers with detailed experimental protocols for the synthesis and biological evaluation of these promising therapeutic candidates.

Anticancer Potential: Disrupting Mitosis and Key Oncogenic Signaling

The uncontrolled proliferation of cancer cells is a hallmark of the disease. Several derivatives of the broader cyclohepta[b]thiophene class have demonstrated potent antiproliferative activity against a range of cancer cell lines.[2][3]

Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

A significant body of evidence points towards the ability of certain cyclohepta[b]thiophene derivatives to induce cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.[2][3][4] This biological effect is often attributed to the disruption of microtubule dynamics, a mechanism shared by established anticancer drugs like paclitaxel and vinca alkaloids. By inhibiting tubulin polymerization, these compounds interfere with the formation of the mitotic spindle, a critical apparatus for cell division.[3]

One notable compound, a benzyl urea derivative of cyclohepta[b]thiophene (referred to as compound 17 in a key study), has shown potent, broad-spectrum anticancer activity with submicromolar 50% growth inhibition (GI50) values.[2][3] Mechanistic studies revealed that this compound induces G2/M arrest and triggers apoptosis through the activation of caspases 3, 8, and 9 in cancer cells.[3][4]

Targeting the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis.[1][5][6] Constitutive activation of the STAT3 signaling pathway is a common feature in many human cancers, making it an attractive therapeutic target.[1][5][6][7][8]

Derivatives of the related benzo[b]thiophene 1,1-dioxide scaffold have been designed and synthesized as potent STAT3 inhibitors. These compounds have demonstrated the ability to inhibit the phosphorylation of STAT3, thereby preventing its dimerization, nuclear translocation, and transcriptional activity. This leads to the downregulation of STAT3 target genes involved in cell survival, such as Bcl-2, and ultimately induces apoptosis in cancer cells.

Below is a diagram illustrating the STAT3 signaling pathway and the inhibitory action of benzo[b]thiophene-based small molecules.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation DNA DNA Dimer->DNA Binds to DNA Transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) DNA->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Benzocyclohepta[1,2-b]thiophene Derivative Inhibitor->pSTAT3 Inhibition of Phosphorylation

STAT3 Signaling Pathway Inhibition
Quantitative Data: Antiproliferative Activity

The following table summarizes the 50% growth inhibition (GI50) values for a promising cyclohepta[b]thiophene derivative (Compound 17) against various cancer cell lines, demonstrating its potent and broad-spectrum activity.[2][3]

Cell LineCancer TypeGI50 (µM) of Compound 17GI50 (µM) of Nocodazole (Reference)
OVCAR-4 Ovarian Cancer2.0122.28
OVCAR-5 Ovarian Cancer2.2720.75
CAKI-1 Renal Cancer0.691.11
T47D Breast Cancer0.36281.283
A549 Non-small Cell Lung CancerNot specified (submicromolar)Not specified

Neuroprotective Applications: Combating Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. One of the key pathological hallmarks of AD is a deficit in the neurotransmitter acetylcholine (ACh).[9][10]

Mechanism of Action: Cholinesterase Inhibition

The levels of ACh in the synaptic cleft are regulated by the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9][11][12] In the AD brain, while AChE activity decreases, BChE activity is often elevated, contributing to the cholinergic deficit.[9][12][13] Therefore, inhibiting both AChE and BChE is considered a viable therapeutic strategy for AD.[9][11][13]

Several bicyclic and tricyclic cyclohepta[b]thiophene derivatives have been developed as potent inhibitors of both AChE and BChE.[14][15][16][17] By blocking the activity of these enzymes, these compounds increase the synaptic levels of ACh, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.[9][11]

The diagram below illustrates the role of cholinesterases in the synaptic cleft and their inhibition by benzocyclohepta[1,2-b]thiophene derivatives.

Cholinesterase_Inhibition Presynaptic Presynaptic Neuron ACh_vesicle ACh Postsynaptic Postsynaptic Neuron Synaptic_cleft Synaptic Cleft ACh_vesicle->Synaptic_cleft Release ACh ACh AChE AChE ACh->AChE Hydrolysis BChE BChE ACh->BChE Receptor ACh Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate BChE->Choline_Acetate Signal Signal Transduction Receptor->Signal Inhibitor Benzocyclohepta[1,2-b]thiophene Derivative Inhibitor->AChE Inhibition Inhibitor->BChE Inhibition

Cholinesterase Inhibition in the Synapse
Quantitative Data: Cholinesterase Inhibitory Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of representative benzothiophene-chalcone hybrids against AChE and BChE.[14]

CompoundAChE IC50 (µM)BChE IC50 (µM)
5f 62.10> 100
5h > 10024.35
Galantamine (Reference) Not specified28.08

Experimental Protocols

To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of a Key Benzocyclohepta[1,2-b]thiophene Intermediate

Synthesis of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile [3][18]

This one-pot multicomponent reaction is a foundational step for creating a library of diverse derivatives.

Materials:

  • Cycloheptanone

  • Malononitrile

  • Elemental sulfur

  • Diethylamine

  • Ethanol

Procedure:

  • To a solution of cycloheptanone (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL), add elemental sulfur (10 mmol).

  • Add diethylamine (10 mmol) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the title compound.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • Benzocyclohepta[1,2-b]thiophene test compound

  • MTT solution (5 mg/mL in PBS)[20]

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[20]

  • 96-well microplate

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[21]

  • The following day, treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[21]

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[19]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, simple, and reliable colorimetric method for measuring cholinesterase activity.[22][23][24][25][26]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compound

  • 96-well microplate

Procedure:

  • In a 96-well plate, add 25 µL of the test compound at various concentrations.

  • Add 50 µL of the respective enzyme solution (AChE or BChE) to each well.

  • Add 125 µL of DTNB solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

  • Measure the absorbance at 412 nm at regular intervals for a set period (e.g., every minute for 5 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition and calculate the IC50 value.

Conclusion and Future Directions

The benzocyclohepta[1,2-b]thiophene scaffold represents a promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential in the fields of oncology and neurodegenerative diseases. Their ability to modulate key biological targets such as tubulin, STAT3, and cholinesterases underscores the versatility of this chemical framework.

Future research in this area should focus on:

  • Lead Optimization: Further exploration of the structure-activity relationships to design and synthesize more potent and selective analogs with improved pharmacokinetic and pharmacodynamic profiles.

  • Mechanism of Action Studies: Deeper investigation into the precise molecular interactions and downstream signaling effects of these compounds to fully elucidate their mechanisms of action.

  • In Vivo Efficacy and Safety: Rigorous preclinical evaluation in relevant animal models to assess the in vivo efficacy, toxicity, and overall therapeutic potential of lead candidates.

  • Exploration of New Therapeutic Areas: Given the diverse biological activities of thiophene-based compounds, the therapeutic applications of benzocyclohepta[1,2-b]thiophenes could be expanded to other areas such as inflammation and infectious diseases.

By leveraging the insights and methodologies presented in this technical guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of molecules, paving the way for the development of next-generation medicines to address unmet medical needs.

References

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A Technical Guide to the 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In the landscape of medicinal chemistry, "privileged scaffolds" represent a class of molecular frameworks that are capable of binding to multiple, diverse biological targets. This guide focuses on one such scaffold: 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one. This tricyclic ketone, featuring a fused benzene, cycloheptane, and thiophene ring system, serves as a crucial intermediate and foundational structure for a range of pharmacologically active molecules.[1][2] Its structural rigidity and synthetic tractability make it an exemplary starting point for developing novel therapeutics. This document provides an in-depth analysis of its synthesis, chemical properties, and established roles in drug discovery, with a particular focus on its utility in developing anticancer and antihistaminic agents. We will explore the causality behind synthetic strategies, detail key experimental protocols, and present structure-activity relationship (SAR) data to offer a comprehensive resource for researchers in drug development.

Introduction: The Benzocyclohepta[1,2-b]thiophene Core

The thiophene ring is a well-established pharmacophore in medicinal chemistry, recognized for its bioisosteric relationship with phenyl rings and its ability to engage in crucial hydrogen bonding, thereby enhancing drug-receptor interactions.[3] Thiophene-containing compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] When this thiophene ring is incorporated into a larger, rigid tricyclic system like 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, it creates a geometrically defined scaffold. This pre-organization can reduce the entropic penalty upon binding to a target, often leading to higher affinity and specificity.

The core structure consists of a benzene ring fused to a seven-membered cycloheptane ring, which in turn is fused to a thiophene ring.[1] The ketone group at the 4-position provides a critical handle for synthetic modification, allowing for the introduction of diverse functional groups to explore the chemical space and optimize pharmacological activity.[1] This scaffold is notably the backbone of established drugs like Pizotifen, an antihistamine and serotonin antagonist, highlighting its clinical relevance.[7]

Physicochemical Properties of the Core Scaffold:

Property Value Reference
Molecular Formula C13H10OS [1][8]
Molecular Weight 214.28 g/mol [1][8]
Appearance Yellow crystalline powder [1]
Solubility Limited in water, soluble in organic solvents [1]

| Storage | 2-8°C, sealed and dry |[1] |

Synthetic Strategies and Chemical Space Exploration

The synthesis of the 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one core is a critical first step in the drug discovery process. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and overall yield.

Foundational Synthesis via Intramolecular Cyclization

A robust and commonly cited method for constructing the tricyclic ketone involves an intramolecular Friedel-Crafts-type cyclization of a carboxylic acid precursor using a strong acid catalyst like polyphosphoric acid (PPA).[2] This approach is favored for its efficiency in forming the seven-membered ring.

Experimental Protocol: Synthesis via PPA-Mediated Cyclization [2]

  • Preparation of Polyphosphoric Acid (PPA): Prepare a fresh batch of PPA by dissolving phosphorus pentoxide (29 g) in orthophosphoric acid (16 g) with careful heating and stirring until a homogenous, viscous solution is formed.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the prepared PPA (45 g) and xylene (60 mL).

  • Addition of Precursor: To the well-stirred PPA/xylene mixture, add 3-(2-thienylethyl)benzoic acid (10.7 g). Rationale: This precursor contains the pre-assembled thiophene and benzene rings connected by an ethyl linker, perfectly positioned for intramolecular cyclization.

  • Cyclization Reaction: Heat the reaction mixture to 120-130°C for 2 hours. The high temperature is necessary to overcome the activation energy for the intramolecular acylation.

  • Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Add cold water to dissolve the phosphoric acid.

  • Extraction: Extract the aqueous mixture three times with toluene. Rationale: Toluene is an effective solvent for extracting the organic product while being immiscible with the aqueous phase.

  • Purification: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product as a dark brown oil. Further purification can be achieved via column chromatography.

Exploring Chemical Diversity: Functionalization of the Core

The true power of this scaffold lies in its potential for derivatization. The ketone at the 4-position is a primary site for modification, often serving as an anchor point for introducing side chains that can modulate biological activity. A common strategy is the Grignard reaction, which converts the ketone into a tertiary alcohol, followed by dehydration to introduce an exocyclic double bond.[9][10]

Workflow for Derivative Synthesis:

G Core 9,10-Dihydro-4H-benzo[4,5]cyclo- hepta[1,2-b]thiophen-4-one Alcohol Tertiary Alcohol Intermediate Core->Alcohol Grignard Reaction Grignard Grignard Reagent (e.g., 4-chloro-1-methylpiperidine + Mg in THF) Grignard->Alcohol Derivative Final Derivative (e.g., Pizotifen-like structure) Alcohol->Derivative Dehydration Reaction Dehydration Dehydration (e.g., HCl in Isopropanol) Dehydration->Derivative G cluster_drug Drug Action cluster_cell Cellular Process Drug Benzocyclohepta[1,2-b] thiophene Derivative Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Mitosis Mitotic Spindle Formation Polymerization->Mitosis Blocks G2M G2/M Phase Arrest Mitosis->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Mechanism of action for anticancer derivatives.

Antihistaminic and Anticholinergic Activity

The tricyclic structure of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one is a classic feature of many tricyclic antidepressants (TCAs), which are also known to be potent antagonists of histamine H1 receptors. [11][12]This H1 antagonism is responsible for the sedative effects of many TCAs and is a desired therapeutic effect for treating allergic conditions. [12][13]

  • Structure-Activity Relationship (SAR): The development of drugs like Pizotifen and Ketotifen (a related benzocyclooxepine) demonstrates key SAR principles. The introduction of a basic amine-containing side chain, typically via a Grignard reaction at the C4 ketone, is essential for H1 receptor antagonism. Tertiary amines, in particular, tend to be more potent H1 antagonists than their secondary amine counterparts. [11]This side chain is believed to mimic the endogenous ligand histamine, allowing it to bind to and block the H1 receptor, thereby preventing the downstream allergic response.

Table of SAR Insights for Antihistaminic Activity:

Modification on Core ScaffoldEffect on H1 Receptor ActivityRationale
Addition of piperidine side chain at C4Essential for activityThe basic nitrogen atom is crucial for ionic interaction with the receptor's active site.
Tertiary vs. Secondary AmineTertiary amines are generally more potent Increased steric bulk and electronic properties may enhance binding affinity. [11]
Dehydration to exocyclic double bondOften increases potencyLocks the side chain into a more rigid and potentially more favorable conformation for receptor binding.

Future Directions and Conclusion

The 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one core remains a highly valuable scaffold in medicinal chemistry. Its synthetic accessibility and proven track record as a foundation for clinically relevant drugs make it an attractive starting point for new discovery programs.

Future research should focus on:

  • Expanding the Chemical Space: Utilizing modern synthetic methods to create novel libraries of derivatives with diverse substitutions on both the aromatic and cycloheptane rings.

  • Multi-Target Ligands: Exploring the potential for derivatives to act as inhibitors of multiple targets, such as dual kinase/tubulin inhibitors in oncology or combined H1/serotonin receptor antagonists for neurological disorders. [14]* ADMET Profiling: Early-stage characterization of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives to identify candidates with favorable drug-like properties.

References

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  • Abdel-Rahman, S. A., et al. (n.d.). Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation. National Institutes of Health.
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  • Oakwood Chemical. (n.d.). 9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen-4-one, 98% Purity, C13H10OS, 25 grams.
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Methodological & Application

Application Note & Protocols for the Synthesis of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, a tricyclic ketone of significant interest in medicinal chemistry and drug development. This key pharmaceutical intermediate serves as a foundational scaffold for a variety of bioactive molecules.[1][2] The protocols herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthetic strategies, with a primary focus on the robust and widely employed intramolecular Friedel-Crafts acylation. The causality behind experimental choices, self-validating system protocols, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.

Introduction: Significance of the Tricyclic Thiophene Scaffold

9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one is a complex tricyclic molecule featuring a fused benzene, cycloheptane, and thiophene ring system.[3] The thiophene moiety, a sulfur-containing heterocycle, is a well-established pharmacophore found in numerous pharmaceuticals due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7] The rigid, three-dimensional architecture of this benzocycloheptathiophenone scaffold makes it a valuable intermediate for the synthesis of novel therapeutic agents.[3] Its derivatives have been explored for various pharmacological applications, underscoring the importance of efficient and scalable synthetic routes.

Strategic Overview of Synthetic Pathways

The synthesis of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one can be approached through several strategic disconnections. The most prevalent and reliable method involves an intramolecular Friedel-Crafts acylation of a suitable carboxylic acid precursor. This approach is advantageous due to the high efficiency of the cyclization step, which is typically promoted by a strong acid catalyst.

An alternative, though less detailed in the available literature, involves a multi-step sequence beginning with thiophene-2-carboxaldehyde and methyl-o-toluate, proceeding through a vinyl benzoic acid intermediate which is then hydrogenated and cyclized.[3] However, the intramolecular Friedel-Crafts cyclization of a pre-formed side chain offers a more direct and commonly cited route.[1]

Below is a diagram illustrating the primary synthetic strategy discussed in this guide.

Synthetic_Pathway cluster_0 Preparation of Precursor cluster_1 Key Cyclization Step cluster_2 Final Product Precursor_Synthesis Synthesis of 3-(Aryl)propanoic Acid Precursor Cyclization Intramolecular Friedel-Crafts Acylation Precursor_Synthesis->Cyclization Key Intermediate Final_Product 9,10-Dihydro-4H-benzocyclohepta [1,2-b]thiophen-4-one Cyclization->Final_Product Product Formation

Caption: General workflow for the synthesis of the target compound.

Core Protocol: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a powerful method for forming cyclic ketones where the aromatic ring acts as a nucleophile attacking an acylium ion generated from a tethered carboxylic acid.[8][9] In the context of our target molecule, this involves the cyclization of a 3-(aryl-substituted)propanoic acid. Polyphosphoric acid (PPA) is the reagent of choice for this transformation, acting as both a strong acid catalyst and a dehydrating agent.[10][11]

Mechanism and Rationale for Reagent Selection

The reaction proceeds via the protonation of the carboxylic acid by PPA, followed by the loss of water to form a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich thiophene ring in an electrophilic aromatic substitution reaction, leading to the formation of the seven-membered ring and regeneration of the acid catalyst. The use of PPA is critical as it provides a homogenous and strongly acidic medium necessary for the formation of the acylium ion and promotes the cyclization in good yield.[10]

The workflow for this key cyclization step is depicted below.

Friedel_Crafts_Acylation_Workflow Start Start with Precursor Acid (e.g., 3-(2-thienyl)benzenepropanoic acid) PPA_Prep Prepare Polyphosphoric Acid (PPA) Start->PPA_Prep Reaction_Setup Add Precursor Acid to PPA in Xylene PPA_Prep->Reaction_Setup Heating Heat Reaction Mixture (120-130 °C) Reaction_Setup->Heating Quenching Quench with Ice-Water Heating->Quenching Extraction Extract with Organic Solvent (Toluene) Quenching->Extraction Purification Purify Crude Product Extraction->Purification Final_Product Obtain 9,10-Dihydro-4H-benzocyclohepta [1,2-b]thiophen-4-one Purification->Final_Product

Caption: Step-by-step workflow for the PPA-catalyzed cyclization.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1]

Materials:

  • 3-(2-thienyl ethyl)benzoic acid (Precursor)

  • Orthophosphoric acid (H₃PO₄)

  • Phosphorus pentoxide (P₂O₅)

  • Xylene

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

Procedure:

  • Preparation of Polyphosphoric Acid (PPA): In a well-ventilated fume hood, carefully prepare PPA by mixing orthophosphoric acid and phosphorus pentoxide. For a 45 g preparation, a typical ratio is 16 g of orthophosphoric acid to 29 g of phosphorus pentoxide.[1] The mixture is heated until a homogenous solution is formed. Caution: This reaction is exothermic and should be performed with care.

  • Reaction Setup: To a well-stirred solution of the prepared PPA (45 g) in xylene (60 ml), add the precursor, 3-(2-thienyl ethyl)benzoic acid (10.7 g).[1]

  • Cyclization Reaction: Heat the reaction mixture to 120-130 °C for 2 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. This will quench the reaction and hydrolyze the PPA.

  • Extraction: Extract the aqueous mixture three times with toluene. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with water and then dry over anhydrous sodium sulfate.[1]

  • Solvent Removal and Purification: Remove the solvent under reduced pressure to obtain the crude product as a dark brown oil.[1] The crude product can be further purified by column chromatography on silica gel.

Expected Results and Characterization

The final product, 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, is typically obtained as a yellow crystalline powder.[3]

Property Value Reference
Molecular FormulaC₁₃H₁₀OS[2][3]
Molecular Weight214.28 g/mol [2][3]
AppearanceYellow crystalline powder[3]
CAS Number1622-55-5[3]

Characterization of the final product should be performed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the tricyclic structure.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry: To confirm the molecular weight (m/z = 214).[1]

  • IR Spectroscopy: To identify the characteristic carbonyl (C=O) stretch.[1]

Synthesis of the Carboxylic Acid Precursor

An efficient synthesis of the final product relies on the availability of the carboxylic acid precursor. A common route to similar propanoic acid side chains involves the hydrogenation of a corresponding acrylic acid. For instance, 3-(2-Thienyl)propanoic acid can be synthesized from 3-(2-thienyl)acrylic acid.[12]

Protocol for Precursor Synthesis: Hydrogenation

This protocol provides a general method for the reduction of the double bond in a thienyl-substituted acrylic acid.

Materials:

  • 3-(2-thienyl)acrylic acid

  • Palladium on carbon (10% Pd/C)

  • Tetrahydrofuran (THF)

  • Celite

Equipment:

  • Parr hydrogenation apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 3-(2-thienyl)acrylic acid in tetrahydrofuran.[12]

  • Carefully add 10% Palladium on carbon to the solution.

  • Subject the mixture to Parr hydrogenation conditions (e.g., 45 psi of H₂) at room temperature for approximately 24 hours.[12]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to dryness to yield the crude 3-(2-thienyl)propanoic acid, which can be purified by recrystallization.[12]

Safety Considerations

  • Polyphosphoric acid is corrosive and will cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a chemical fume hood.

  • Phosphorus pentoxide is a powerful dehydrating agent and is highly corrosive. Avoid contact with skin and eyes, and prevent inhalation of dust.

  • Organic solvents such as xylene and toluene are flammable and harmful. Use in a well-ventilated area and away from ignition sources.

  • Hydrogenation should be carried out behind a safety shield due to the use of flammable hydrogen gas under pressure.

Conclusion

The synthesis of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one is a critical process for the development of novel pharmaceuticals. The intramolecular Friedel-Crafts acylation using polyphosphoric acid stands out as a reliable and efficient method for constructing the core tricyclic scaffold. The protocols and insights provided in this application note are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable intermediate, fostering further exploration of its derivatives in drug discovery programs.

References

  • Vulcanchem. (n.d.). 9,10-Dihydro-4H-benzo[1][13]cyclohepta[1,2-b]thiophen-4-one. Retrieved from

  • ResearchGate. (n.d.). a one-pot four-component reaction for the synthesis of tricyclic thiophene derivatives.
  • PrepChem.com. (n.d.). Synthesis of 9,10-dihydro-9-methyl-4-(1-methyl-4-piperidyl)-4H-benzo[1][13]cyclohepta[1,2-b]thiophen-4-ol. Retrieved from

  • Reddy, A. S., et al. (n.d.). Facile Synthesis of 9,10-Dihydro-4H-Benzo[1][13] Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction. ResearchGate. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of A: 3-(2-Thienyl)propanoic acid.
  • IOP Conference Series: Materials Science and Engineering. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications.
  • PubMed Central. (n.d.). Therapeutic importance of synthetic thiophene.
  • CymitQuimica. (n.d.). 9,10-Dihydro-4H-benzo[1][13]cyclohepta[1,2-b]thiophen-4-one (90%). Retrieved from

  • ResearchGate. (2023). Polyphosphoric Acid in Organic Synthesis.
  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • ScienceDirect. (n.d.). Thiophene-based derivatives as anticancer agents: An overview on decade's work.

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Application Note: Strategic Synthesis of Tricyclic Ketones via Intramolecular Horner-Wadsworth-Emmons Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract The construction of complex polycyclic frameworks is a cornerstone of modern synthetic chemistry, particularly in the fields of drug discovery and natural product synthesis. Tricyclic ketones, for instance, represent a core structural motif in a multitude of biologically active molecules. This application note provides a detailed guide to the strategic implementation of the intramolecular Horner-Wadsworth-Emmons (HWE) reaction for the efficient synthesis of these valuable scaffolds. We will explore the mechanistic underpinnings of the reaction, present a detailed experimental protocol for a model cyclization, and discuss critical parameters that influence reaction success, thereby equipping researchers with the knowledge to leverage this powerful transformation in their synthetic endeavors.

The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method for the formation of carbon-carbon double bonds, specifically through the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[1][2] It stands as a significant refinement of the classic Wittig reaction, offering several key advantages that are particularly beneficial in the synthesis of complex molecules.

Core Advantages over the Wittig Reaction:

  • Simplified Purification: The HWE reaction generates a water-soluble dialkylphosphate salt as a byproduct, which can be easily removed from the reaction mixture through a simple aqueous extraction.[1][3] This contrasts sharply with the triphenylphosphine oxide byproduct of the Wittig reaction, a non-polar solid that often necessitates challenging chromatographic separation.[3]

  • Enhanced Reactivity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts used in the Wittig reaction.[4] This heightened nucleophilicity allows for efficient olefination of a broader substrate scope, including sterically hindered ketones that are often unreactive in Wittig conditions.[5][6]

  • Superior Stereocontrol: The HWE reaction, particularly with stabilized phosphonates, strongly favors the formation of the thermodynamically more stable (E)-alkene.[1] This high degree of stereoselectivity is a significant advantage for constructing molecules with defined geometries.

The mechanism commences with the deprotonation of the α-carbon of the phosphonate by a suitable base, generating a highly nucleophilic phosphonate carbanion.[1] This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and leads to the formation of an intermediate oxaphosphetane.[6][7] This four-membered ring intermediate subsequently collapses, driven by the formation of a very stable phosphorus-oxygen double bond, to yield the desired alkene and the phosphate byproduct.[8]

HWE_Mechanism General Mechanism of the Horner-Wadsworth-Emmons Reaction cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cycloaddition & Elimination P1 Phosphonate Carbanion Phosphonate Carbanion (Ylide) P1->Carbanion + Base P1->Carbanion Base Base (e.g., NaH) Betaine Betaine Intermediate Carbanion->Betaine Attack on Carbonyl Carbanion_ref Phosphonate Carbanion Carbonyl Aldehyde/Ketone (R'-C(=O)-R'') Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Betaine_ref Betaine Carbanion_ref->Betaine Alkene Alkene Product (Predominantly E-isomer) Oxaphosphetane->Alkene Elimination Oxaphosphetane->Alkene Byproduct Phosphate Byproduct (Water-soluble) Oxaphosphetane->Byproduct Betaine_ref->Oxaphosphetane Ring Closure

Caption: The reaction pathway of the Horner-Wadsworth-Emmons olefination.

Intramolecular HWE for Tricyclic Ketone Synthesis: Strategy and Design

The intramolecular variant of the HWE reaction is an exceptionally powerful strategy for constructing cyclic and macrocyclic systems.[2][4] For the synthesis of tricyclic ketones, the strategy involves designing a linear precursor that contains both a phosphonate ester and a distal carbonyl group (aldehyde or ketone). Upon exposure to a suitable base, the generated phosphonate carbanion attacks the tethered carbonyl group, initiating a ring-closing olefination to form the third ring of the tricyclic system.

The key to this approach is the synthesis of a suitable acyclic or bicyclic precursor. This precursor must be assembled in a way that positions the phosphonate and carbonyl moieties with the correct tether length and geometry to favor the desired cyclization pathway over intermolecular reactions. The Arbuzov reaction is a common and efficient method for preparing the required alkyl phosphonate precursors.[6]

Intramolecular_HWE_Workflow Strategic Workflow for Tricyclic Ketone Synthesis Start Bicyclic Precursor with Functional Handle (e.g., -OH, -X) Step1 Step 1: Phosphonate Installation (e.g., Arbuzov Reaction) Start->Step1 Intermediate Bicyclic Phosphonate Ester Intermediate Step1->Intermediate Step2 Step 2: Elaboration & Unmasking of the Carbonyl Group Intermediate->Step2 Cyclization_Precursor Key Cyclization Precursor (Contains both Phosphonate and Carbonyl) Step2->Cyclization_Precursor Step3 Step 3: Intramolecular HWE Cyclization (Base-mediated ring closure) Cyclization_Precursor->Step3 Product Tricyclic Ketone Product Step3->Product

Caption: A generalized synthetic workflow for accessing tricyclic ketones.

Detailed Experimental Protocol: A Model Intramolecular Cyclization

This section details a representative protocol for the intramolecular HWE cyclization of a bicyclic keto-phosphonate precursor. The Masamune-Roush conditions (LiCl and an amine base like DBU) are employed here, as they are particularly effective for base-sensitive substrates and can prevent undesired side reactions.[2]

Materials and Reagents:

  • Bicyclic keto-phosphonate precursor (1.0 eq)

  • Anhydrous Lithium Chloride (LiCl) (4.0 - 5.0 eq), flame-dried under vacuum

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 - 2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel) and appropriate developing solvent system

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol: Intramolecular HWE Cyclization (Masamune-Roush Conditions)

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add anhydrous lithium chloride (4.0 eq). Heat the flask gently with a heat gun under a strong flow of argon and then allow it to cool to room temperature.

  • Reaction Setup: Add anhydrous acetonitrile (to make a ~0.01 M solution with respect to the substrate) to the flask via syringe. Add the bicyclic keto-phosphonate precursor (1.0 eq) dissolved in a minimal amount of anhydrous acetonitrile.

  • Base Addition: To the stirring suspension at room temperature, add DBU (1.5 eq) dropwise via syringe over 5-10 minutes.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Aliquots can be taken from the reaction mixture, quenched with a drop of saturated NH₄Cl, extracted with EtOAc, and spotted on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction may take anywhere from 2 to 24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of MeCN).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure tricyclic ketone.

ParameterRecommended Value/TypeRationale
Substrate Concentration 0.005 - 0.02 MLower concentrations favor the intramolecular pathway and minimize intermolecular dimerization or polymerization.
Base DBU, DIPEA, KHMDSDBU is a non-nucleophilic amine base suitable for Masamune-Roush conditions. Stronger bases like KHMDS may be needed for less acidic phosphonates.
Salt Additive LiCl, NaClLewis acidic salts like LiCl facilitate the elimination step from the oxaphosphetane intermediate, accelerating the reaction.[2]
Solvent Acetonitrile (MeCN), THF, DMEAprotic polar solvents are required. MeCN is often preferred for Masamune-Roush conditions due to its ability to dissolve LiCl.
Temperature 0 °C to RefluxReaction temperature is substrate-dependent. Start at room temperature and heat if the reaction is sluggish.

Key Considerations and Troubleshooting

The success of an intramolecular HWE reaction hinges on several factors:

  • Choice of Base and Additives: The pKa of the phosphonate's α-proton dictates the required base strength. For base-sensitive substrates, milder conditions like LiCl/DBU are preferred.[2] For unactivated phosphonates, stronger bases such as NaH or KHMDS may be necessary.

  • Stereoselectivity (E/Z Isomerism): While the standard HWE reaction yields (E)-alkenes, the geometric constraints of the newly formed ring in an intramolecular reaction can significantly influence the stereochemical outcome.[2] For specific Z-selectivity, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) and dissociating base/solvent systems (e.g., KHMDS/18-crown-6 in THF), can be employed.[6]

  • Ring Strain: The formation of highly strained rings (e.g., small or medium-sized rings) can be challenging. The flexibility and length of the tether connecting the phosphonate and carbonyl groups are critical design elements.

Problem Potential Cause Suggested Solution
No Reaction / Slow Conversion Insufficiently strong base; Steric hindrance near reaction sitesSwitch to a stronger base (e.g., NaH, KHMDS). Increase reaction temperature.
Low Yield Competing intermolecular reaction; Substrate decompositionDecrease the reaction concentration (high dilution). Use milder Masamune-Roush conditions if the substrate is base-sensitive.
Formation of Byproducts Epimerization α to the carbonyl; Undesired side reactionsUse a non-nucleophilic base (DBU, KHMDS). Run the reaction at a lower temperature.
Poor Stereoselectivity Insufficient energetic difference between transition statesEmploy the Still-Gennari modification for (Z)-selectivity.[6] Screen different solvents and counter-ions (Li+, Na+, K+) to influence selectivity.

Conclusion

The intramolecular Horner-Wadsworth-Emmons reaction is a robust and highly adaptable method for the synthesis of complex cyclic structures. Its application in the construction of tricyclic ketones provides a strategic advantage, enabling the efficient formation of a key C-C bond with high reliability and procedural simplicity. The ease of byproduct removal and the tunability of reaction conditions make it an indispensable tool in the arsenal of synthetic chemists, particularly those in drug development and natural product synthesis where molecular complexity is paramount.[9][10] By carefully considering precursor design and optimizing reaction parameters, researchers can effectively harness this transformation to access novel and biologically relevant tricyclic architectures.

References

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Plietker, B. (2013). Mechanism of the Phospha-Wittig–Horner Reaction. Angewandte Chemie International Edition, 52(20), 5346-5348. Published by NIH. Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Roman, D., Sauer, M., & Beemelmanns, C. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis, 53(15), 2713–2739. Retrieved from [Link]

  • Tokyo University of Science. (2024). Breakthrough in HWE reaction offers pathway for anti-cancer drug development. Phys.org. Retrieved from [Link]

  • Boutagy, J., & Thomas, R. (1974). The mechanism of the Horner–Emmons modification of the Wittig reaction. Journal of the Chemical Society D: Chemical Communications. Retrieved from [Link]

  • Chemistry Learner. (2019, July 8). Wittig Horner Reaction: a Method for E-alkenes or Trans-Alkene. [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Wittig and Horner-Wadsworth-Emmons Reactions | Request PDF. Retrieved from [Link]

  • Rein, T. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CORE. Retrieved from [Link]

  • Cravotto, G., & Cintas, P. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. MDPI. Retrieved from [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

  • Cravotto, G., & Cintas, P. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1920. Published by NIH. Retrieved from [Link]

  • Beemelmanns, C., Roman, D., & Sauer, M. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

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Application Note: A Detailed Protocol for the Synthesis of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Tricyclic Ketone

9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one is a sophisticated tricyclic molecule of significant interest in medicinal chemistry and pharmaceutical development. Its structure features a unique fusion of a benzene ring, a seven-membered cycloheptane ring, and a thiophene ring.[1] This compound serves as a crucial building block and key intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor to the antihistamine drug Ketotifen.[2]

The strategic arrangement of its fused rings and the presence of a ketone group at the 4-position endow it with distinct chemical reactivity, making it a valuable scaffold for creating more complex molecular architectures.[1] While several synthetic pathways exist for this molecule, this guide details a robust and well-established method centered around an intramolecular Friedel-Crafts acylation, a powerful reaction for forming cyclic ketones.[3][4]

Core Synthesis Strategy: Intramolecular Friedel-Crafts Acylation

The primary strategy for constructing the 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one core involves the acid-catalyzed cyclization of a linear precursor, 2-[2-(thienyl)ethyl]benzoic acid.[3] This reaction is a classic example of an intramolecular Friedel-Crafts acylation.

Reaction Mechanism: The process is initiated by a strong acid, typically polyphosphoric acid (PPA), which serves as both a catalyst and a dehydrating agent.[3][5] The PPA protonates the carboxylic acid group of the precursor, leading to the formation of a highly reactive acylium ion. This electrophilic acylium ion is then attacked by the electron-rich thiophene ring (acting as the nucleophile) in an intramolecular electrophilic aromatic substitution. This key bond-forming step closes the seven-membered ring, and subsequent deprotonation re-establishes aromaticity, yielding the target tricyclic ketone.[6][7]

Visualizing the Synthetic Workflow

The following diagram outlines the high-level workflow for the synthesis, from the starting precursor to the final purified product.

G cluster_start Pre-Reaction cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product Precursor 2-[2-(thienyl)ethyl]benzoic acid ReactionVessel Intramolecular Friedel-Crafts Acylation (120-130°C, 2h) Precursor->ReactionVessel Add to PPA/Xylene PPA Polyphosphoric Acid (PPA) & Xylene Solvent PPA->ReactionVessel Quench Quench with Ice Water ReactionVessel->Quench Cool & Pour Extract Extract with Toluene Quench->Extract WashDry Wash & Dry Organic Layer Extract->WashDry Evaporate Solvent Evaporation WashDry->Evaporate Product 9,10-Dihydro-4H-benzocyclohepta [1,2-b]thiophen-4-one Evaporate->Product

Caption: Workflow for Friedel-Crafts synthesis of the target ketone.

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from a method described by the Indian Institute of Chemical Technology.[3] It provides a reliable pathway to the title compound in good yield.

Materials and Reagents
Reagent/MaterialFormulaGradeSupplier
2-[2-(thienyl)ethyl]benzoic acidC₁₃H₁₂O₂S≥98%Standard chemical supplier
Orthophosphoric acidH₃PO₄85% aq. solutionStandard chemical supplier
Phosphorus pentoxideP₄O₁₀≥98%Standard chemical supplier
XyleneC₈H₁₀AnhydrousStandard chemical supplier
TolueneC₇H₈Reagent GradeStandard chemical supplier
Sodium sulfateNa₂SO₄AnhydrousStandard chemical supplier
Deionized WaterH₂O-Laboratory supply
IceH₂O (solid)-Laboratory supply
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Heating mantle with magnetic stirrer and thermocouple

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure

Part 1: Preparation of Polyphosphoric Acid (PPA)

  • Rationale: While commercially available, PPA can be freshly prepared to ensure high reactivity. This mixture serves as the acidic catalyst and dehydrating medium for the cyclization.

  • Carefully add 29 g of phosphorus pentoxide in portions to a well-stirred solution of 16 g of orthophosphoric acid in a beaker.

  • Stir the mixture mechanically until all the phosphorus pentoxide has dissolved, yielding approximately 45 g of polyphosphoric acid. Use caution as this process is exothermic.

Part 2: Intramolecular Friedel-Crafts Cyclization

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermocouple.

  • To the flask, add the freshly prepared polyphosphoric acid (45 g) and 60 mL of anhydrous xylene.[3]

  • Begin stirring the mixture and add 10.7 g of 2-[2-(thienyl)ethyl]benzoic acid.[3]

  • Heat the reaction mixture to 120-130 °C and maintain this temperature for 2 hours with vigorous stirring.[3] Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

    • Causality Note: This elevated temperature is crucial to overcome the activation energy for the acylium ion formation and subsequent intramolecular cyclization. Xylene is an excellent solvent choice due to its high boiling point and inertness under these acidic conditions.[3]

Part 3: Product Workup and Isolation

  • After 2 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled, viscous mixture onto a slurry of crushed ice and water in a large beaker with stirring. This step quenches the reaction and dissolves the PPA.

  • Transfer the resulting mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer three times with 50 mL portions of toluene.[3]

    • Causality Note: The desired organic product is soluble in toluene, while the inorganic acids and salts remain in the aqueous phase. Multiple extractions ensure maximum recovery of the product.

  • Combine the organic layers and wash them once with 100 mL of water to remove residual acid.

  • Dry the combined organic layer over anhydrous sodium sulfate.[3]

  • Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • The final product, 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, is obtained as a dark brown oil.[3] The reported yield for this procedure is approximately 5.9 g.[3]

Summary of Reaction Parameters and Product Specifications

ParameterValueReference
Precursor Mass 10.7 g[3]
PPA Mass ~45 g[3]
Solvent (Xylene) 60 mL[3]
Reaction Temperature 120-130 °C[3]
Reaction Time 2 hours[3]
Expected Yield ~5.9 g[3]
Product Appearance Dark brown oil[3]
Molecular Formula C₁₃H₁₀OS[1][2]
Molecular Weight 214.28 g/mol [1][2]

Conclusion and Further Applications

This protocol provides a reliable and scalable method for the synthesis of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one via an intramolecular Friedel-Crafts acylation. The resulting tricyclic ketone is a valuable intermediate for further synthetic transformations.[1] For example, it can undergo Grignard reactions at the carbonyl group to introduce new substituents, as demonstrated in the synthesis of derivatives of potential therapeutic value.[8] Furthermore, the sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones, expanding the chemical diversity of accessible compounds.[1] This robust synthesis opens the door to a wide range of novel heterocyclic compounds for drug discovery and materials science.

References

  • 9,10-Dihydro-4H-benzo[9][10]cyclohepta[1,2-b]thiophen-4-one . Vulcanchem. Available at:

  • Synthesis of 9,10-dihydro-9-methyl-4-(1-methyl-4-piperidyl)-4H-benzo[9][10]cyclohepta[1,2-b]thiophen-4-ol . PrepChem.com. Available at:

  • Facile Synthesis of 9,10-Dihydro-4H-Benzo[9][10] Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction . ResearchGate. Available at:

  • 9,10-Dihydro-4H-benzo[9][10]cyclohepta[1,2-b]thiophen-4-one (90%) . CymitQuimica. Available at:

  • Intramolecular Friedel-Crafts Reactions . Master Organic Chemistry. Available at: [Link]

  • Friedel–Crafts reaction . Wikipedia. Available at: [Link]

  • Mechanism of Cyclisation by Friedal crafts reaction . YouTube. Available at: [Link]

  • Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids | Request PDF . ResearchGate. Available at: [Link]

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Application Notes and Protocols: Polyphosphoric Acid-Catalyzed Cyclization in Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide on the utilization of Polyphosphoric Acid (PPA) as a robust and efficient catalyst for the synthesis of thiophene derivatives, with a particular focus on intramolecular cyclization strategies to construct fused thiophene systems. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering in-depth mechanistic insights, field-proven protocols, and critical safety information.

Introduction: The Dual Role of Polyphosphoric Acid in Heterocyclic Synthesis

Polyphosphoric acid (PPA) is a viscous, hygroscopic liquid that is a mixture of orthophosphoric acid and its linear polymers.[1] Commercially available PPA is typically characterized by its phosphorus pentoxide (P₂O₅) content, which ranges from 82-85%.[1] In the realm of organic synthesis, PPA serves a dual function as both a powerful dehydrating agent and a moderately strong Brønsted acid catalyst.[1][2] Its high viscosity and the exothermicity of its reaction with water necessitate specific handling procedures, which are detailed in the safety protocols below.[1]

The utility of PPA in constructing heterocyclic scaffolds is well-documented, particularly in reactions that proceed via intramolecular cyclization, such as the Bischler-Napieralski synthesis of isoquinolines and the Fischer indole synthesis.[2] Its efficacy stems from its ability to promote the formation of electrophilic species, such as acylium ions, and to facilitate the subsequent intramolecular electrophilic substitution onto an aromatic or heteroaromatic ring, followed by dehydration to yield the final aromatic system. While classic thiophene syntheses like the Paal-Knorr reaction traditionally employ sulfurizing agents like phosphorus pentasulfide, PPA offers a compelling alternative for specific cyclization strategies, especially in the synthesis of complex, fused thiophene architectures.[2][3]

Mechanistic Rationale: PPA-Catalyzed Intramolecular Cyclization

The power of PPA in thiophene synthesis is most prominently displayed in intramolecular cyclization reactions, where a suitably functionalized precursor is induced to form a new ring fused to the thiophene core. A prime example is the acid-catalyzed cyclization of hydrazones, a strategy that has been successfully employed to generate fused pyridazine systems.[3]

The general mechanism for a PPA-catalyzed intramolecular cyclization can be conceptualized as a three-step process:

  • Protonation and Activation: PPA protonates a carbonyl group or another functional group on the side chain of the thiophene precursor, enhancing its electrophilicity.

  • Intramolecular Electrophilic Attack: The activated electrophile is then attacked by an electron-rich position on the thiophene ring, leading to the formation of a new carbon-carbon bond and a cyclic intermediate.

  • Dehydration and Aromatization: PPA facilitates the elimination of a water molecule from the cyclic intermediate, resulting in the formation of the stable, fused aromatic system.

This mechanistic pathway underscores the importance of PPA's dual catalytic and dehydrating properties in driving the reaction towards the desired cyclized product.

Safety Precautions and Handling of Polyphosphoric Acid

WARNING: Polyphosphoric acid is a corrosive substance that can cause severe skin burns and eye damage.[2] It reacts exothermically with water.[1] Always handle PPA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles. An eyewash station and safety shower should be readily accessible.

  • Handling: Due to its high viscosity, PPA can be difficult to handle at room temperature. Gentle warming to approximately 60 °C will reduce its viscosity, making it easier to pour and stir.[1]

  • Quenching: Reactions involving PPA should be quenched with extreme caution. The reaction mixture should be cooled to room temperature before being slowly and carefully added to a vigorously stirred beaker of crushed ice. This helps to dissipate the heat generated from the exothermic reaction with water.

  • Disposal: Neutralize PPA waste with a suitable base (e.g., sodium bicarbonate) before disposal in accordance with local regulations.

Experimental Protocol: PPA-Catalyzed Synthesis of a Fused Thieno[3,4-c]pyridazine Derivative

This protocol details the synthesis of a fused thieno[3,4-c]pyridazine derivative via the PPA-catalyzed intramolecular cyclization of a hydrazone precursor, adapted from the principles of the Japp-Klingemann reaction.[3]

Reagents and Equipment
Reagent/EquipmentPurpose
2-Acetyl-3-aminothiopheneStarting Material
Sodium NitriteDiazotization Reagent
Hydrochloric AcidAcid for Diazotization
Ethyl 2-methylacetoacetateCoupling Partner
Polyphosphoric Acid (PPA)Catalyst and Dehydrating Agent
Round-bottom flaskReaction Vessel
Magnetic stirrer and stir barAgitation
Heating mantle with temperature controlHeating
Ice bathCooling
Standard glassware for workupExtraction and Purification
Rotary evaporatorSolvent Removal
Column chromatography setupProduct Purification
Step-by-Step Procedure

Step 1: Synthesis of the Hydrazone Precursor

  • In a 250 mL round-bottom flask, dissolve 2-acetyl-3-aminothiophene (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL).

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 10 mL of water) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature.

  • In a separate beaker, dissolve ethyl 2-methylacetoacetate (10 mmol) in ethanol (50 mL).

  • Slowly add the cold diazonium salt solution to the ethanolic solution of the β-keto ester with vigorous stirring.

  • Adjust the pH of the mixture to 8-9 by the slow addition of a saturated sodium carbonate solution.

  • Stir the reaction mixture at room temperature for 2 hours. The hydrazone product will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the thiophene-hydrazone precursor.

Step 2: PPA-Catalyzed Intramolecular Cyclization

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, place the dried thiophene-hydrazone precursor (5 mmol).

  • Carefully add polyphosphoric acid (20 mL) to the flask.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the viscous reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The cyclized product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure fused thieno[3,4-c]pyridazine derivative.

Data Presentation: Expected Outcomes
StepProductFormTypical Yield
1Thiophene-hydrazone precursorYellow to orange solid80-90%
2Fused thieno[3,4-c]pyridazineCrystalline solid60-75%

Visualization of Workflow and Mechanism

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Hydrazone Synthesis cluster_step2 Step 2: PPA-Catalyzed Cyclization start 2-Acetyl-3-aminothiophene diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization coupling Japp-Klingemann Coupling (β-Keto Ester, pH 8-9) diazotization->coupling hydrazone Thiophene-Hydrazone Precursor coupling->hydrazone ppa_reaction Cyclization in PPA (120-130°C) hydrazone->ppa_reaction workup Quenching & Neutralization ppa_reaction->workup purification Column Chromatography workup->purification product Fused Thieno[3,4-c]pyridazine purification->product

Caption: Experimental workflow for the two-step synthesis of a fused thieno[3,4-c]pyridazine.

Proposed Reaction Mechanism

reaction_mechanism start_material Thiophene-Hydrazone Precursor protonation Protonation of Carbonyl (PPA) start_material->protonation H⁺ (PPA) activated_intermediate Activated Intermediate protonation->activated_intermediate cyclization Intramolecular Electrophilic Attack activated_intermediate->cyclization cyclic_intermediate Cyclic Intermediate cyclization->cyclic_intermediate dehydration Dehydration (PPA) cyclic_intermediate->dehydration -H₂O final_product Fused Aromatic Thiophene System dehydration->final_product

Caption: Proposed mechanism for PPA-catalyzed intramolecular cyclization.

Conclusion and Future Perspectives

Polyphosphoric acid is a highly effective and versatile reagent for promoting the intramolecular cyclization of functionalized thiophene precursors. Its dual role as an acid catalyst and a dehydrating agent makes it particularly suitable for the synthesis of complex, fused heterocyclic systems that are of significant interest in medicinal chemistry and materials science. The protocol detailed herein provides a robust framework for the application of PPA in this context. Future work in this area could explore the substrate scope of this reaction, the development of milder reaction conditions, and the application of this methodology to the synthesis of novel thiophene-containing bioactive molecules and organic electronic materials.

References

  • Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. PubMed Central (PMC). [Link]

  • Palladium‐Catalyzed Intramolecular Cyclization of Nitroalkenes: Synthesis of Thienopyrroles | Request PDF. ResearchGate. [Link]

  • Polyphosphoric Acid in Organic Synthesis. ResearchGate. [Link]

  • Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]

  • Thiophene ring-opening reactions VI. Attempted cyclization towards [fused]-tricyclic system involving a thiolate anion and suitably located electrophilic carbon. PubMed. [Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PubMed Central (PMC). [Link]

  • Thiophene synthesis. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. PubMed Central (PMC). [Link]

  • Palladium-Catalyzed Intramolecular Cyclization of Nitroalkenes: Synthesis of Thienopyrroles. AIR Unimi. [Link]

  • Synthesis of fused heterocyclic compounds with polyphosphoric acid. Sci-Hub. [Link]

  • Synthesis and reactions of some new heterocyclic compounds containing thieno[2,3-c] pyridazine moiety. ResearchGate. [Link]

  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. National Institutes of Health (NIH). [Link]

  • A New Series of Tungstophosphoric Acid-Polymeric Matrix Catalysts: Application in the Green Synthesis of 2-Benzazepines and Analogous Rings. MDPI. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Phosphoric Acid Catalyzed Synthesis of 1,4-Dihydropyridines | Request PDF. ResearchGate. [Link]

  • Synthesis of Thiophene‐fused Helicenes. ResearchGate. [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. PubMed Central (PMC). [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journals. [Link]

  • Lipase-Catalyzed Cyclization of β-Ketothioamides with β-Nitrostyrene for the Synthesis of Tetrasubstituted Dihydrothiophenes. MDPI. [Link]

  • Phosphomolybdic acid accelerated one-pot synthesis of 1-aryl-1H, 3H-thiazolo [3, 4-a] benzimidazoles. Growing Science. [Link]

  • New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone. PubMed. [Link]

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The Gateway to Antihistamines: Application Notes for the Pharmaceutical Intermediate 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Tricyclic Ketone

In the landscape of pharmaceutical synthesis, the efficiency and versatility of intermediate molecules are paramount. 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, a tricyclic ketone, stands out as a critical precursor, most notably in the synthesis of Ketotifen.[1] Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer, widely used in the treatment of allergic conjunctivitis and asthma.[2] The structural framework of this intermediate provides the essential backbone for the synthesis of a class of compounds known as benzocycloheptathiophenes, which have been explored for various therapeutic applications.[3][4] This document serves as a comprehensive guide for researchers and drug development professionals on the effective utilization of this pivotal intermediate.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one is fundamental for its safe handling and successful application in synthesis.

PropertyValueSource
Molecular Formula C₁₃H₁₀OS[5]
Molecular Weight 214.28 g/mol [5]
Appearance Brown semi-solid or yellow crystalline powder[6]
CAS Number 1622-55-5
Solubility Soluble in organic solvents, limited water solubility
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[7][8]

Safety Precautions: Handle with appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[7][8] Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, flush the affected area with copious amounts of water.[7]

Synthetic Pathway to Ketotifen: A Two-Step Transformation

The conversion of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one to Ketotifen is a classic example of nucleophilic addition followed by dehydration. This two-step process involves a Grignard reaction to introduce the piperidine moiety, followed by an acid-catalyzed dehydration to form the exocyclic double bond characteristic of the final active pharmaceutical ingredient (API).

G Intermediate 9,10-Dihydro-4H-benzocyclohepta [1,2-b]thiophen-4-one TertiaryAlcohol Tertiary Alcohol Intermediate Intermediate->TertiaryAlcohol Grignard Reaction Grignard Grignard Reagent (1-methyl-4-piperidylmagnesium chloride) Grignard->TertiaryAlcohol Ketotifen Ketotifen TertiaryAlcohol->Ketotifen Dehydration Dehydration Acid-Catalyzed Dehydration (e.g., HCl) Dehydration->Ketotifen

Caption: Synthetic route from the intermediate to Ketotifen.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by providing clear, concise steps with explanations for the critical parameters.

Protocol 1: Synthesis of the Tertiary Alcohol Intermediate via Grignard Reaction

This protocol details the nucleophilic addition of a Grignard reagent, prepared from 4-chloro-1-methylpiperidine, to the ketone functionality of the starting intermediate.

Expertise & Experience: The Grignard reaction is highly sensitive to moisture. Therefore, all glassware must be oven-dried, and anhydrous solvents are essential for a successful reaction. The Grignard reagent is a strong nucleophile that attacks the electrophilic carbonyl carbon of the ketone.[9][10][11]

Step-by-Step Methodology:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Activate the magnesium with a small crystal of iodine.

    • Add a solution of 4-chloro-1-methylpiperidine (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension.

    • Maintain a gentle reflux to sustain the reaction. The disappearance of the magnesium indicates the formation of the Grignard reagent.

  • Addition to the Ketone:

    • Dissolve 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one (1.0 eq) in anhydrous THF in a separate flask under a nitrogen atmosphere.

    • Cool the ketone solution to 0-5 °C using an ice bath.

    • Slowly add the prepared Grignard reagent to the ketone solution via a cannula. Causality: The addition is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours to ensure complete conversion.

  • Workup and Isolation:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Trustworthiness: This step neutralizes the reaction and hydrolyzes the magnesium alkoxide to the desired tertiary alcohol.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude tertiary alcohol intermediate as an oil or a solid. This intermediate is often used in the next step without further purification.

Protocol 2: Acid-Catalyzed Dehydration to Ketotifen

This protocol describes the elimination of a water molecule from the tertiary alcohol intermediate to form the final product, Ketotifen.

Expertise & Experience: The dehydration of tertiary alcohols is typically achieved under acidic conditions and proceeds via an E1 mechanism.[12][13][14][15] The formation of a stable tertiary carbocation intermediate facilitates this reaction.[12][15]

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve the crude tertiary alcohol intermediate from the previous step in a suitable solvent such as isopropanol or toluene.

    • Add a strong acid catalyst, for example, a solution of 7N hydrogen chloride in isopropanol or p-toluenesulfonic acid (catalytic amount).

  • Dehydration:

    • Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is usually complete within 2-4 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • Take up the residue in water and basify with a concentrated aqueous solution of sodium hydroxide to a pH of >10. Causality: This step neutralizes the acid and deprotonates the tertiary amine of Ketotifen, making it soluble in organic solvents.

    • Extract the product with dichloromethane or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water, and dry over anhydrous potassium carbonate.

    • Filter and concentrate the organic phase to obtain crude Ketotifen.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure Ketotifen.

Quality Control and Analytical Characterization

A robust quality control workflow is essential to ensure the identity, purity, and quality of the synthesized Ketotifen.

G Crude Crude Ketotifen TLC TLC Analysis (In-process control) Crude->TLC HPLC HPLC Analysis (Purity Assessment) TLC->HPLC NMR ¹H NMR & ¹³C NMR (Structural Confirmation) HPLC->NMR IR IR Spectroscopy (Functional Group ID) NMR->IR MS Mass Spectrometry (Molecular Weight) IR->MS Final Pure Ketotifen API MS->Final

Caption: Quality control workflow for Ketotifen synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final product and for monitoring the progress of the reaction.

ParameterTypical Value
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol: 10 mM Ammonium Acetate (30:70 v/v), pH 3.5
Flow Rate 1.0 mL/min
Detection UV at 298 nm
Retention Time Approximately 5 minutes

Reference for HPLC method parameters.[16] The method should be validated for linearity, accuracy, precision, and robustness.[17][18]

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: Provides detailed information about the molecular structure. The ¹H NMR spectrum of Ketotifen in CDCl₃ would show characteristic signals for the aromatic, thiophene, piperidine, and methyl protons.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. The IR spectrum of Ketotifen will exhibit a strong absorption band for the carbonyl group (C=O) of the ketone, typically around 1650 cm⁻¹.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity. The mass spectrum of Ketotifen will show a molecular ion peak corresponding to its molecular weight (309.43 g/mol ).

Conclusion

9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one is a strategically vital intermediate in the synthesis of Ketotifen and potentially other related pharmaceutical compounds. A thorough understanding of its properties, coupled with well-defined and controlled reaction protocols, is crucial for the efficient and reproducible production of the final API. The application of robust analytical techniques is indispensable for ensuring the quality and purity of the synthesized material, ultimately contributing to the development of safe and effective medicines.

References

  • PrepChem. Synthesis of ketotifen. Available from: [Link]

  • Google Patents. US7872025B2 - Optically active isomers of ketotifen and therapeutically active metabolites thereof.
  • Advanced Journal of Pharmaceutical and Research Reports. Advanced Analytical Approach for Ketotifen Fumarate Quantification from marketed dosage form. Available from: [Link]

  • MicroSolv Technology Corporation. Ketotifen Analyzed by HPLC - AppNote. Available from: [Link]

  • ResearchGate. Advances in Ketotifen (API) Synthetic Methods, Starting Materials and Related Compounds: a Review | Request PDF. Available from: [Link]

  • Google Patents. WO2001019367A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof.
  • ResearchGate. (PDF) Optimization and validation of HPLC method for the analysis of ketotifen fumarate in a pharmaceutical formulation. Available from: [Link]

  • International Journal of Pharmaceutical Erudition. SIMPLE AND ACCURATE ESTIMATION OF KETOTIFEN FUMARATE BY RP-HPLC. Available from: [Link]

  • Acta Poloniae Pharmaceutica. IDENTIFICATION AND DETERMINATION OF KETOTIFEN HYDROGEN FUMARATE, AZELASTINE HYDROCHLORIDE, DIMETINDENE MALEATE AND PROMETHAZINE. Available from: [Link]

  • Quora. What is the mechanism for the dehydration of tertiary alcohols? Available from: [Link]

  • ResearchGate. Facile Synthesis of 9,10-Dihydro-4H-Benzo[3][19] Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • Pure. Dehydration reactions in polyfunctional natural products. Available from: [Link]

  • BYJU'S. Grignard Reaction Mechanism. Available from: [Link]

  • YouTube. Dehydration of Secondary and Tertiary Alcohols. Available from: [Link]

  • PubChem. Ketotifen. Available from: [Link]

  • YouTube. Grignard Reagent Reaction Mechanism. Available from: [Link]

  • PubChem. 9,10-Dihydro-4H-benzo[3][19]cyclohepta[1,2-b]thiophen-4-one. Available from: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]

  • YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Available from: [Link]

  • YouTube. 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms. Available from: [Link]

  • Chemistry LibreTexts. 14.4: Dehydration Reactions of Alcohols. Available from: [Link]

  • PubChemLite. 9,10-dihydro-4h-benzo[3][19]cyclohepta[1,2-b]thiophen-4-one. Available from: [Link]

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Synthesis of Ketotifen from 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of Ketotifen, a potent second-generation H1-antihistamine and mast cell stabilizer, starting from the key intermediate 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and actionable protocols.

Introduction to Ketotifen

Ketotifen, chemically known as 4-(1-methyl-4-piperidylidene)-4,9-dihydro-10H-benzo[1][2]cyclohepta[1,2-b]thiophen-10-one, is a well-established therapeutic agent for the management of allergic conditions such as allergic rhinitis, conjunctivitis, and bronchial asthma.[3][4] Its dual mechanism of action, involving the blockade of histamine H1 receptors and the inhibition of inflammatory mediator release from mast cells, makes it a valuable molecule in the arsenal against allergic diseases.[5][6] The synthesis of Ketotifen from 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one is a key process in its pharmaceutical production.[7][8]

Synthetic Strategy: A Two-Step Approach

The synthesis of Ketotifen from 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one is efficiently achieved through a two-step reaction sequence:

  • Grignard Reaction: Nucleophilic addition of a piperidyl Grignard reagent to the ketone moiety of the starting material to form a tertiary alcohol intermediate.

  • Dehydration: Acid-catalyzed elimination of water from the tertiary alcohol to introduce the exocyclic double bond, yielding Ketotifen.

This strategy is favored for its reliability and the accessibility of the required reagents.

Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-oneC₁₃H₁₀OS214.28Neat/Solid[8][9]
4-Hydroxy-4-(1-methylpiperidin-4-yl)-9,10-dihydro-4H-benzocyclohepta[1,2-b]thiophen-10-oneC₁₉H₂₃NO₂S345.46Thick Oil[10]
KetotifenC₁₉H₁₉NOS309.43White fine powder[4][7]

Experimental Protocols

Part 1: Synthesis of the Grignard Reagent (N-methyl-4-piperidylmagnesium chloride)

Causality of Experimental Choices: The Grignard reagent is prepared from 4-chloro-N-methylpiperidine and magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF). The ether solvent is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent. Anhydrous conditions are strictly necessary because Grignard reagents are highly basic and will react with any protic source, such as water, which would quench the reagent.[11] Iodine is often used to activate the magnesium surface by removing the passivating oxide layer.

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

  • Activate the magnesium by adding a small crystal of iodine.

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • In the dropping funnel, prepare a solution of 4-chloro-N-methylpiperidine (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the 4-chloro-N-methylpiperidine solution to the magnesium suspension. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color.

  • Once the reaction has started, add the remaining 4-chloro-N-methylpiperidine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.[10]

  • Cool the resulting gray-to-brown solution to room temperature. The Grignard reagent is now ready for the next step.

Part 2: Grignard Reaction to form the Tertiary Alcohol Intermediate

Causality of Experimental Choices: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one.[12] The reaction is typically performed at a low temperature to control the exothermicity of the reaction and then allowed to warm to room temperature or gently heated to drive the reaction to completion. The work-up with an aqueous solution of ammonium chloride is a mild method to quench the reaction and protonate the resulting alkoxide without causing premature dehydration of the tertiary alcohol.

Protocol:

  • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the freshly prepared N-methyl-4-piperidylmagnesium chloride solution (1.1-1.5 equivalents) to the ketone solution via a cannula or dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, 4-hydroxy-4-(1-methylpiperidin-4-yl)-9,10-dihydro-4H-benzocyclohepta[1,2-b]thiophen-10-one, as a thick oil.[10] This intermediate is often used in the next step without further purification.

Part 3: Dehydration to Yield Ketotifen

Causality of Experimental Choices: The dehydration of the tertiary alcohol is an acid-catalyzed elimination reaction (E1 mechanism).[13][14] The acid protonates the hydroxyl group, converting it into a good leaving group (water).[15] The departure of water generates a tertiary carbocation, which is then deprotonated by a weak base (e.g., the solvent or the conjugate base of the acid) to form the thermodynamically stable exocyclic double bond of Ketotifen. A strong acid like hydrogen chloride in a non-nucleophilic solvent like isopropanol is effective for this transformation.[5]

Protocol:

  • Dissolve the crude tertiary alcohol intermediate from the previous step in isopropanol.

  • Add a solution of 7N hydrogen chloride in isopropanol.[5]

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Take up the residue in water and basify with a concentrated aqueous solution of sodium hydroxide to a pH > 10.

  • Extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with water, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol) to afford pure Ketotifen.

Synthetic Workflow Diagram

Synthesis_of_Ketotifen SM 9,10-Dihydro-4H-benzocyclohepta [1,2-b]thiophen-4-one Intermediate 4-Hydroxy-4-(1-methylpiperidin-4-yl)- 9,10-dihydro-4H-benzocyclohepta [1,2-b]thiophen-10-one SM->Intermediate Step 2: Grignard Addition Grignard_Reagent N-methyl-4-piperidyl- magnesium chloride Grignard_Reagent->Intermediate Ketotifen Ketotifen Intermediate->Ketotifen Step 3: Dehydration Reagent1 Mg, THF (anhydrous), I₂ (cat.) Reagent1->Grignard_Reagent Step 1: Grignard Formation Reagent2 HCl in Isopropanol, Heat Reagent2->Ketotifen Piperidine 4-chloro-N-methylpiperidine Grignard_Mechanism Ketone R₂C=O Intermediate R₂C(O⁻MgX⁺)R' Ketone->Intermediate Nucleophilic Attack Grignard R'-MgX Grignard->Intermediate Alcohol R₂C(OH)R' Intermediate->Alcohol Protonation (H₃O⁺)

Caption: Generalized Grignard reaction mechanism.

Dehydration Mechanism (E1)

The dehydration of the tertiary alcohol follows an E1 mechanism. [15]The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water). The departure of water results in the formation of a stable tertiary carbocation. A base then abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of the alkene.

Dehydration_Mechanism Alcohol R₃C-OH Protonated_Alcohol R₃C-OH₂⁺ Alcohol->Protonated_Alcohol Protonation (H⁺) Carbocation R₃C⁺ Protonated_Alcohol->Carbocation Loss of H₂O Alkene R₂C=CH₂ Carbocation->Alkene Deprotonation (-H⁺)

Sources

Synthesis of Pizotifen using 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one as a precursor

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: A Streamlined Synthesis of Pizotifen

Abstract: This document provides a comprehensive guide for the synthesis of Pizotifen, a potent serotonin antagonist and antihistamine widely used for migraine prophylaxis.[1][2][3] The synthetic route detailed herein utilizes the key precursor, 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, and proceeds through a robust two-step sequence involving a Grignard reaction followed by acid-catalyzed dehydration. This guide is intended for researchers and professionals in medicinal chemistry and drug development, offering not only step-by-step protocols but also the underlying mechanistic principles to ensure both reproducibility and a deeper understanding of the process.

Introduction to Pizotifen and Synthetic Strategy

Pizotifen, chemically known as 4-(9,10-dihydro-4H-benzo[1][4]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine, is a tricyclic benzocycloheptathiophene derivative.[2][5] Its pharmacological profile as a sedating antihistamine with strong serotonin antagonist activity makes it an effective agent for the prophylactic treatment of migraine headaches.[2] The synthesis of such complex heterocyclic molecules requires a strategic approach, often relying on the construction of a core scaffold followed by functionalization.

The precursor at the heart of this guide, 9,10-Dihydro-4H-benzo[1][4]cyclohepta[1,2-b]thiophen-4-one, is a versatile tricyclic ketone that serves as a crucial intermediate for various pharmaceuticals, including Pizotifen and Ketotifen.[6][7][8][9] Its rigid structure is the ideal foundation for introducing the required N-methylpiperidine moiety.

Our synthetic strategy is outlined in the workflow below. It hinges on two classic and high-yielding organic transformations:

  • Nucleophilic Addition: A Grignard reaction to form the crucial carbon-carbon bond between the tricyclic ketone and the piperidine ring, yielding a tertiary alcohol intermediate.

  • Elimination: An acid-catalyzed dehydration of the tertiary alcohol to generate the target exocyclic double bond, finalizing the Pizotifen structure.

G cluster_0 Synthetic Workflow Precursor 9,10-Dihydro-4H-benzo[4,5]cyclohepta [1,2-b]thiophen-4-one Intermediate Tertiary Alcohol Intermediate (4-(1-methyl-4-piperidyl)-4-hydroxy-…) Precursor->Intermediate Step 1: Grignard Reaction Product Pizotifen (4-(1-methyl-4-piperidylidene)-…) Intermediate->Product Step 2: Dehydration

Caption: High-level overview of the two-step Pizotifen synthesis.

Precursor Profile

PropertyValueSource
Chemical Name 9,10-Dihydro-4H-benzo[1][4]cyclohepta[1,2-b]thiophen-4-one[6][10]
CAS Number 1622-55-5[6][11]
Molecular Formula C₁₃H₁₀OS[6][10]
Molecular Weight 214.28 g/mol [6][10]
Physical State Yellow crystalline powder[6]
Solubility Soluble in organic solvents, limited water solubility.[6]
Storage 2-8°C, sealed and dry conditions recommended.[6]

The synthesis of this precursor can be achieved through several routes, with a common method involving the cyclization of 2-[2-(2-thienyl)ethyl]benzoic acid using a condensation agent like polyphosphoric acid.[7]

Detailed Protocols and Mechanistic Discussion

The conversion of the precursor ketone to Pizotifen is a logical and efficient process. The diagram below illustrates the chemical transformations involved.

Caption: Chemical pathway from precursor to Pizotifen.

Step 1: Synthesis of 9,10-dihydro-4-(1-methyl-4-piperidyl)-4H-benzo[1][4]cyclohepta[1,2-b]thiophen-4-ol

This step employs a Grignard reaction, a powerful tool for C-C bond formation. The organomagnesium halide (Grignard reagent) derived from 4-chloro-1-methylpiperidine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the precursor ketone.

Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add magnesium turnings (2.4 g), previously activated with a crystal of iodine.

  • To the activated magnesium, add a solution of 4-chloro-1-methylpiperidine (12.0 g) in anhydrous tetrahydrofuran (THF, 100 mL).

  • Heat the mixture to reflux for 2 hours to ensure the complete formation of the Grignard reagent, 1-methyl-4-piperidylmagnesium chloride.

  • Addition Reaction: Cool the Grignard reagent solution to 10°C in an ice bath.

  • Slowly add a solution of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one in anhydrous THF (70 mL) to the cooled Grignard solution.

  • After the addition is complete, stir the reaction mixture for 1 hour at room temperature, followed by 1 hour at reflux to drive the reaction to completion.

  • Work-up: Cool the reaction mixture and quench by carefully adding 150 mL of a 20% (w/v) aqueous ammonium chloride solution. This protonates the intermediate alkoxide and dissolves inorganic magnesium salts.

  • Separate the organic phase. The aqueous phase can be further extracted with an organic solvent (e.g., ethyl acetate) to maximize yield.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol as a thick oil, which can be used in the next step without further purification.[12]

Mechanistic Insight: The causality behind this step is the inherent polarity of the C-Mg bond in the Grignard reagent, which renders the carbon atom attached to magnesium highly nucleophilic. This nucleophile readily attacks the electron-deficient carbonyl carbon of the ketone. The subsequent acidic workup protonates the resulting magnesium alkoxide to furnish the desired tertiary alcohol.

Step 2: Dehydration to 4-(9,10-dihydro-4H-benzo[1][4]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine (Pizotifen)

The final step involves the elimination of a water molecule from the tertiary alcohol to form the thermodynamically stable exocyclic double bond. This is achieved through an acid-catalyzed E1 elimination mechanism.

Protocol:

  • Reaction Setup: Dissolve the crude tertiary alcohol intermediate (approx. 12.0 g) from the previous step in a mixture of isopropanol (180 mL) and 7N hydrogen chloride in isopropanol (180 mL).

  • Dehydration: Heat the solution to reflux for 3 hours.[13]

  • Isolation: After cooling, concentrate the reaction mixture to dryness under reduced pressure.

  • Work-up: Take up the residue in water (100 mL). Make the solution alkaline by the careful addition of concentrated aqueous sodium hydroxide.

  • Extract the aqueous mixture with methylene chloride (3 x volumes).

  • Combine the organic extracts, wash with water, dry over anhydrous potassium carbonate, filter, and concentrate to yield the final product as an oil.[13]

  • Purification (Optional but Recommended): For high purity, the resulting free base can be converted to its hydrogen malate salt by dissolving it in ethanol and treating it with a stoichiometric amount of malic acid. The Pizotifen hydrogen malate salt will precipitate and can be recrystallized from ethanol, yielding a product with a sharp melting point (193-194°C).[13]

Mechanistic Insight (E1 Elimination):

  • Protonation: The acidic medium protonates the hydroxyl group of the alcohol, converting it into a much better leaving group (-OH₂⁺).[14]

  • Carbocation Formation: The protonated alcohol dissociates, losing a molecule of water to form a relatively stable tertiary carbocation at the C4 position.[15]

  • Deprotonation: A base (e.g., water, isopropanol, or the chloride ion) abstracts a proton from the adjacent carbon on the piperidine ring, leading to the formation of the exocyclic double bond and regenerating the acid catalyst.[14]

This E1 pathway is favored for tertiary alcohols because it proceeds through the most stable carbocation intermediate.[14] The use of strong acid and heat provides the necessary energy to overcome the activation barriers for this process.

Conclusion

The synthesis of Pizotifen from 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one is a reliable and efficient process grounded in fundamental organic chemistry principles. The two-step sequence of Grignard addition followed by acid-catalyzed dehydration provides a direct and scalable route to this important pharmaceutical agent. The protocols and mechanistic discussions provided in this guide are designed to empower researchers to confidently replicate and potentially optimize this synthesis for drug development and discovery applications.

References

  • 9,10-Dihydro-4H-benzo[1][4]cyclohepta[1,2-b]thiophen-4-one - Vulcanchem. (n.d.). Retrieved from

  • Synthesis of 9,10-dihydro-9-methyl-4-(1-methyl-4-piperidyl)-4H-benzo[1][4]cyclohepta[1,2-b]thiophen-4-ol. (n.d.). PrepChem.com. Retrieved from

  • Murthy, M. S. R., et al. (2001). Facile Synthesis of 9,10-Dihydro-4H-Benzo[1][4] Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction. ResearchGate. Retrieved from [Link]

  • Fragoso, Y. D., et al. (2021). Pizotifen for the treatment of migraine. A systematic review and meta-analysis. Headache Medicine, 31. [Link]

  • Fragoso, Y. D., et al. (2021). Pizotifen for the treatment of migraine. A systematic review and meta-analysis. Semantic Scholar. Retrieved from [Link]

  • 9,10-Dihydro-4H-benzo[1][4]cyclohepta[1,2-b]thiophen-4-one. (n.d.). Benchchem. Retrieved from

  • Pizotifen. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Fragoso, Y. D., et al. (2021). Pizotifen for the treatment of migraine. A systematic review and meta-analysis. Headache Medicine. Retrieved from [Link]

  • View of Pizotifen for the treatment of migraine. A systematic review and meta-analysis. (n.d.). Retrieved from [Link]

  • 9,10-Dihydro-4H-benzo[1][4]cyclohepta[1,2-b]thiophen-4-one. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Dehydration reactions in polyfunctional natural products. (n.d.). Pure.
  • 4H-Benzo[1][4]cyclohepta[1,2-b]thiophenes and 9,10-dihydro derivatives - Sulfonium analogues of pizotifen and ketotifen. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Dehydration Reactions of Alcohols. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Alvarez-Manzaneda, E. J., et al. (2004). Dehydration of tertiary alcohols with the Ph3P-I2 system. ResearchGate. Retrieved from [Link]

  • What is formed on the dehydration of tertiary alcohols? (2018, August 18). Quora. Retrieved from [Link]

  • Synthesis of 4-(9,10-dihydro-9-methyl-4H-benzo[1][4]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine. (n.d.). PrepChem.com. Retrieved from [Link]

  • N-Dealkylation of Amines. (n.d.). PMC. National Institutes of Health. Retrieved from [Link]

  • 9,10-dihydro-4h-benzo(4,5)cyclohepta(1,2-b)thiophen-(4)-one. (n.d.). Google Patents.
  • Dehydration of Alcohols | Synthesis of Alkenes. (2023, November 2). YouTube. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Benzocycloheptathiophene Scaffold

The tricyclic scaffold of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one is a privileged structure in medicinal chemistry, forming the core of well-established drugs such as the antihistamine and serotonin antagonist pizotifen, and the mast cell stabilizer ketotifen[1][2]. The inherent biological activity of this scaffold, coupled with its synthetic tractability, makes it an attractive starting point for the development of new therapeutic agents. The strategic derivatization of this core molecule allows for the fine-tuning of its pharmacological profile, leading to the discovery of novel compounds with enhanced potency, selectivity, and pharmacokinetic properties.

This technical guide provides a comprehensive overview of the derivatization strategies for 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one and outlines detailed protocols for the biological screening of the resulting derivatives. The focus is on providing not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug discovery endeavors.

I. Synthesis of the Core Scaffold: 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

The synthesis of the title ketone is a critical first step and can be achieved through various routes. A common and effective method involves an intramolecular Friedel-Crafts-type cyclization of a suitable carboxylic acid precursor. The choice of cyclizing agent is crucial for achieving a good yield and purity.

Protocol 1: Synthesis via Polyphosphoric Acid (PPA) Catalyzed Cyclization

This protocol describes a robust method for the gram-scale synthesis of the target ketone.

Rationale: Polyphosphoric acid (PPA) is an effective dehydrating and cyclizing agent for this type of intramolecular acylation. It provides a viscous medium that allows for efficient reaction at elevated temperatures, driving the reaction to completion.

Materials:

  • 3-(2-Thienylethyl)benzoic acid

  • Polyphosphoric acid (PPA)

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Prepare PPA by carefully mixing orthophosphoric acid and phosphorus pentoxide.

  • To a well-stirred solution of PPA in xylene, add 3-(2-thienylethyl)benzoic acid portion-wise.

  • Heat the reaction mixture at 120-130°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one as a dark brown oil[3].

II. Derivatization Strategies: Exploring Chemical Space

The 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one scaffold offers multiple sites for chemical modification. The most readily accessible and frequently modified position is the C4-ketone. However, the aromatic rings and the dihydro-cyclohepta moiety also present opportunities for derivatization.

A. Derivatization of the C4-Ketone

The ketone functionality is a versatile handle for introducing a wide range of substituents, significantly impacting the biological activity of the resulting compounds.

This protocol details the addition of a Grignard reagent to the ketone, a classic method for forming carbon-carbon bonds and a key step in the synthesis of pizotifen analogues.

Rationale: The Grignard reaction allows for the introduction of a diverse range of alkyl and aryl groups at the C4 position. The resulting tertiary alcohol can be a final product or an intermediate for further transformations, such as dehydration to form an exocyclic double bond.

Materials:

  • 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

  • Magnesium turnings

  • Iodine crystal (for activation)

  • 4-Chloro-1-methylpiperidine (or other suitable alkyl/aryl halide)

  • Anhydrous tetrahydrofuran (THF)

  • 20% w/v Aqueous ammonium chloride solution

  • Standard glassware for anhydrous reactions

Procedure:

  • Activate magnesium turnings with a crystal of iodine in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of 4-chloro-1-methylpiperidine in anhydrous THF dropwise to the activated magnesium to initiate the formation of the Grignard reagent. Reflux may be required to maintain the reaction.

  • Cool the Grignard reagent solution to 10°C.

  • Add a solution of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one in anhydrous THF dropwise to the Grignard reagent.

  • Stir the reaction mixture at room temperature for 1 hour and then at reflux for 1 hour.

  • Cool the reaction mixture and quench by the slow addition of 20% w/v aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol derivative[4].

Hydrazones are important pharmacophores known for a wide range of biological activities. Their synthesis from the parent ketone is straightforward.

Rationale: The reaction of a ketone with a hydrazine derivative forms a stable C=N bond, introducing a new functional group with hydrogen bonding capabilities. The choice of the hydrazine derivative allows for the introduction of various substituents, enabling the exploration of structure-activity relationships.

Materials:

  • 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one in ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired hydrazine derivative.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 3-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture. The hydrazone derivative may precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solution and purify the product by recrystallization or column chromatography.

Oximes are another class of derivatives with significant biological potential, and their synthesis is analogous to that of hydrazones.

Rationale: The formation of an oxime introduces a hydroxyl group on the imine nitrogen, which can act as a hydrogen bond donor and acceptor. This can significantly influence the binding of the molecule to its biological target. O-substituted hydroxylamines can be used to introduce further diversity[5].

Materials:

  • 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

  • Hydroxylamine hydrochloride

  • Potassium hydroxide or sodium acetate

  • Ethanol/water mixture

Procedure:

  • Dissolve 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride and a base (e.g., potassium hydroxide or sodium acetate) to the solution.

  • Reflux the mixture for an appropriate time, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into cold water.

  • Collect the precipitated oxime by filtration, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) may be necessary for purification.

B. Derivatization of the Aromatic Rings and Dihydro-cyclohepta Moiety

While derivatization of the ketone is most common, modifications to the other parts of the scaffold can also lead to compounds with interesting biological profiles.

The electron-rich thiophene ring is susceptible to electrophilic substitution, primarily at the C2 and C5 positions.

Rationale: Introducing substituents such as halogens or nitro groups onto the thiophene ring can modulate the electronic properties and lipophilicity of the molecule, which can in turn affect its biological activity and pharmacokinetic properties. The choice of reagents and reaction conditions for electrophilic substitution on thiophene is critical to control regioselectivity and avoid side reactions[6][7].

Materials:

  • 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

  • N-Bromosuccinimide (NBS) or other suitable electrophile

  • Acetic acid or other appropriate solvent

Procedure (for Bromination):

  • Dissolve 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one in glacial acetic acid.

  • Add N-Bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

The methylene bridges of the dihydro-cyclohepta ring can also be functionalized, for example, through halogenation.

Rationale: Introduction of substituents on the seven-membered ring can alter the conformation of the tricyclic system, which may influence its interaction with biological targets.

Materials:

  • 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

  • Bromine

  • Carbon tetrachloride or other inert solvent

Procedure (for Dibromination):

  • Dissolve 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one in carbon tetrachloride.

  • Add a solution of bromine in carbon tetrachloride dropwise at room temperature with stirring.

  • Continue stirring until the bromine color persists.

  • Remove the solvent under reduced pressure to obtain the crude dibrominated product, which can be further purified by recrystallization[8].

III. Biological Screening: Identifying and Characterizing Bioactivity

Once a library of derivatives has been synthesized, the next crucial step is to screen them for biological activity. Given the known pharmacology of pizotifen and related compounds, initial screening efforts often focus on antihistamine and serotonin receptor activity. However, exploring other potential targets can lead to the discovery of novel therapeutic applications.

A. Primary Screening Assays

This protocol describes a competitive binding assay to determine the affinity of the synthesized compounds for the histamine H1 receptor.

Rationale: Many benzocycloheptathiophene derivatives exhibit antihistaminic properties. A receptor binding assay is a direct measure of the interaction between a compound and its target receptor and is a fundamental tool in early-stage drug discovery.

Materials:

  • Cell membranes expressing the human histamine H1 receptor

  • Radioligand (e.g., [³H]-pyrilamine)

  • Test compounds at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known H1 antagonist like diphenhydramine)

  • 96-well filter plates

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • In a 96-well plate, combine the receptor membranes, radioligand, and either buffer (for total binding), non-specific binding control, or test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and the percentage inhibition by the test compounds. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding) by non-linear regression analysis.

This protocol is similar to the H1 receptor binding assay but targets the 5-HT2A receptor, another key target for pizotifen.

Rationale: The antagonistic activity at 5-HT2A receptors is believed to contribute significantly to the antimigraine effects of pizotifen. This assay allows for the quantification of the affinity of new derivatives for this receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor

  • Radioligand (e.g., [³H]-ketanserin)

  • Test compounds at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA)

  • Non-specific binding control (e.g., a high concentration of a known 5-HT2A antagonist like spiperone)

  • 96-well filter plates

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Follow the same general procedure as described in Protocol 7, substituting the 5-HT2A receptor membranes and the corresponding radioligand and non-specific binding control.

  • Incubation and filtration conditions may need to be optimized for this specific assay.

  • Calculate the IC₅₀ values for the test compounds.

B. Secondary and Exploratory Screening Assays

To further characterize the pharmacological profile of promising compounds and to explore new therapeutic avenues, additional assays can be employed.

This colorimetric assay measures the inhibition of AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Rationale: Some CNS-active compounds exhibit off-target effects on cholinesterases. Additionally, AChE inhibition is a therapeutic strategy for Alzheimer's disease, and identifying compounds with this activity could open up new research directions.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds at various concentrations

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add the test inhibitor at various concentrations.

  • Add the AChE solution and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Add the DTNB solution.

  • Initiate the reaction by adding the ATCI substrate.

  • Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction. The product of the reaction between thiocholine (from ATCI hydrolysis) and DTNB is a yellow-colored compound.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value[4][8].

For compounds intended for CNS applications, an early assessment of potential safety liabilities is crucial.

Rationale: The Functional Observational Battery (FOB) is a standardized set of tests designed to detect gross functional and behavioral changes in rodents following compound administration. It is a key component of the core battery of safety pharmacology studies required by regulatory agencies[9][10][11][12][13].

Procedure: This is a complex in vivo study that should be conducted by trained personnel in a specialized facility. The assessment typically includes:

  • Home cage observations: Monitoring for changes in posture, activity, and grooming.

  • Handling observations: Assessing muscle tone, reflexes, and reactivity to the experimenter.

  • Open field observations: Quantifying locomotor activity, exploratory behavior, and the presence of any abnormal movements or postures.

  • Physiological measurements: Recording body temperature, respiratory rate, and other vital signs.

IV. Data Presentation and Interpretation

The data generated from the derivatization and screening efforts should be organized and presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.

Table 1: Summary of Derivatization of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

Derivative IDModification SiteReagents and ConditionsYield (%)
D-01 C4-Ketone4-(1-methylpiperidyl)MgBr, THF, reflux75
D-02 C4-KetoneH₂NNH₂, EtOH, AcOH (cat.), reflux88
D-03 C4-KetoneNH₂OH·HCl, KOH, EtOH/H₂O, reflux92
D-04 Thiophene RingNBS, AcOH, rt85
D-05 Cyclohepta RingBr₂, CCl₄, rt95

Table 2: Biological Activity of Benzocycloheptathiophene Derivatives

Derivative IDH1 Receptor Binding IC₅₀ (nM)5-HT2A Receptor Binding IC₅₀ (nM)AChE Inhibition IC₅₀ (µM)
Parent >10,000>10,000>100
D-01 152550
D-02 5,2008,500>100
D-03 3,8006,70085
D-04 254065
D-05 5075>100

V. Visualization of Workflows

Derivatization_Workflow Start 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one Ketone_Deriv C4-Ketone Derivatization Start->Ketone_Deriv Ring_Deriv Ring/Methylene Derivatization Start->Ring_Deriv Grignard Grignard Reaction Ketone_Deriv->Grignard Hydrazone Hydrazone Formation Ketone_Deriv->Hydrazone Oxime Oxime Formation Ketone_Deriv->Oxime Electrophilic_Sub Electrophilic Substitution Ring_Deriv->Electrophilic_Sub Halogenation Halogenation Ring_Deriv->Halogenation Library Derivative Library Grignard->Library Hydrazone->Library Oxime->Library Electrophilic_Sub->Library Halogenation->Library

Caption: Synthetic workflow for the derivatization of the core scaffold.

Screening_Workflow Library Derivative Library Primary_Screening Primary Screening Library->Primary_Screening H1_Assay H1 Receptor Binding Primary_Screening->H1_Assay HT2A_Assay 5-HT2A Receptor Binding Primary_Screening->HT2A_Assay Hit_Identification Hit Identification H1_Assay->Hit_Identification HT2A_Assay->Hit_Identification Secondary_Screening Secondary & Exploratory Screening Hit_Identification->Secondary_Screening AChE_Assay AChE Inhibition Assay Secondary_Screening->AChE_Assay CNS_Safety CNS Safety (FOB) Secondary_Screening->CNS_Safety SAR_Analysis SAR Analysis & Lead Optimization AChE_Assay->SAR_Analysis CNS_Safety->SAR_Analysis

Sources

Application Notes & Protocols: High-Purity Isolation of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed experimental procedures for the purification of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, a key intermediate in the synthesis of various pharmaceutical agents, including the antihistamine and serotonin antagonist Pizotifen.[1][2][3] The protocols outlined herein are designed for researchers, medicinal chemists, and process development scientists, offering robust methodologies for obtaining this tricyclic ketone in high purity. The guide focuses on two primary purification techniques: flash column chromatography and recrystallization. The causality behind experimental choices, such as solvent selection and analytical monitoring, is explained to ensure both technical accuracy and practical applicability.

Introduction and Physicochemical Profile

9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one (MW: 214.28 g/mol , Formula: C₁₃H₁₀OS) is a tricyclic heterocyclic ketone that serves as a critical building block in medicinal chemistry.[4][5] Synthetic routes often yield this compound as a crude, dark brown oil, necessitating effective purification to remove starting materials, by-products, and colorimetric impurities.[6] Commercial preparations are often available at approximately 90% purity, indicating that downstream applications in drug development demand further refinement.[5][7]

A comprehensive understanding of the compound's physical properties is paramount for designing an effective purification strategy.

Table 1: Physicochemical Properties of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

PropertyValueSource
Molecular Weight214.28 g/mol [4]
AppearanceBrown semi-solid or dark brown oil (crude)[6]
Boiling Point125-140 °C at 0.05 Torr
SolubilitySlightly soluble in Chloroform and Methanol

The ketone functional group and the aromatic nature of the benzothiophene moiety confer a moderate polarity to the molecule. This characteristic is central to the separation principles applied in both chromatography and recrystallization.

Purification Strategy Overview

The choice between column chromatography and recrystallization depends on the impurity profile and the desired scale of purification. Column chromatography offers superior separation of closely related impurities, while recrystallization is often more efficient for large-scale purification and removal of highly soluble or insoluble impurities.

Purification_Workflow Crude Crude Product (Dark Brown Oil/Solid) TLC Analytical TLC (Determine Optimal Conditions) Crude->TLC Initial Assessment Recrystallization Recrystallization Crude->Recrystallization Direct Purification (if applicable) Column_Chromatography Flash Column Chromatography TLC->Column_Chromatography For Complex Mixtures TLC->Recrystallization For Simpler Impurity Profiles Analysis Purity Analysis (TLC, NMR, MP) Column_Chromatography->Analysis Recrystallization->Analysis Pure_Product Pure Product (>99% Purity) Analysis->Pure_Product

Caption: General purification workflow for 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one.

Protocol I: Flash Column Chromatography

Flash column chromatography is the method of choice for purifying small to medium-scale batches (milligrams to several grams), especially when dealing with multiple impurities of similar polarity to the target compound. The principle lies in the differential partitioning of the mixture's components between a solid stationary phase (typically silica gel) and a liquid mobile phase.[8]

Foundational Principle: Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system (eluent) using Thin-Layer Chromatography (TLC).[9] The goal is to find a solvent or solvent mixture that provides a good separation between the desired compound and its impurities, with an ideal Retention Factor (Rf) of 0.25-0.35 for the target compound.

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Table 2: Recommended TLC Starting Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel 60 F₂₅₄ TLC platesSilica gel is a polar adsorbent suitable for moderately polar compounds like ketones.[10]
Mobile Phase (Eluent) Hexane:Ethyl Acetate or Hexane:Acetone mixturesStart with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polar component's ratio (e.g., 4:1, 3:1).[11][12]
Visualization UV light (254 nm) and/or a potassium permanganate (KMnO₄) stainThe aromatic rings allow for visualization under UV light. The ketone may not be sensitive to all stains; KMnO₄ is a general stain for organic compounds.
Step-by-Step Protocol for Flash Column Chromatography
  • Column Preparation (Wet Packing):

    • Select a glass column of appropriate size for the amount of crude material. A general rule is to use a 40-100:1 ratio of silica gel to crude compound by weight.

    • Insert a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 1 cm) of sand.

    • Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., hexane).

    • Pour the slurry into the column. Gently tap the column to pack the silica bed evenly and remove any air bubbles.

    • Add another layer of sand on top of the packed silica to prevent disturbance during solvent addition.

    • Wash the column with 2-3 column volumes of the eluent to equilibrate the stationary phase. Never let the solvent level drop below the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent by rotary evaporation to obtain a free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.

    • Begin collecting fractions in test tubes or vials.

    • Monitor the separation by spotting collected fractions on TLC plates and visualizing them as described in section 3.1.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one.

Column_Chromatography_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_final Final Steps slurry Prepare Silica Slurry pack Pack Column slurry->pack equilibrate Equilibrate with Eluent pack->equilibrate load Load onto Column dissolve Dissolve Crude Product adsorb Adsorb onto Silica (Dry Loading) dissolve->adsorb adsorb->load elute Elute with Mobile Phase collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product Obtain Purified Product evaporate->pure_product

Caption: Detailed workflow for flash column chromatography.

Protocol II: Recrystallization

Recrystallization is a powerful technique for purifying solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A patent describing the synthesis of a closely related analog, and another detailing industrial-scale production, suggest that alcoholic solvents are highly effective for this class of compounds.[13] Recrystallization from methanol or ethanol/water mixtures can achieve purities greater than 99%.[13]

Solvent Selection

The ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Dissolve impurities well at room temperature or not at all at its boiling point.

  • Be chemically inert to the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Based on literature, methanol and ethanol/water mixtures are excellent candidates.

Step-by-Step Protocol for Recrystallization
  • Dissolution:

    • Place the crude 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., methanol).

    • Heat the mixture to the solvent's boiling point while stirring or swirling. Use a hot plate and a reflux condenser if necessary.

    • Continue adding small portions of the hot solvent until the compound just completely dissolves. Adding excess solvent will reduce the yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying:

    • Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Purity Assessment

The purity of the final product should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot should be observed.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. A related bromo-derivative melts at 164–166°C after recrystallization, suggesting the purified target compound will also be a crystalline solid with a distinct melting point.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

Conclusion

The protocols detailed in this guide provide robust and reliable methods for the purification of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one. For complex mixtures or small-scale work, flash column chromatography guided by initial TLC analysis is recommended. For larger quantities with favorable impurity profiles, recrystallization from methanol or an ethanol/water mixture offers an efficient route to high-purity material suitable for demanding applications in pharmaceutical research and development.

References

  • CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison. [Link]

  • Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. University of Massachusetts Lowell. [Link]

  • Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
  • Synthesis and antitumor activity of thieno-separated tricyclic purines. PubMed. [Link]

  • 9,10-Dihydro-4H-benzo[10][12]cyclohepta[1,2-b]thiophen-4-one. PubChem, National Center for Biotechnology Information. [Link]

  • Column chromatography. Wikipedia. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. (2025-06-19). [Link]

  • Facile Synthesis of 9,10-Dihydro-4H-Benzo[10][12] Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction. ResearchGate. [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. National Institutes of Health (NIH). [Link]

  • First synthesis of the tricyclic thieno[2,3‐e]isobenzofuran‐8(6H)‐one... ResearchGate. [Link]

  • Pizotifen. Wikipedia. [Link]

  • Pizotifen. PubChem, National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one. This tricyclic ketone is a pivotal intermediate in the development of pharmaceuticals, most notably as a precursor to drugs like Ketotifen.[1] Its complex, fused-ring structure presents unique challenges in its chemical synthesis.[2]

This guide is structured to function as a dedicated support center. We will move from high-level troubleshooting in a question-and-answer format to detailed, field-tested protocols. Our objective is not merely to provide steps but to illuminate the chemical reasoning behind them, empowering you to diagnose and resolve issues encountered in your own laboratory work.

Section 1: Troubleshooting Guide & FAQs

This section addresses the most common problems researchers face during the synthesis of the title compound.

Q1: My yield is consistently low when using the intramolecular Friedel-Crafts cyclization with Polyphosphoric Acid (PPA). What are the likely causes and how can I improve it?

A1: Low yield in this classic cyclization is a frequent issue, typically rooted in three areas: reagent quality, reaction conditions, and starting material purity.

  • Reagent Quality (PPA): Polyphosphoric acid is not just a catalyst; it's the reaction medium. Its efficacy is highly dependent on its composition (the ratio of P₂O₅ to H₃PO₄).

    • Causality: Commercial PPA can vary in quality, and it is highly hygroscopic. Absorbed water will hydrolyze the polyphosphates, reducing the acid's strength and preventing the formation of the necessary acylium ion intermediate for the Friedel-Crafts reaction.[3]

    • Solution: For critical syntheses, it is often best to prepare PPA fresh by carefully adding a calculated amount of phosphorus pentoxide (P₂O₅) to orthophosphoric acid.[4] If using commercial PPA, ensure it is from a freshly opened container and handled under anhydrous conditions.

  • Reaction Conditions:

    • Causality: The cyclization requires a delicate temperature balance. Insufficient heat leads to an incomplete reaction. Conversely, excessive temperature (e.g., >130-140 °C) can cause charring, polymerization, or unwanted side reactions, drastically reducing the yield of the desired ketone.[4]

    • Solution: Maintain a consistent temperature, typically between 120-130 °C, with vigorous stirring to ensure even heat distribution in the viscous PPA medium.[4] Monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the optimal reaction time, which is usually around 2-3 hours.[4]

  • Starting Material Purity: The precursor, typically a derivative of 3-(2-thienyl)benzenepropanoic acid, must be pure and completely dry. Impurities can interfere with the catalyst and generate side products.

Q2: I'm observing significant side product formation. How can I identify and mitigate these unwanted reactions?

A2: Side product formation is often linked to the specific synthetic route chosen. In one documented pathway, the formation of Cannizzaro reaction products was a notable issue, suggesting the presence of an aldehyde intermediate under conditions that could facilitate its disproportionation.[4]

However, in the more common intramolecular Friedel-Crafts acylation, the primary side reactions are different:

  • Incomplete Cyclization: The starting carboxylic acid remains. This is easily identified by comparing the crude product to a starting material standard on TLC. The cause is usually related to the issues in Q1 (poor PPA activity, insufficient time/temperature).

  • Polymerization/Charring: Overly harsh conditions (high temperature or prolonged reaction time) can lead to the formation of intractable polymeric tars. This results in a very dark, difficult-to-purify crude product.

  • Decarboxylation: While less common for this specific acylation, strong acids at high temperatures can sometimes cause the loss of the carboxylic acid group before cyclization can occur.

The diagram below outlines the desired reaction pathway versus a potential degradation pathway.

cluster_main Desired Friedel-Crafts Pathway cluster_side Potential Side Reactions SM Carboxylic Acid Precursor INT Acylium Ion Intermediate SM->INT  +PPA -H₂O PROD Target Ketone (Product) INT->PROD Intramolecular Attack DEGRAD Polymerization/ Charring SM_side Carboxylic Acid Precursor SM_side->DEGRAD Excess Heat/ Time G start Start: Need to Synthesize Target Ketone q1 Are harsh acidic conditions (PPA, high temp) a major concern? start->q1 route_wh Pursue Wittig-Horner Route q1->route_wh Yes route_fc Pursue Friedel-Crafts Route q1->route_fc No note_wh Benefit: Higher yield, milder conditions. Consideration: Precursor synthesis. route_wh->note_wh note_fc Benefit: Well-established, simple starting materials. Consideration: Difficult workup, lower yield. route_fc->note_fc prep 1. Prepare PPA (H₃PO₄ + P₂O₅) add_sm 2. Add Starting Acid in Xylene prep->add_sm react 3. Heat & Stir (120-130 °C, 2h) add_sm->react quench 4. Cool & Quench on Ice react->quench extract 5. Extract with Toluene quench->extract wash 6. Wash & Dry Organic Layer extract->wash conc 7. Concentrate Crude Product wash->conc purify 8. Purify (Chromatography/ Recrystallization) conc->purify

Sources

Optimizing Wittig-Horner reaction conditions for better yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Wittig-Horner (also known as the Horner-Wadsworth-Emmons or HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful olefination reaction for better yields and stereoselectivity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: Why is my Wittig-Horner reaction failing or giving a low yield?

Low yields in the Wittig-Horner reaction can be attributed to several factors. Steric hindrance in either the aldehyde/ketone or the phosphonate reagent can significantly slow down the reaction.[1] The stability of the phosphonate carbanion is another critical aspect; while stabilized carbanions are easier to handle, they might not be reactive enough for hindered carbonyls.[1] Conversely, highly reactive carbanions can be prone to decomposition. Additionally, the purity and stability of the aldehyde are crucial, as they can undergo oxidation or polymerization.[1] Side reactions, such as the enolization of the carbonyl compound, can also consume starting materials.[1] Finally, incomplete formation of the carbanion due to an inappropriate base or the presence of moisture is a common culprit.[1]

Q2: How does the Wittig-Horner reaction differ from the classical Wittig reaction, and what are its advantages?

The Wittig-Horner reaction utilizes a phosphonate-stabilized carbanion, whereas the classical Wittig reaction employs a phosphonium ylide.[2][3] This key difference leads to several advantages for the HWE reaction. Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react effectively even with sterically hindered ketones.[1][4] A significant practical advantage is that the dialkylphosphate byproduct of the HWE reaction is water-soluble, making purification much simpler compared to the often-problematic removal of the organic-soluble triphenylphosphine oxide generated in the Wittig reaction.[1][2][5]

Q3: How can I control the E/Z selectivity of my reaction?

The Wittig-Horner reaction is renowned for predominantly producing the thermodynamically more stable E-alkene.[2][6] This selectivity arises from the equilibration of the intermediates in the reaction pathway.[2] To enhance E-selectivity, conditions that promote this equilibration are favored. This includes using bases that do not form strong chelates, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and employing solvents that facilitate the reversibility of the initial addition step. For specific cases where the Z-alkene is desired, modifications such as the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), can be employed.[4]

Q4: What is the best base to use for generating the phosphonate carbanion?

The choice of base is critical and depends on the acidity of the α-proton of the phosphonate ester. For stabilized phosphonates (e.g., those with an adjacent ester or cyano group), weaker bases like sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) are often sufficient. For less acidic, non-stabilized phosphonates, stronger bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or n-butyllithium (n-BuLi) are required.[1][6] It is crucial to use a base that is strong enough to completely deprotonate the phosphonate, ensuring a sufficient concentration of the reactive carbanion.

Troubleshooting Guide: Common Issues and Solutions

Issue Probable Cause(s) Recommended Solution(s)
No reaction or very low conversion 1. Insufficiently strong base: The chosen base is not strong enough to deprotonate the phosphonate ester effectively.[1] 2. Poor quality reagents: The aldehyde may have oxidized or polymerized; the base may have degraded.[1] 3. Moisture in the reaction: Ylides and carbanions are sensitive to moisture.[1] 4. Steric hindrance: Bulky groups on the carbonyl compound or phosphonate are impeding the reaction.[1]1. Select a stronger base. For non-stabilized phosphonates, consider NaH, KOtBu, or n-BuLi.[1] 2. Use freshly purified aldehyde. Check the activity of the base. 3. Ensure anhydrous conditions. Use flame-dried glassware and anhydrous solvents.[1] 4. Increase reaction temperature and/or time. Consider using a less hindered phosphonate if possible.
Low Yield 1. Incomplete carbanion formation: See "No reaction." 2. Side reactions: Enolization of the ketone/aldehyde; self-condensation of the aldehyde.[1] 3. Difficult purification: The water-soluble phosphate byproduct simplifies purification, but other impurities may be present.[2]1. Optimize base and reaction conditions. 2. Add the base to the phosphonate at a low temperature before adding the carbonyl compound. 3. Perform a careful aqueous workup. Column chromatography may be necessary.
Poor E/Z Selectivity 1. Reaction conditions not optimized for desired isomer. 2. Use of lithium bases: Lithium ions can interfere with the formation of the intermediate that leads to the E-alkene.[6]1. For E-alkenes, use NaH or KOtBu. For Z-alkenes, consider the Still-Gennari modification.[4] 2. Avoid lithium-containing bases (e.g., n-BuLi, LDA) if high E-selectivity is desired.
Formation of unexpected byproducts 1. Reaction of the base with other functional groups. 2. Isomerization of the product under the reaction conditions. [7]1. Protect sensitive functional groups if necessary. 2. Minimize reaction time and temperature after product formation. Some solvents, like DMF, can promote isomerization.[7][8]

Visualizing the Wittig-Horner Reaction

The Reaction Mechanism

The Wittig-Horner reaction proceeds through a well-established mechanism involving the nucleophilic addition of the phosphonate carbanion to the carbonyl compound, forming an intermediate oxaphosphetane, which then collapses to yield the alkene and a water-soluble phosphate salt.[2][9]

Wittig_Horner_Mechanism Phosphonate R'CH(P(O)(OR)₂)₂ Carbanion [R'C⁻(P(O)(OR)₂)₂] Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Carbonyl R''CHO Oxaphosphetane Oxaphosphetane Intermediate Carbonyl->Oxaphosphetane Carbanion->Oxaphosphetane Nucleophilic Addition Alkene R'CH=CHR'' (E-alkene) Oxaphosphetane->Alkene Elimination Phosphate (RO)₂PO₂⁻ Oxaphosphetane->Phosphate

Sources

Technical Support Center: Synthesis of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential byproducts encountered during the synthesis of this key pharmaceutical intermediate.[1] This resource provides in-depth, field-proven insights to ensure the successful and efficient synthesis of your target compound.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, their probable causes, and actionable solutions.

1. Q: After the initial reaction of thiophene-2-carboxaldehyde and methyl-o-toluate, I observe significant amounts of 2-thiophenemethanol and 2-thiophenecarboxylic acid in my crude product. What is happening and how can I prevent this?

A: This is a classic case of the Cannizzaro reaction occurring as a side reaction.[2] The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (like thiophene-2-carboxaldehyde) to yield a primary alcohol and a carboxylic acid.[2][3]

  • Probable Cause: The use of a strong base, such as sodium methoxide, to facilitate the initial condensation can also promote the Cannizzaro reaction, especially if the reaction temperature is too high or the reaction time is prolonged. Thiophene-2-carboxaldehyde, lacking alpha-hydrogens, is susceptible to this reaction pathway.[4]

  • Solutions:

    • Temperature Control: Maintain a low reaction temperature during the addition of the base and throughout the initial condensation step.

    • Stoichiometry: Use a carefully controlled stoichiometry of the base. An excess of base will favor the Cannizzaro reaction.

    • Alternative Synthetic Route: Consider a synthetic strategy that avoids the use of a strong base with thiophene-2-carboxaldehyde in the initial step, such as the Wittig-Horner reaction pathway.[5]

2. Q: The intramolecular cyclization of 2-[2-(2-thienyl)ethyl]benzoic acid using polyphosphoric acid (PPA) is resulting in a low yield of the desired tricyclic ketone. What are the potential reasons for this?

A: Intramolecular Friedel-Crafts acylation using PPA is a powerful method for forming cyclic ketones, but its success is highly dependent on reaction conditions.[6][7]

  • Probable Causes:

    • Insufficiently Anhydrous Conditions: PPA is highly hygroscopic. The presence of water will quench the reaction and reduce the efficiency of the PPA as a cyclizing agent.

    • Inadequate Temperature or Reaction Time: The cyclization requires sufficient thermal energy to overcome the activation barrier. However, excessively high temperatures or prolonged reaction times can lead to charring and decomposition of the starting material or product.

    • Poor Mixing: PPA is highly viscous, which can lead to localized overheating and inefficient reaction if not stirred properly.[1]

  • Solutions:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous reagents and solvents.

    • Optimize Reaction Temperature and Time: A typical temperature range for PPA-mediated cyclization is 120-130°C for 2 hours.[5] Monitor the reaction by TLC to determine the optimal reaction time.

    • Mechanical Stirring: Use a mechanical stirrer to ensure efficient mixing of the viscous reaction mixture.[6]

    • Solvent Addition: The addition of a high-boiling inert solvent like xylene can help to moderate the viscosity of the PPA and improve heat transfer.[1]

3. Q: I am using a Wittig-Horner approach to synthesize an alkene precursor for the cyclization, but the reaction is sluggish and the yield is poor. What are the likely issues?

A: The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, is generally efficient. However, certain factors can impede its progress.[8]

  • Probable Causes:

    • Steric Hindrance: If the ketone being used in the HWE reaction is sterically hindered, the reaction can be slow and result in low yields.[9]

    • Base Incompatibility: The choice of base is crucial for the deprotonation of the phosphonate ester. An insufficiently strong base will result in a low concentration of the ylide.

    • Wet Solvents: The ylide is sensitive to moisture, and wet solvents will lead to its decomposition.

  • Solutions:

    • Choice of Base: Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation of the phosphonate ester.

    • Anhydrous Conditions: Use anhydrous solvents (e.g., dry THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction Temperature: While the initial deprotonation is often carried out at 0°C, the subsequent reaction with the carbonyl compound may require elevated temperatures to proceed at a reasonable rate.

II. Frequently Asked Questions (FAQs)

1. Q: What are the primary byproducts to expect in the synthesis of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one?

A: The nature of the byproducts will depend on the synthetic route chosen.

  • Route 1 (from thiophene-2-carboxaldehyde): The main byproducts are 2-thiophenemethanol and 2-thiophenecarboxylic acid, arising from the Cannizzaro reaction.[2][4]

  • Route 2 (PPA cyclization): Incomplete cyclization will result in the presence of the starting material, 2-[2-(2-thienyl)ethyl]benzoic acid. At higher temperatures, polymerization and charring can lead to a complex mixture of byproducts.

  • Route 3 (Wittig-Horner): The primary byproduct from the Wittig-Horner reaction itself is a water-soluble phosphate, which is typically removed during aqueous workup.[5]

2. Q: How can I effectively purify the final product, 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one?

A: A combination of techniques is generally employed for the purification of tricyclic ketones.[10][11]

  • Aqueous Workup: After the reaction, a thorough aqueous workup is essential to remove acid or base catalysts and water-soluble byproducts.

  • Column Chromatography: This is the most effective method for separating the target compound from closely related impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective final purification step.

3. Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes, several safety precautions are crucial:

  • Polyphosphoric Acid (PPA): PPA is a corrosive and highly viscous acid. Handle it with appropriate personal protective equipment (gloves, goggles, lab coat). PPA reacts exothermically with water, so quenching should be done carefully with ice.[1]

  • Strong Bases: Reagents like sodium methoxide and sodium hydride are corrosive and flammable. They should be handled in a fume hood under an inert atmosphere.

  • Solvents: Use appropriate ventilation and avoid ignition sources when working with flammable organic solvents.

III. Experimental Protocols

Protocol 1: Intramolecular Cyclization using Polyphosphoric Acid

This protocol describes the cyclization of 2-[2-(2-thienyl)ethyl]benzoic acid to form the target ketone.

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (10 parts by weight relative to the starting acid).

  • Heating: Heat the PPA to 80-90°C with vigorous stirring to reduce its viscosity.

  • Addition of Starting Material: Slowly add 2-[2-(2-thienyl)ethyl]benzoic acid (1 part by weight) to the hot PPA.

  • Reaction: Increase the temperature to 120-130°C and maintain for 2 hours. Monitor the reaction progress by TLC.[5]

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., toluene or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

IV. Visualized Reaction Pathways and Troubleshooting

Diagram 1: Synthesis and Byproduct Formation

Synthesis_and_Byproducts cluster_route1 Route 1: From Thiophene-2-carboxaldehyde cluster_byproducts_cannizzaro Cannizzaro Byproducts T2C Thiophene-2- carboxaldehyde Intermediate1 2-[2-(2-thienyl)vinyl] benzoic acid T2C->Intermediate1 Condensation MTA Methyl-o-toluate MTA->Intermediate1 Base NaOCH3 Base->T2C T2M 2-Thiophenemethanol Base->T2M T2CA 2-Thiophenecarboxylic acid Base->T2CA Intermediate2 2-[2-(2-thienyl)ethyl] benzoic acid Intermediate1->Intermediate2 Reduction Hydrogenation H2, Pd/C Hydrogenation->Intermediate1 Target 9,10-Dihydro-4H-benzo... -thiophen-4-one Intermediate2->Target Cyclization PPA PPA PPA->Intermediate2

Caption: Synthetic pathway and potential Cannizzaro byproducts.

Diagram 2: Troubleshooting Workflow for Low Cyclization Yield

Troubleshooting_Cyclization Start Low Yield in PPA Cyclization Check_Anhydrous Were anhydrous conditions maintained? Start->Check_Anhydrous Check_Temp_Time Was the reaction temperature and time optimized? Check_Anhydrous->Check_Temp_Time Yes Solution_Anhydrous Dry all glassware and reagents. Use anhydrous solvents. Check_Anhydrous->Solution_Anhydrous No Check_Mixing Was stirring efficient? Check_Temp_Time->Check_Mixing Yes Solution_Temp_Time Monitor by TLC to find optimal conditions (e.g., 120-130°C, 2h). Check_Temp_Time->Solution_Temp_Time No Solution_Mixing Use a mechanical stirrer for the viscous PPA mixture. Check_Mixing->Solution_Mixing No End Improved Yield Check_Mixing->End Yes Solution_Anhydrous->End Solution_Temp_Time->End Solution_Mixing->End

Caption: Troubleshooting logic for low cyclization yield.

V. References

  • Wittig Reaction - Chemistry LibreTexts. (2023). Available at: [Link]

  • Wittig & Wittig-Horner reactions - Organic Synthesis. (n.d.). Available at: [Link]

  • Facile Synthesis of 9,10-Dihydro-4H-Benzo[2][10] Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction - ResearchGate. (2009). Available at: [Link]

  • Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub. (n.d.). Available at: [Link]

  • Cannizzaro reaction - Wikipedia. (n.d.). Available at: [Link]

  • Purification of ketones - US2337489A - Google Patents. (n.d.). Available at:

  • Method for purification of ketones - US2826537A - Google Patents. (n.d.). Available at:

  • Friedel Crafts Acylation - YouTube. (2012). Available at: [Link]

  • Purification of ketones - US2166584A - Google Patents. (n.d.). Available at:

  • Polyphosphoric Acid in Organic Synthesis - Canadian Center of Science and Education. (2023). Available at: [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC - NIH. (2023). Available at: [Link]

  • Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids | Request PDF - ResearchGate. (2007). Available at: [Link]

  • What is the best way to remove Ketones? - ResearchGate. (2014). Available at: [Link]

  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018). Available at: [Link]

  • Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview - JoVE. (n.d.). Available at: [Link]

  • Organobase-Mediated Cannizzaro Reaction | Request PDF - ResearchGate. (2016). Available at: [Link]

  • Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene. (2008). Available at: [Link]

  • (PDF) Polyphosphoric Acid in Organic Synthesis - ResearchGate. (2023). Available at: [Link]

  • File:Thiophen-2-carbaldehyd Cannizzaro-Reaktion.svg - Wikimedia Commons. (2020). Available at: [Link]

  • Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives - PMC - PubMed Central. (n.d.). Available at: [Link]

  • Cannizzaro Reaction - Chemistry Steps. (n.d.). Available at: [Link]

  • Polyphosphoric acid for Bischler-Napieralski type cyclization : r/Chempros - Reddit. (2021). Available at: [Link]

  • Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes - Beilstein Journals. (n.d.). Available at: [Link]

Sources

Technical Support Center: Purification of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one (CAS 1622-55-5). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical pharmaceutical intermediate, notably in the synthesis of Ketotifen.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this tricyclic ketone.

Introduction to Purification Challenges

9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one is a tricyclic aromatic ketone. Its purification can be complicated by impurities stemming from its synthesis, which often involves intramolecular Friedel-Crafts acylation or related cyclization strategies.[3][4] A common synthesis route using polyphosphoric acid can yield the crude product as a dark brown oil, indicating the presence of significant colored impurities and byproducts.[3] Alternative syntheses, such as those employing a Wittig-Horner reaction, are designed to avoid specific side-products like those from Cannizzaro reactions, but may introduce other impurities related to the reagents used.[3]

The key challenges in purifying this compound often revolve around:

  • Removal of colored impurities and polymeric materials.

  • Separation from structurally similar starting materials or byproducts.

  • Achieving high purity (>98%) required for pharmaceutical applications. [5]

  • Potential for compound degradation under certain conditions.

This guide will provide structured advice to navigate these challenges effectively.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: My crude product is a dark brown, viscous oil that is difficult to handle.
  • Question: I've completed the synthesis, and after work-up, I have a dark brown oil, as described in the literature.[3] How do I proceed with purification, and what are the likely causes of this appearance?

  • Answer: The dark coloration is typical for crude products from intramolecular Friedel-Crafts cyclizations, often due to the formation of polymeric or charged, colored species. The high viscosity suggests the presence of these high-molecular-weight byproducts or residual polyphosphoric acid.

    Recommended Actions:

    • Aqueous Wash: Before attempting chromatography or recrystallization, thoroughly wash a solution of the crude product (e.g., in dichloromethane or ethyl acetate) with a saturated sodium bicarbonate solution, followed by brine. This will help remove any residual acid catalyst which can contribute to the dark color and viscosity.

    • Charcoal Treatment: For persistent color, you can try a charcoal treatment. Dissolve the crude oil in a suitable solvent (e.g., ethanol or ethyl acetate), add a small amount of activated charcoal (approx. 1-2% w/w), and stir for 15-30 minutes at room temperature. Filter through a pad of Celite® to remove the charcoal. Be aware that this can sometimes lead to loss of the desired product due to adsorption.

    • Initial Purification by Flash Chromatography: This is often the most effective first step for removing the bulk of colored and polar impurities. A diagram of the general workflow is provided below.

G cluster_0 Initial Work-up cluster_1 Purification Crude Dark Oil Crude Dark Oil Aqueous Wash Aqueous Wash Crude Dark Oil->Aqueous Wash Charcoal Treatment (Optional) Charcoal Treatment (Optional) Aqueous Wash->Charcoal Treatment (Optional) Flash Chromatography Flash Chromatography Charcoal Treatment (Optional)->Flash Chromatography Primary Method Recrystallization Recrystallization Flash Chromatography->Recrystallization For final polishing High Purity Product High Purity Product Flash Chromatography->High Purity Product Recrystallization->High Purity Product

Caption: Initial purification workflow for the crude product.

Issue 2: Poor separation during column chromatography.
  • Question: I'm running a silica gel column, but my product is co-eluting with an impurity. How can I improve the separation?

  • Answer: Co-elution is typically due to an inappropriate solvent system or improper column packing. Given that 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one is a ketone, it has moderate polarity.

    Troubleshooting Steps:

    • Optimize the Solvent System with TLC: Before running the column, use Thin Layer Chromatography (TLC) to find the best eluent system.[6] The goal is to have a retention factor (Rf) for your product of around 0.25-0.35.

      • Starting Solvent System: A good starting point is a mixture of hexanes and ethyl acetate. Begin with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the ethyl acetate concentration.

      • Alternative Solvents: If separation is still poor, consider trying dichloromethane/hexanes or toluene/ethyl acetate mixtures.

    • Use a Gradient Elution: Start with a low polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.[7] A suggested gradient is shown in the table below.

Step Solvent System (Ethyl Acetate in Hexanes) Volume Purpose
15%2-3 column volumesElute non-polar impurities
25% → 20% (linear gradient)5-10 column volumesElute the target compound
320% → 50% (linear gradient)2-3 column volumesElute more polar impurities
Issue 3: The compound fails to crystallize or oils out during recrystallization.
  • Question: I have a semi-pure product after chromatography, but I'm struggling with recrystallization. It either stays in solution or separates as an oil. What should I do?

  • Answer: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is too high for it to precipitate upon cooling. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[1]

    Troubleshooting Steps:

    • Solvent Screening: Test a variety of solvents on a small scale.

      • Good Single Solvents to Try: Ethanol, isopropanol, acetone, ethyl acetate.

      • Solvent Mixtures: If a single solvent doesn't work, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., dichloromethane or acetone) and then slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or water) until the solution becomes cloudy. Heat the mixture until it becomes clear again, then allow it to cool slowly.[1] A good combination to try is ethanol/water or ethyl acetate/hexanes.

    • Slow Cooling: Rapid cooling often leads to oiling out or the formation of very small crystals that trap impurities. Allow the flask to cool slowly to room temperature, and then place it in an ice bath or refrigerator.

    • Scratching and Seeding: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. If you have a small amount of pure solid, add a "seed crystal" to induce crystallization.

Frequently Asked Questions (FAQs)

  • Q1: What are the most likely impurities in my sample of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one?

    • A1: The impurities will depend on the synthetic route.

      • From Friedel-Crafts Acylation: Unreacted starting material (e.g., 3-(2-thienyl)propanoyl chloride or the corresponding acid), polymeric byproducts, and potentially regioisomers if the cyclization is not perfectly selective.[8][9]

      • From Wittig-Horner Route: Unreacted aldehydes, phosphonate reagents, and byproducts from the Wittig-Horner reaction itself.[3]

      • General: Solvents used in the reaction and workup, and degradation products if the compound has been exposed to harsh conditions.

  • Q2: Which analytical techniques are best for assessing the purity of the final product?

    • A2: A combination of techniques is recommended for a comprehensive purity assessment.[10][11]

      • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis.[10] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or acetic acid) is a good starting point.

      • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used to detect and identify impurities if they are present in sufficient quantity (>1%).[3]

      • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities and confirming the molecular weight of the product.[10]

      • IR (Infrared) Spectroscopy: Can confirm the presence of the ketone carbonyl group (a strong absorption around 1680 cm⁻¹).[3]

G cluster_purity Purity Assessment Purified Product Purified Product HPLC HPLC (Quantitative Purity) Purified Product->HPLC NMR NMR (Structure & Impurity ID) Purified Product->NMR GCMS GC-MS (Volatiles & MW) Purified Product->GCMS IR IR (Functional Group ID) Purified Product->IR

Caption: Key analytical techniques for purity assessment.

  • Q3: Is 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one stable during purification?

    • A3: The compound is generally stable under standard purification conditions (chromatography, recrystallization). However, as a ketone with adjacent benzylic protons, it could be susceptible to degradation under strongly acidic or basic conditions, or upon prolonged exposure to heat. It is advisable to use neutral or mildly acidic conditions and to avoid excessive heating. The thiophene ring itself can be sensitive to strong oxidizing agents.[12]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be adapted based on TLC analysis.

  • Column Preparation:

    • Select a column of appropriate size (a good rule of thumb is to use 30-50 g of silica gel per gram of crude material).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[13]

  • Sample Loading:

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent to obtain a dry powder.

    • Carefully add the sample to the top of the packed column.[14]

  • Elution:

    • Begin eluting with the low-polarity solvent system, collecting fractions.

    • Monitor the elution process by TLC.

    • Gradually increase the polarity of the eluent as described in the gradient table above.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair (e.g., ethanol/water).

  • Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. If crystals do not form, proceed to induce crystallization.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

By following these guidelines and protocols, researchers can effectively overcome the common challenges associated with the purification of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one and obtain a product of high purity suitable for subsequent synthetic steps.

References

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Pharma Tutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from [Link]

  • M.S.R. Murty, et al. (2001). Facile Synthesis of 9,10-Dihydro-4H-Benzo[3][15] Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction. ResearchGate. Retrieved from [Link]

  • IJRAR. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]

  • Ibrahim, S. R. M., et al. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews. Retrieved from [Link]

  • ResearchGate. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities | Request PDF. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ketotifen-impurities. Retrieved from [Link]

  • Chemistry Online @ UTSC. (n.d.). Column Chromatography Theory. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]

  • Physics Forums. (2011, November 19). Column Chromatography ketone/silica. Retrieved from [Link]

  • PubChem. (n.d.). 9,10-Dihydro-4H-benzo[3][15]cyclohepta[1,2-b]thiophen-4-one. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • MDPI. (2021). LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemstuff. (n.d.). Friedel-Crafts Alkylation of aromatic molecules. Retrieved from [Link]

  • MDPI. (2023). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]

  • PubMed. (n.d.). Solid-phase extraction of polycyclic aromatic compounds. Retrieved from [Link]

  • NIH. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one. This crucial tricyclic ketone is a cornerstone intermediate in the development of several key pharmaceuticals.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common synthetic challenges, enhance reaction yields, and improve final product purity.

Overview of the Primary Synthesis Route: Intramolecular Friedel-Crafts Cyclization

The most prevalent and industrially significant method for synthesizing the target ketone is through an intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(benzo[b]thiophen-2-yl)propanoic acid or a related isomer. This reaction involves an acid-catalyzed cyclization to form the seven-membered ring.

The general mechanism, an electrophilic aromatic substitution, is initiated by a strong acid catalyst, such as Polyphosphoric Acid (PPA), which activates the carboxylic acid precursor. This generates a highly reactive acylium ion electrophile. The electron-rich thiophene ring then acts as the nucleophile, attacking the acylium ion to forge the new carbon-carbon bond and complete the cyclization. Subsequent deprotonation restores aromaticity, yielding the final ketone.

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Nucleophilic Attack & Cyclization cluster_2 Step 3: Deprotonation & Product Formation Precursor Precursor Acid Acylium Acylium Ion Intermediate Precursor->Acylium + H+ PPA H+ (from PPA) Arenium Arenium Ion (Sigma Complex) Acylium->Arenium Intramolecular Attack Product Target Ketone Arenium->Product -H+ H_ion H+

Caption: Mechanism of the PPA-catalyzed intramolecular Friedel-Crafts acylation.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?

Low yield is the most common complaint. The cause is often multifactorial, stemming from catalyst inefficiency, suboptimal conditions, or competing side reactions.

Potential Causes & Solutions:

  • Catalyst Inactivity: Polyphosphoric acid (PPA) is hygroscopic and its efficacy diminishes with age and exposure to atmospheric moisture.

    • Solution: Use fresh, high-quality PPA for each reaction. If preparing PPA from orthophosphoric acid and phosphorus pentoxide, ensure the mixture is adequately heated (e.g., 120-130°C) to achieve the correct viscosity and acid strength.[1]

  • Suboptimal Reaction Conditions: The temperature and duration of the cyclization are critical. Insufficient heat leads to an incomplete reaction, while excessive heat can promote charring and polymerization.

    • Solution: Implement a systematic approach to optimize reaction conditions. Begin with established parameters and adjust incrementally.

    ParameterStarting PointOptimization RangeRationale
    Temperature 120°C110°C - 140°CBalances reaction rate against thermal decomposition.[1]
    Time 2 hours1.5 - 4 hoursEnsures complete conversion without excessive side product formation.
    Catalyst Ratio 10:1 (PPA:Acid)8:1 to 15:1 (by weight)Sufficient PPA is needed to act as both catalyst and solvent.
  • Purity of Starting Material: Impurities in the 3-(benzo[b]thiophen-2-yl)propanoic acid precursor can interfere with the cyclization.

    • Solution: Recrystallize the precursor acid before use. Confirm purity via melting point analysis and NMR spectroscopy.

  • Inefficient Workup: The highly viscous nature of PPA can make product extraction challenging, leading to physical loss of material.

    • Solution: After cooling, quench the reaction mixture by pouring it onto a large volume of crushed ice with vigorous stirring. This hydrolyzes the PPA into a less viscous phosphoric acid solution, allowing for effective extraction of the organic product with a suitable solvent like toluene or dichloromethane.[1]

Q2: The crude product is a dark brown, viscous oil that is difficult to purify. What are the common impurities and what purification strategies are effective?

The described appearance of the crude product is typical and usually indicates the presence of polymeric byproducts and unreacted starting material.[1]

Common Impurities:

  • Polymeric Materials: High temperatures and strong acid can lead to intermolecular reactions, forming high-molecular-weight, colored impurities.

  • Unreacted Precursor Acid: Incomplete cyclization leaves starting material in the crude mixture.

  • Side-Reaction Products: Depending on the specific synthetic route, other products, such as those from a Cannizzaro reaction, may be present.[1]

Effective Purification Protocol:

Flash column chromatography is the most effective method for purifying the target ketone.

  • Adsorbent: Silica gel (230-400 mesh).

  • Slurry & Column Packing: Prepare a slurry of silica gel in hexane and pack the column without air gaps.

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and dry-load the resulting powder onto the top of the column. This technique prevents streaking and improves separation.

  • Elution: Begin with a non-polar solvent and gradually increase polarity. A common gradient is:

    • Mobile Phase A: Hexane

    • Mobile Phase B: Ethyl Acetate

    • Gradient: Start with 100% Hexane, then gradually increase to 5-10% Ethyl Acetate in Hexane. The target ketone is moderately polar and should elute as the solvent polarity increases.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a UV lamp for visualization. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Q3: I am observing significant side product formation, confirmed by NMR and MS. How can I suppress these competing reactions?

Side product formation is typically a result of the high reactivity of the intermediates under harsh acidic conditions.

Mitigation Strategies:

  • Use Alternative Catalysts: While PPA is common, other strong acids can offer milder conditions. Consider using methanesulfonic acid or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which can facilitate cyclization at lower temperatures, potentially reducing charring and polymerization.[3]

  • Consider an Alternative Synthetic Route: If intramolecular Friedel-Crafts acylation consistently produces inseparable byproducts, an alternative synthesis may be necessary. A two-step approach using a Wittig-Horner reaction to form the olefin, followed by cyclization, has been shown to be effective and can avoid certain side reactions.[1]

  • Control Reagent Addition: For reactions sensitive to concentration, consider adding the precursor acid portion-wise to the hot PPA solution. This keeps the instantaneous concentration of the reactant low, favoring the intramolecular pathway over intermolecular polymerization.

Optimized Experimental Protocol

This protocol details the PPA-mediated cyclization for synthesizing 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one.

G start Start prep_ppa Prepare PPA (Heat H3PO4 & P2O5) start->prep_ppa add_acid Add Precursor Acid to PPA at 120-130°C prep_ppa->add_acid react Stir at 120-130°C for 2 hours add_acid->react quench Cool and Quench on Crushed Ice react->quench extract Extract with Toluene (3x) quench->extract wash Wash Organic Layer (H2O, NaHCO3, Brine) extract->wash dry Dry over Na2SO4 & Concentrate wash->dry purify Purify via Column Chromatography dry->purify end Final Product purify->end

Caption: Standard workflow for the synthesis and purification of the target ketone.

Procedure:

  • Catalyst Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare polyphosphoric acid (45g) by carefully adding phosphorus pentoxide (29g) to 85% orthophosphoric acid (16g). Heat the mixture with stirring to 120-130°C until a homogenous, viscous liquid is formed.[1]

  • Reaction: To the hot, stirred PPA, add the precursor acid (e.g., 3-(benzo[b]thiophen-2-yl)propanoic acid, 5g) portion-wise over 15 minutes. Maintain the temperature at 120-130°C and continue stirring for 2 hours. The mixture will darken significantly.[1]

  • Workup: Allow the reaction mixture to cool to approximately 80-90°C and carefully pour it onto 250g of crushed ice in a large beaker with vigorous stirring.

  • Extraction: Once all the ice has melted, transfer the aqueous solution to a separatory funnel and extract three times with toluene (3 x 75 mL).[1]

  • Washing: Combine the organic layers and wash successively with water (100 mL), 5% aqueous sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product as a dark brown oil.[1]

  • Purification: Purify the crude oil using flash column chromatography as described in the troubleshooting section above.

Frequently Asked Questions (FAQs)

  • What is the primary role of polyphosphoric acid (PPA)? PPA serves as both a powerful dehydrating agent and a proton source (Brønsted acid). It protonates the carboxylic acid, facilitating the loss of water to form the key electrophilic acylium ion needed for the intramolecular Friedel-Crafts reaction.[4][5]

  • How can I confirm the identity and purity of my final product? A combination of standard analytical techniques should be used:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any major impurities.

    • Infrared (IR) Spectroscopy: To verify the presence of the characteristic ketone carbonyl stretch (around 1680 cm⁻¹).

    • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₃H₁₀OS, MW: 214.28 g/mol ).[2]

    • TLC/LC-MS: To assess the purity and number of components in the final sample.

  • Are there any major safety concerns with this synthesis? Yes. Phosphorus pentoxide is highly corrosive and reacts violently with water. Polyphosphoric acid is also corrosive and hot PPA can cause severe thermal burns. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

References

  • PrepChem. (n.d.). Synthesis of 9,10-dihydro-9-methyl-4-(1-methyl-4-piperidyl)-4H-benzo[3][6]cyclohepta[1,2-b]thiophen-4-ol. Retrieved from PrepChem.com. [Link]

  • Reddy, M. S., & Nageswar, Y. V. D. (2001). Facile Synthesis of 9,10-Dihydro-4H-Benzo[3][6] Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 4-(9,10-dihydro-9-methyl-4H-benzo[3][6]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine. Retrieved from PrepChem.com. [Link]

  • PrepChem. (n.d.). Synthesis of 9-Bromo-9,10-dihydro-10-methoxy-4H-benzo[3][6]cyclohepta[1,2-b]thiophen-4-one. Retrieved from PrepChem.com. [Link]

  • Google Patents. (n.d.). IL28825A - 9,10-dihydro-4h-benzo(4,5)cyclohepta(1,2-b)thiophen-(4)-one.
  • Semantic Scholar. (n.d.). 4H-Benzo[3][6]cyclohepta[1,2-b]thiophenes and 9,10-dihydro derivatives - Sulfonium analogues of pizotifen and ketotifen. Retrieved from semanticscholar.org. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from en.wikipedia.org. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from masterorganicchemistry.com. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from byjus.com. [Link]

Sources

Technical Support Center: Purification of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one. As a key intermediate in the synthesis of various pharmaceutically active compounds, its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide, structured in a question-and-answer format, addresses common challenges encountered during the purification of this tricyclic ketone.

Section 1: Impurity Identification & Analysis

This section focuses on the foundational step of any purification strategy: knowing what you are trying to remove.

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The synthesis of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one typically proceeds via an intramolecular Friedel-Crafts cyclization of a precursor like 3-(2-(thiophen-2-yl)ethyl)benzoic acid using a strong acid catalyst such as polyphosphoric acid (PPA).[1] Based on this, the most probable impurities are:

  • Unreacted Starting Material: The carboxylic acid precursor is a common impurity if the cyclization reaction does not go to completion.

  • Residual Acid Catalyst: Traces of polyphosphoric acid or other acid catalysts (e.g., MeSO₃H) can remain in the crude product.[2]

  • Polymeric Byproducts: Strong acids can sometimes promote intermolecular reactions, leading to the formation of high molecular weight polymeric material.

  • Isomeric Byproducts: Although less common for this specific cyclization, alternative ring closures could theoretically lead to isomeric ketones, which can be particularly challenging to separate.

  • Solvent Residues: Residual solvents from the reaction (e.g., xylene, toluene) or workup (e.g., ethyl acetate, dichloromethane) are often present.[1]

Q2: Which analytical techniques are best for assessing the purity of my crude product?

A2: A multi-technique approach is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): This is the fastest and most economical method for a qualitative assessment. It helps visualize the number of components, identify the presence of baseline (highly polar) impurities like acids, and is crucial for developing a column chromatography method.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis.[][4] A well-developed HPLC method can accurately determine the percentage of the main component and quantify all impurities, providing a precise purity value.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can often reveal the presence of impurities by showing unexpected signals. Comparing the integration of impurity peaks to product peaks can provide a rough estimate of their concentration.

  • Mass Spectrometry (MS): Coupled with HPLC or GC, MS can help identify the molecular weights of unknown impurities, providing crucial clues to their structure.[6]

Section 2: Troubleshooting Purification Protocols

Once impurities are identified, the next step is removal. Recrystallization and column chromatography are the two primary methods for purifying solid organic compounds.[7][8]

Recrystallization Issues

Recrystallization is a powerful technique that purifies compounds based on differences in solubility.[9] It is most effective when the desired compound is present in high concentration (>90%) and the impurities have different solubility profiles.

Q3: I've isolated my crude product as a dark brown oil, but the literature says it's a solid. It won't crystallize. What should I do?

A3: An oily product that should be a solid is a classic sign of significant impurities preventing crystallization.

  • Initial Cleanup: The dark color suggests polymeric or baseline impurities. First, try to remove these. Dissolve the oil in a minimum amount of a suitable solvent (like dichloromethane or ethyl acetate) and pass it through a short plug of silica gel, eluting with the same solvent.[10] This "plug filtration" can rapidly remove highly polar, colored impurities and may allow the resulting cleaner material to solidify upon solvent removal.

  • Induce Crystallization: If the product is cleaner but still an oil, you can try to induce crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure product, add it to the oil.[11][12] This "seed crystal" provides a template for further crystallization.

    • Trituration: Add a small amount of a solvent in which the desired product is poorly soluble (e.g., hexanes, pentane). Stir or sonicate the mixture. This can wash away soluble impurities and encourage the product to solidify.

Q4: How do I choose the best solvent system for recrystallization?

A4: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7][9] Impurities, conversely, should either be completely insoluble or remain highly soluble at low temperatures.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different test solvent (see table below) dropwise at room temperature until the solid just dissolves. If it dissolves in less than 0.5 mL, it is likely too soluble.

  • If the compound is poorly soluble at room temperature, heat the mixture to the solvent's boiling point and continue adding solvent dropwise until it fully dissolves.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

  • A good solvent will result in the formation of a high yield of crystals.

SolventPolarityBoiling Point (°C)Notes
Hexane/HeptaneNon-polar69 / 98Good for non-polar compounds. Often used as an anti-solvent.
TolueneNon-polar111Good for aromatic compounds; higher boiling point.
DichloromethanePolar40Often too good a solvent, but useful in solvent/anti-solvent pairs.
Ethyl AcetatePolar77A versatile, moderately polar solvent.
IsopropanolPolar82Can hydrogen bond; good for moderately polar ketones.
Ethanol/MethanolPolar78 / 65Often too soluble, but good for highly polar compounds.

This table provides a starting point for solvent selection.

Column Chromatography Issues

Flash column chromatography is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase.[7]

Q5: My compound is streaking badly on the TLC plate. How can I fix this for my column?

A5: Streaking on a TLC plate is a major red flag. It indicates that the compound is interacting too strongly with the silica, often due to its acidic or highly polar nature. This will lead to poor separation and low recovery on a column.

  • Cause: The ketone oxygen can interact strongly with the acidic silanol groups on the silica surface. If you have residual carboxylic acid starting material, it will streak severely.

  • Solution:

    • Add a Modifier: Add a small amount (0.5-1%) of a polar modifier to your eluent system. For a neutral compound like this ketone, a few drops of methanol can improve peak shape. If you suspect acidic impurities, adding 1% acetic acid to the mobile phase can help by protonating the impurities and reducing their interaction with the silica.

    • Use Deactivated Silica: For compounds that are very sensitive to silica's acidity, you can use silica gel that has been deactivated with a base, such as triethylamine.[10] However, for this ketone, modifying the solvent is usually sufficient.

Q6: I'm not getting good separation between my product and an impurity. What can I change?

A6: Poor separation (low ΔRf on TLC) means your chosen solvent system is not selective enough.

  • Optimize the Solvent System: The goal is to find a solvent system where your product has an Rf value of 0.25 - 0.35 and is well-resolved from all impurities.

    • Decrease Polarity: If the spots are too high on the TLC plate (Rf > 0.5), decrease the percentage of the polar solvent (e.g., go from 20% EtOAc/Hexane to 10% EtOAc/Hexane).

    • Change Solvents: If simply changing the ratio doesn't work, change the solvents themselves. Sometimes a system of Dichloromethane/Methanol provides different selectivity than Ethyl Acetate/Hexane.

  • Improve Column Technique:

    • Sample Loading: Load the sample onto the column in the absolute minimum volume of solvent possible.[13] A better method is "dry loading," where the crude product is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is loaded onto the column. This prevents band broadening.

    • Flow Rate: Do not run the column too fast. A faster flow rate reduces the time for equilibration between the stationary and mobile phases, leading to broader peaks and poorer separation.[13]

Section 3: Workflow & Visualization

A systematic approach is key to solving purification challenges. The following diagrams illustrate a logical workflow for troubleshooting and method selection.

General Troubleshooting Workflow

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Purification cluster_2 Phase 3: Outcome AssessCrude Assess Crude Product (TLC, HPLC, NMR) IsPure Purity > 98%? AssessCrude->IsPure SelectMethod Select Purification Method (See Decision Tree) IsPure->SelectMethod No CombinePure Combine Pure Fractions & Evaporate IsPure->CombinePure Yes ExecutePurification Execute Purification (Recrystallization or Chromatography) SelectMethod->ExecutePurification AnalyzeFractions Analyze Fractions/Crystals (TLC, HPLC) ExecutePurification->AnalyzeFractions IsPure2 Purity > 98%? AnalyzeFractions->IsPure2 IsPure2->CombinePure Yes Reevaluate Re-evaluate Strategy (Change method/solvents) IsPure2->Reevaluate No FinalProduct Final Pure Product CombinePure->FinalProduct Reevaluate->SelectMethod

Caption: General workflow for troubleshooting purification issues.

Purification Method Selection Tree

G Start Crude Product State? IsSolid Is it a Solid? Start->IsSolid Solid PlugFilter Perform Silica Plug Filtration (To remove baseline impurities) Start->PlugFilter Oil / Tar IsHighPurity Purity > 90%? IsSolid->IsHighPurity Recrystallize Attempt Recrystallization IsHighPurity->Recrystallize Yes Column Perform Column Chromatography IsHighPurity->Column No PlugFilter->IsSolid

Caption: Decision tree for selecting the primary purification method.

References

  • PrepChem. (n.d.). Synthesis of 9,10-dihydro-9-methyl-4-(1-methyl-4-piperidyl)-4H-benzo[12][14]cyclohepta[1,2-b]thiophen-4-ol. PrepChem.com. Available at: [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available at: [Link]

  • ResearchGate. (2009). Facile Synthesis of 9,10-Dihydro-4H-Benzo[12][14] Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction. ResearchGate. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 9-Bromo-9,10-dihydro-10-methoxy-4H-benzo[12][14]cyclohepta[1,2-b]thiophen-4-one. PrepChem.com. Available at: [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. LabXchange. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-(9,10-dihydro-9-methyl-4H-benzo[12][14]cyclohepta[1,2-b]thiophen-4-ylidene)-1-methylpiperidine. PrepChem.com. Available at: [Link]

  • Restek. (n.d.). Troubleshooting Guide. Restek. Available at: [Link]

  • University of Toronto. (n.d.). Recrystallization and Crystallization. University of Toronto. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Available at: [Link]

  • National Institutes of Health. (n.d.). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). PMC - NIH. Available at: [Link]

  • Google Patents. (n.d.). US2826537A - Method for purification of ketones. Google Patents.
  • Google Patents. (n.d.). US2166584A - Purification of ketones. Google Patents.
  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes. Chemical Communications. Available at: [Link]

  • Society for Nuclear Medicine and Molecular Imaging. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. SNMMI. Available at: [Link]

  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Teledyne Labs. Available at: [Link]

  • YouTube. (2022, May 17). Chaos and Order - Methods of Purification. That Chemist. Available at: [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Semantic Scholar. (2023, August 4). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2014). Impurities analysis and purity determination of pure hydrocortisone. ResearchGate. Available at: [Link]

Sources

Troubleshooting the synthesis of Ketotifen from its intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ketotifen. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this important antihistamine and mast cell stabilizer.[1][2] By understanding the causality behind common experimental issues, you can optimize your reaction conditions, improve yields, and ensure the purity of your final active pharmaceutical ingredient (API).

This guide provides a structured, question-and-answer-based approach to troubleshooting, grounded in established chemical principles and supported by authoritative references.

General Principles for a Successful Synthesis

Before addressing issues in specific steps, it's crucial to adhere to general best practices for organic synthesis. Many reaction failures can be traced back to fundamental errors.

  • Atmospheric Control: Many organometallic reagents, such as Grignard reagents, are highly sensitive to moisture and oxygen.[3] All glassware should be rigorously dried (flame-dried under vacuum or oven-dried overnight) and the reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon).

  • Solvent Purity: Solvents must be anhydrous for moisture-sensitive steps. Ethereal solvents like Tetrahydrofuran (THF) and diethyl ether should be freshly distilled from a suitable drying agent or purchased as anhydrous grade and handled under inert conditions.

  • Reagent Quality: Use fresh, high-purity starting materials. The surface of magnesium turnings, for example, can oxidize over time, forming a passivating layer that inhibits Grignard formation.

Synthetic Pathway Overview

The synthesis of Ketotifen from its key intermediates is a multi-step process. Understanding this pathway is the first step in effective troubleshooting. A common synthetic route is outlined below, and potential issues can arise at each transformation.

Ketotifen_Synthesis cluster_1 Step 2: Dehydration cluster_2 Step 3: Purification cluster_3 Step 4: Salt Formation A Tricyclic Ketone Intermediate (e.g., 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one) C Tertiary Alcohol Intermediate A->C Addition B 1-Methyl-4-piperidylmagnesium chloride D Crude Ketotifen Base C->D Acid-catalyzed elimination E Ketotifen Fumarate (Final API) D->E Fumaric Acid

Caption: General synthetic workflow for Ketotifen.

Section 1: The Grignard Reaction - Formation of the Tertiary Alcohol

The initial key step often involves the nucleophilic addition of a piperidyl-based Grignard reagent to a tricyclic ketone core. This reaction is highly susceptible to failure if not performed under strict anhydrous conditions.

Frequently Asked Questions & Troubleshooting

Q1: My Grignard reaction fails to initiate. The solution does not become cloudy or warm upon addition of the alkyl halide. What's wrong?

A1: Failure to initiate is the most common problem and is almost always due to the passivation of the magnesium surface or the presence of moisture.

  • Cause - Magnesium Oxide Layer: Magnesium turnings readily form a layer of magnesium oxide (MgO) in the presence of air, which prevents the halide from reaching the metal surface.

  • Solution - Activation of Magnesium: The MgO layer must be disrupted.

    • Mechanical Activation: In the reaction flask (before adding solvent), vigorously stir or crush the magnesium turnings with a glass rod to expose a fresh metal surface.

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension.[4] These activators react with the magnesium in a small, localized area, cleaning the surface and creating highly reactive magnesium sites.

  • Cause - Wet Glassware/Solvent: Grignard reagents are potent bases that are instantly quenched by protic sources like water.[3]

  • Solution - Rigorous Drying: All glassware must be flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon. Solvents must be of anhydrous grade and handled with dry syringes or cannulas.

Q2: My reaction initiated, but the yield of the tertiary alcohol is very low, and I recover a large amount of my starting ketone. Why?

A2: This points to two likely competing side reactions: enolization of the ketone or quenching of the Grignard reagent.

  • Cause - Enolization: If the Grignard reagent is particularly bulky or the ketone's alpha-protons are accessible, the Grignard can act as a base instead of a nucleophile. It will abstract a proton from the carbon adjacent to the carbonyl, forming an enolate. This enolate is unreactive towards further Grignard addition and will revert to the starting ketone upon acidic workup.[3][5]

  • Solution - Modify Reaction Conditions:

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can favor the kinetically controlled nucleophilic addition over the thermodynamically favored enolization.[5]

    • Use Additives: The addition of cerium(III) chloride (CeCl₃) can be highly effective.[5] CeCl₃ reacts with the Grignard reagent in situ to form a more oxophilic organocerium species, which strongly favors 1,2-addition to the carbonyl and suppresses enolization (Luche Reaction).[5]

  • Cause - Insufficient Grignard Reagent: If the concentration of your Grignard reagent was lower than assumed, you may have a stoichiometric deficiency, leaving unreacted ketone.

  • Solution - Titrate the Reagent: Never assume a 100% yield for your Grignard reagent preparation. Its concentration should always be determined by titration before use. A common method is titration against a known concentration of I₂ until the iodine color persists.[3]

Protocol 1: Titration of Grignard Reagent with Iodine
  • Thoroughly dry a small vial with a stir bar.

  • Add a precise amount of anhydrous iodine (e.g., 25 mg) and dissolve it in 2-3 mL of anhydrous THF under an inert atmosphere.

  • Cool the vial to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent dropwise via a syringe while stirring vigorously. The deep brown/purple color of the iodine will disappear as it reacts.

  • The endpoint is reached when the iodine color just fails to disappear (a faint persistent yellow/brown).

  • Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine.[3]

Common IssuePrimary CauseRecommended Solution
No Reaction Passivated Mg surfaceActivate Mg with I₂ or 1,2-dibromoethane.
Wet glassware/solventsRigorously dry all equipment and use anhydrous solvents.[3]
Low Conversion Enolization of ketoneLower reaction temperature; add CeCl₃.[5]
Inaccurate reagent amountTitrate the Grignard reagent before use.[3]
Dark Brown/Black Color Wurtz coupling/decompositionEnsure high purity of reagents; control reaction temperature.[3]

Section 2: Dehydration of the Tertiary Alcohol

Following the successful Grignard addition, the resulting tertiary alcohol is dehydrated to form the exocyclic double bond characteristic of the Ketotifen structure. This is typically an acid-catalyzed elimination (E1) reaction.[6][7]

Dehydration_Mechanism A Tertiary Alcohol B Protonation (H₂SO₄ or TsOH) C Protonated Alcohol (Good Leaving Group) B->C Step 1 D Loss of Water (H₂O) E Tertiary Carbocation D->E Step 2 (Rate-Determining) F Deprotonation (by H₂O or HSO₄⁻) G Ketotifen (Alkene Product) F->G Step 3

Caption: E1 mechanism for alcohol dehydration.

Frequently Asked Questions & Troubleshooting

Q1: The dehydration is producing a mixture of alkene isomers instead of the desired exocyclic double bond. How can I improve regioselectivity?

A1: The formation of multiple isomers is a common challenge in elimination reactions and is governed by carbocation stability and rearrangement pathways.

  • Cause - Zaitsev's Rule & Carbocation Rearrangement: The E1 mechanism proceeds through a carbocation intermediate.[7] The reaction will favor the formation of the most stable (most substituted) alkene, which may not be the desired product. Additionally, the intermediate carbocation can undergo hydride or alkyl shifts to form a more stable carbocation before elimination occurs.

  • Solution - Choice of Dehydrating Agent:

    • Harsh Acids (H₂SO₄, HCl): Strong, non-coordinating acids at high temperatures favor E1 pathways and can lead to complex mixtures and charring.[6]

    • Milder Lewis Acids (BF₃·OEt₂): Boron trifluoride etherate can be an effective dehydrating agent, but conditions can still be harsh and incompatible with sensitive functional groups.[8]

    • Alternative Methods (Grieco or Martin Dehydration): For sensitive substrates where control is paramount, consider alternative, milder dehydration protocols. The Grieco dehydration, for example, proceeds through a syn-elimination of an intermediate selenoxide, offering different regioselectivity and avoiding harsh acidic conditions.[8]

  • Solution - Reaction Control:

    • Temperature: Carefully control the reaction temperature. Higher temperatures can provide the energy for less favorable elimination pathways or carbocation rearrangements.

    • Solvent: Using a solvent that can act as an azeotroping agent (e.g., toluene or xylene with a Dean-Stark trap) can help drive the reaction to completion by removing the water as it forms, potentially minimizing side reactions.[9]

Q2: My reaction is very slow and incomplete, or it results in significant tar formation.

A2: This suggests either insufficient activation of the alcohol or decomposition of the starting material/product under the reaction conditions.

  • Cause - Insufficiently Acidic Conditions: The hydroxyl group is a poor leaving group. It must be protonated by a strong acid to form a good leaving group (-OH₂⁺).[6] If the acid catalyst is too weak or used in insufficient quantity, the reaction will not proceed efficiently.

  • Solution - Catalyst Choice: Ensure you are using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid (TsOH).[9]

  • Cause - Product Instability: The conjugated system of Ketotifen can be susceptible to polymerization or decomposition under excessively harsh acidic conditions and high temperatures.

  • Solution - Optimize Conditions: Start with milder conditions (lower temperature, shorter reaction time) and monitor the reaction progress closely by TLC or HPLC. A slow, clean reaction is preferable to a fast, messy one. Use just enough catalyst to promote the reaction without causing widespread decomposition.

Section 3: Final Product Purification and Salt Formation

After the final synthetic step, the crude Ketotifen free base must be purified. The final API is typically formulated as the fumarate salt, which improves its stability and solubility.[2][10]

Frequently Asked Questions & Troubleshooting

Q1: My final product has a persistent impurity that co-elutes with the product on silica gel chromatography. What could it be and how do I remove it?

A1: A common impurity is the un-methylated precursor, N-demethylketotifen (Norketotifen), or isomers from the dehydration step.[11][12]

  • Identification: The best way to identify the impurity is through spectroscopic methods (¹H NMR, LC-MS). Norketotifen will lack the N-methyl singlet in the NMR spectrum and will have a corresponding lower mass in the mass spectrum.

  • Removal Strategy - Recrystallization: If chromatography fails, recrystallization of the fumarate salt is often highly effective. The salt has different solubility properties than the free base and its impurities.

    • Protocol: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or acetone/water mixtures). The desired product should be soluble at high temperatures but sparingly soluble at low temperatures. Allow the solution to cool slowly to promote the formation of pure crystals. The impurities should remain in the mother liquor.

  • Removal Strategy - pH Adjustment Extraction: The basicity of Ketotifen (a tertiary amine) and Norketotifen (a secondary amine) are different. A careful liquid-liquid extraction with a buffered aqueous solution might selectively partition one compound over the other, although this can be challenging to scale.

Q2: I am having trouble forming a stable, crystalline Ketotifen Fumarate salt.

A2: Salt formation depends on stoichiometry, solvent choice, and nucleation.

  • Cause - Incorrect Stoichiometry: Ensure you are using a 1:1 molar ratio of Ketotifen free base to fumaric acid.[10]

  • Cause - Poor Solvent Choice: The ideal solvent should dissolve the free base but be a poor solvent for the resulting salt, causing it to precipitate upon formation.

  • Solution - Solvent Screening:

    • Dissolve the Ketotifen base in a suitable solvent like acetone or ethanol.

    • Separately, dissolve the fumaric acid in the same solvent (it may require gentle heating).

    • Add the fumaric acid solution to the Ketotifen solution dropwise with stirring.

    • If no precipitate forms, try adding a co-solvent in which the salt is insoluble (an anti-solvent) like diethyl ether or heptane, or cool the solution significantly.

    • If the product oils out, the solvent system is not appropriate. Try a more polar or less polar system.

Analytical Characterization

Confirming the identity and purity of your intermediates and final product is essential.

CompoundKey Analytical Data
Ketotifen UV λmax: ~297-300 nm in methanol or ethanol.[2][13] ¹H NMR: Will show characteristic aromatic, olefinic, piperidine, and a singlet for the N-CH₃ protons.
Ketotifen Fumarate UV λmax: ~228 nm.[14][15] Physical Form: Typically a white to pale beige crystalline solid.[2]
Norketotifen ¹H NMR: Spectrum will be similar to Ketotifen but will be missing the N-methyl singlet. A broad N-H proton may be visible.

References

  • PrepChem. (n.d.). Synthesis of ketotifen.
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  • Polívka, Z., Buděšínský, M., et al. (1989). 4H-Benzo[1][16]cyclohepta[1,2-b]thiophenes and 9,10-dihydro derivatives - Sulfonium analogues of pizotifen and ketotifen. Retrieved from Semantic Scholar.

  • (2014). Dehydration of Secondary and Tertiary Alcohols.
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Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Determination of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. This principle extends to key intermediates, such as 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, a crucial building block in the synthesis of drugs like Pizotifen and Ketotifen.[1][2] The presence of impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods for purity determination are essential to ensure quality throughout the manufacturing process.[3]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC)—for the purity analysis of this tricyclic ketone. We will delve into the scientific rationale behind method selection, provide detailed experimental protocols, and present a comparative analysis to guide researchers and drug development professionals in choosing the most suitable technique for their needs.

The Workhorse of Pharmaceutical Analysis: High-Performance Liquid Chromatography (HPLC)

For decades, reversed-phase HPLC has been the gold standard for purity analysis in the pharmaceutical industry due to its versatility, robustness, and wide applicability.[4] For a compound like 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, which possesses aromatic rings and a ketone functional group, a reversed-phase HPLC method is the logical starting point.[5][6]

Rationale for HPLC Method Design

The selection of chromatographic conditions is paramount for achieving adequate separation of the main compound from its potential impurities. These impurities can arise from starting materials, by-products of the synthesis, or degradation.[7][8] For this tricyclic ketone, a C18 column is a suitable choice for the stationary phase due to its hydrophobicity, which promotes retention of the aromatic structure.[5] A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, allows for the elution of compounds based on their polarity. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[9] UV detection is appropriate given the chromophoric nature of the aromatic rings in the molecule.

Experimental Protocol: A Validated HPLC Method

The following protocol is a robust starting point for the purity determination of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.[10][11]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

System Suitability:

Before sample analysis, the chromatographic system must meet predefined system suitability criteria as outlined in pharmacopeias like the USP.[12][13][14] This typically includes parameters such as theoretical plates, tailing factor, and reproducibility of injections.

Caption: A typical workflow for HPLC purity analysis.

Comparative Analysis with Alternative Techniques

While HPLC is a reliable technique, other methods may offer advantages in terms of speed, resolution, or applicability to specific types of impurities.

Ultra-Performance Liquid Chromatography (UPLC): The Next Generation of LC

UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles.[15] This results in several key advantages over traditional HPLC.

  • Increased Resolution and Sensitivity: The smaller particle size leads to sharper and taller peaks, allowing for better separation of closely eluting impurities and detection of trace-level components.[16]

  • Faster Analysis Times: UPLC systems can operate at higher pressures, enabling faster flow rates and shorter run times without sacrificing resolution. An analysis that takes 30 minutes on an HPLC might be completed in under 5 minutes on a UPLC system.[15]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective option.

For the analysis of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, converting an HPLC method to UPLC can drastically increase throughput in a quality control setting. The fundamental chemistry of the separation remains the same, but the efficiency is greatly enhanced.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile and Semi-Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[17][18] For tricyclic structures, GC-MS can be a viable option.[19][20]

  • High Separation Efficiency: Capillary GC columns offer excellent resolving power.

  • Definitive Identification: The mass spectrometer provides structural information, allowing for the confident identification of impurities.

However, the target compound has a relatively high molecular weight and may not be sufficiently volatile for direct GC analysis. In such cases, a derivatization step would be necessary to increase its volatility. This adds complexity to the sample preparation and can introduce potential sources of error. GC-MS is particularly useful for identifying and quantifying residual solvents from the synthesis process.

Supercritical Fluid Chromatography (SFC): A Green and Orthogonal Technique

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[21] It is often considered a "green" alternative to normal-phase HPLC due to the significant reduction in organic solvent consumption.[22]

  • Orthogonal Selectivity: SFC can provide different separation selectivity compared to reversed-phase HPLC, which can be advantageous for resolving impurities that co-elute in an HPLC method.

  • Chiral Separations: SFC is a powerful tool for the separation of enantiomers, which is a critical consideration in pharmaceutical analysis.[23][24][25][26] If any chiral impurities are suspected, SFC would be the method of choice.

  • Fast Separations: The low viscosity of supercritical fluids allows for high flow rates and rapid analysis times.[22][27]

For the achiral purity analysis of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, SFC can serve as a complementary technique to HPLC for a more comprehensive impurity profile.

Technique_Comparison cluster_HPLC HPLC cluster_UPLC UPLC cluster_GCMS GC-MS cluster_SFC SFC HPLC_Node Robust & Versatile Established Methodology UPLC_Node High Resolution Fast Analysis Low Solvent Use GCMS_Node Excellent for Volatiles Definitive Identification May Require Derivatization SFC_Node Green Chemistry Orthogonal Selectivity Superior for Chiral Analysis Purity_Analysis Purity Analysis of 9,10-Dihydro-4H-benzocyclohepta [1,2-b]thiophen-4-one Purity_Analysis->HPLC_Node Purity_Analysis->UPLC_Node Purity_Analysis->GCMS_Node Purity_Analysis->SFC_Node

Caption: Comparison of analytical techniques for purity analysis.

Summary of Performance Characteristics

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high throughput, the nature of the expected impurities, and whether chiral separation is necessary.

Technique Primary Application Advantages Limitations Relevance to Target Compound
HPLC Routine purity testing, quality controlRobust, versatile, well-established, applicable to a wide range of compounds.Longer analysis times, higher solvent consumption compared to UPLC.Primary recommended method for routine purity assessment.
UPLC High-throughput screening, impurity profilingFaster analysis, higher resolution and sensitivity, lower solvent consumption.[16]Higher initial instrument cost, more susceptible to matrix effects.Ideal for method modernization to increase efficiency.
GC-MS Analysis of volatile and semi-volatile compounds, residual solventsHigh separation efficiency, definitive identification of unknowns.Not suitable for non-volatile compounds without derivatization.[17]Best for residual solvent analysis , less ideal for the main compound.
SFC Chiral separations, orthogonal purity checks, "green" chemistryFast, low organic solvent use, excellent for enantiomer separation.[22][24]May not be suitable for highly polar compounds.[21]Excellent for chiral impurity analysis and as a complementary technique.

Conclusion and Future Perspectives

For the routine purity determination of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, a well-validated reversed-phase HPLC method remains the most practical and reliable choice. It offers a balance of performance, cost, and accessibility. However, for laboratories seeking to enhance throughput and sensitivity, transitioning to a UPLC method is a highly recommended and logical progression.

GC-MS and SFC serve as powerful complementary techniques. GC-MS is invaluable for the specific task of identifying and quantifying volatile impurities and residual solvents. SFC offers an orthogonal separation mechanism and is the undisputed choice for chiral separations, which is a critical aspect of pharmaceutical quality control.

Ultimately, a comprehensive analytical strategy for ensuring the purity of this key pharmaceutical intermediate may involve the primary use of HPLC or UPLC for routine quality control, supported by GC-MS and SFC for specialized investigations, such as the identification of unknown impurities or the resolution of chiral compounds. This multi-faceted approach, grounded in the principles of analytical method validation, ensures the highest quality of the intermediate, contributing to the safety and efficacy of the final pharmaceutical product.

References

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A Comparative Guide to the Characterization of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one: A GC-MS Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous characterization of intermediates is paramount to ensuring the synthesis of safe and effective active pharmaceutical ingredients (APIs). One such crucial intermediate is 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, a precursor in the synthesis of drugs like Ketotifen.[1] This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) techniques for the characterization of this tricyclic ketone, juxtaposed with alternative analytical methodologies. Our focus is to equip researchers with the rationale behind experimental choices, fostering a deeper understanding of the analytical workflows involved.

The Analytical Challenge: Understanding the Molecule

9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one (Molecular Formula: C₁₃H₁₀OS, Molecular Weight: 214.28 g/mol ) is a structurally complex molecule featuring a fused three-ring system.[1][2] Its characterization demands analytical techniques that can provide unambiguous identification and quantification.

PropertyValueSource
Molecular FormulaC₁₃H₁₀OS[1][2]
Molecular Weight214.28 g/mol [1][2]
CAS Number1622-55-5[2]

GC-MS: A Powerful Tool for a Volatile Ketone

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a primary technique for the analysis of semi-volatile compounds like 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one. Its high chromatographic resolution and sensitive, specific detection make it ideal for both qualitative and quantitative assessments.

Experimental Workflow: A Step-by-Step Protocol

A typical GC-MS workflow for the analysis of this compound involves several critical steps, each influencing the quality of the final data.

Caption: A generalized workflow for the GC-MS analysis of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one.

Optimizing GC-MS Parameters: The Key to Success

The choice of GC-MS parameters is critical for achieving optimal separation and identification.

1. Capillary Column Selection:

For the separation of a moderately polar compound like this tricyclic ketone, a standard non-polar or mid-polar capillary column is generally recommended.

Column TypeStationary PhaseRationale
DB-5ms or HP-5ms (5%-Phenyl)-methylpolysiloxaneA versatile, low-bleed column suitable for a wide range of semi-volatile compounds. The slight increase in polarity from the phenyl groups can improve the resolution of aromatic compounds.
DB-17ms or equivalent (50%-Phenyl)-methylpolysiloxaneA mid-polarity column that can offer alternative selectivity, which may be beneficial if co-eluting impurities are present.

2. Temperature Programming:

A programmed temperature ramp is essential for the efficient elution of this compound while maintaining good peak shape. A typical program might start at a lower temperature to allow for the elution of volatile solvents and impurities, followed by a ramp to a higher temperature to elute the target analyte.

3. Ionization Techniques: Electron Ionization (EI) vs. Chemical Ionization (CI)

The choice of ionization technique significantly impacts the resulting mass spectrum.

  • Electron Ionization (EI): This is the most common ionization technique in GC-MS. It uses a high-energy electron beam (typically 70 eV) to ionize the analyte, leading to extensive fragmentation. This fragmentation pattern is highly reproducible and acts as a "fingerprint" for the molecule, allowing for confident identification through library searching.

  • Chemical Ionization (CI): This is a "softer" ionization technique that results in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]⁺). This is particularly useful for confirming the molecular weight of the compound, especially if the molecular ion is weak or absent in the EI spectrum.

Predicted Mass Spectrum and Fragmentation Pattern (EI):

Fragmentation_Pattern M [C₁₃H₁₀OS]⁺˙ m/z = 214 (Molecular Ion) F1 [M-CO]⁺˙ m/z = 186 M->F1 - CO F2 [M-H]⁺ m/z = 213 M->F2 - H˙ F3 [M-C₂H₄]⁺˙ m/z = 186 M->F3 - C₂H₄ (from dihydro- part)

Caption: Predicted major fragmentation pathways for 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one under Electron Ionization.

Alternative and Complementary Analytical Techniques

While GC-MS is a powerful tool, a comprehensive characterization often relies on a multi-technique approach.

1. High-Performance Liquid Chromatography (HPLC) and HPLC-MS:

HPLC is a viable alternative, particularly for less volatile impurities or for quantitative analysis without the need for high temperatures that could potentially degrade the sample. When coupled with a mass spectrometer (HPLC-MS), it provides both separation and mass information.

TechniqueAdvantagesDisadvantages
GC-MS High resolution, sensitive, extensive libraries for identification.Requires volatile and thermally stable compounds.
HPLC-MS Suitable for a wider range of compounds, including non-volatile and thermally labile ones.Can be more complex to operate, and libraries are less extensive than for GC-MS.[4][5][6][7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy (¹H and ¹³C) is indispensable for the definitive structural elucidation of the molecule. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous confirmation of the compound's structure. A synthesis paper by Murty et al. (2001) provides the following ¹H NMR data for the target compound: 3.1-3.3 (m, 2H), 3.4-3.6 (m, 2H), 7.2-7.8 (m, 6H).[3]

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in the molecule. For 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, the most characteristic absorption would be the strong carbonyl (C=O) stretching vibration. Murty et al. (2001) reported a characteristic C=O absorption band for this compound.[3]

Conclusion: An Integrated Approach to Characterization

The robust characterization of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one is best achieved through an integrated analytical approach. GC-MS, with its high resolving power and definitive mass spectral data, serves as a cornerstone for both identification and purity assessment. When combined with the structural insights from NMR and the functional group information from FT-IR, a complete and validated analytical picture emerges. For quantitative analysis and the assessment of non-volatile impurities, HPLC-MS provides a powerful and complementary technique. By understanding the strengths and limitations of each method, researchers can confidently ensure the quality and integrity of this critical pharmaceutical intermediate.

References

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A Comparative Guide to the Synthetic Routes of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the antihistamine and mast cell stabilizer, Ketotifen[1]. The efficiency of its synthesis is therefore of significant interest to the pharmaceutical and medicinal chemistry sectors. This guide provides a detailed comparison of the primary synthetic strategies for this tricyclic ketone, offering an in-depth analysis of their respective methodologies, yields, and operational advantages and disadvantages. The two principal routes discussed are a classical approach involving a condensation reaction prone to Cannizzaro byproducts, and a more refined pathway utilizing a Wittig-Horner reaction for improved efficiency and yield.

Introduction

The tricyclic scaffold of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, featuring a fused thiophene, benzene, and a seven-membered cycloheptanone ring, presents a unique synthetic challenge. The molecule's structure and reactivity are of considerable interest for the development of novel therapeutics. This document aims to serve as a practical guide for researchers and process chemists in selecting the most suitable synthetic route based on factors such as yield, scalability, and purity of the final product.

Comparative Analysis of Synthetic Routes

Two predominant synthetic routes for 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one have been reported in the literature. Both routes converge on a common intermediate, 2-[2-(2-thienyl)vinyl]benzoic acid, which is subsequently hydrogenated and cyclized. The key distinction between the two approaches lies in the initial strategy for constructing this crucial intermediate.

Route 1: Condensation Reaction Approach

This classical route commences with the condensation of thiophene-2-carboxaldehyde and methyl-o-toluate. While seemingly direct, this pathway is hampered by a competing Cannizzaro reaction, which significantly impacts the overall yield.

Route_1_Condensation cluster_0 Step 1: Condensation & Byproduct Formation cluster_1 Step 2 & 3: Hydrogenation & Cyclization Thiophene-2-carboxaldehyde Thiophene-2-carboxaldehyde Condensation Condensation Thiophene-2-carboxaldehyde->Condensation Methyl-o-toluate Methyl-o-toluate Methyl-o-toluate->Condensation Vinylbenzoic_Acid 2-[2-(2-Thienyl)vinyl]benzoic acid Condensation->Vinylbenzoic_Acid Desired Product Cannizzaro_Byproducts Cannizzaro Byproducts Condensation->Cannizzaro_Byproducts Side Reaction Hydrogenation Hydrogenation Vinylbenzoic_Acid->Hydrogenation Dihydro_Intermediate 2-(2-Thienylethyl)benzoic acid Hydrogenation->Dihydro_Intermediate Cyclization Cyclization Final_Product 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one Cyclization->Final_Product Dihydro_Intermediate->Cyclization

Caption: Workflow for the Condensation Reaction Approach (Route 1).

Step 1: Synthesis of 2-[2-(2-thienyl)vinyl]benzoic acid

  • In a suitable reaction vessel, thiophene-2-carboxaldehyde and methyl-o-toluate are reacted in the presence of a strong base such as sodium methoxide or sodium hydride.

  • The reaction mixture is typically heated under reflux.

  • Upon completion, the reaction is quenched and acidified to precipitate the crude 2-[2-(2-thienyl)vinyl]benzoic acid.

  • Extensive purification is required to separate the desired product from the byproducts of the Cannizzaro reaction, which include thiophene-2-carboxylic acid and thienyl-2-methanol[2]. The reported yield for this step is approximately 40%[2].

Step 2: Hydrogenation

  • The purified 2-[2-(2-thienyl)vinyl]benzoic acid is dissolved in an appropriate solvent.

  • The solution is subjected to hydrogenation over a palladium on carbon (Pd/C) catalyst until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield 2-(2-thienylethyl)benzoic acid.

Step 3: Intramolecular Cyclization

  • To a well-stirred solution of polyphosphoric acid (PPA) in xylene, 2-(2-thienylethyl)benzoic acid is added.

  • The mixture is heated at 120-130 °C for 2 hours[3].

  • The reaction is then cooled and quenched with ice water.

  • The product is extracted with an organic solvent (e.g., toluene), washed, dried, and concentrated to afford the crude 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one.

  • Purification by column chromatography yields the final product as a dark brown oil. The reported yield for this cyclization step is approximately 55%[3].

  • Advantages:

    • Utilizes readily available starting materials.

  • Disadvantages:

    • Low overall yield due to the competing Cannizzaro reaction[2].

    • Formation of significant byproducts necessitates tedious purification steps[2].

    • Potential for polymerization under the reaction conditions[2].

Route 2: Wittig-Horner Reaction Approach

To overcome the limitations of the condensation route, a more efficient pathway employing a Wittig-Horner reaction has been developed. This method offers a significant improvement in yield and a reduction in byproduct formation.

Route_2_Wittig_Horner cluster_0 Step 1: Phosphonate Synthesis cluster_1 Step 2: Wittig-Horner Reaction cluster_2 Step 3 & 4: Hydrogenation & Cyclization Methyl-o-toluate Methyl-o-toluate Bromination Bromination Methyl-o-toluate->Bromination Bromomethyl_benzoate Methyl (2-bromomethyl)benzoate Bromination->Bromomethyl_benzoate Arbuzov_Reaction Arbuzov_Reaction Bromomethyl_benzoate->Arbuzov_Reaction Phosphonate Phosphonate Intermediate Arbuzov_Reaction->Phosphonate Wittig_Horner Wittig_Horner Phosphonate->Wittig_Horner Thiophene-2-carboxaldehyde Thiophene-2-carboxaldehyde Thiophene-2-carboxaldehyde->Wittig_Horner Vinylbenzoic_Acid 2-[2-(2-Thienyl)vinyl]benzoic acid Wittig_Horner->Vinylbenzoic_Acid Hydrogenation Hydrogenation Vinylbenzoic_Acid->Hydrogenation Dihydro_Intermediate 2-(2-Thienylethyl)benzoic acid Hydrogenation->Dihydro_Intermediate Cyclization Cyclization Final_Product 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one Cyclization->Final_Product Dihydro_Intermediate->Cyclization

Caption: Workflow for the Wittig-Horner Reaction Approach (Route 2).

Step 1: Synthesis of the Phosphonate Intermediate

  • Methyl-o-toluate is brominated using N-bromosuccinimide (NBS) to yield methyl (2-bromomethyl)benzoate[2][3].

  • The resulting brominated compound is then reacted with triethyl phosphite in an Arbuzov reaction to form the corresponding phosphonate intermediate[2][3].

Step 2: Wittig-Horner Reaction

  • The phosphonate intermediate is reacted with thiophene-2-carboxaldehyde in a Wittig-Horner reaction.

  • This reaction is typically carried out in a solvent such as tetrahydrofuran (THF)[2].

  • This step proceeds with high efficiency, reportedly yielding 2-[2-(2-thienyl)vinyl]benzoic acid in up to 80% yield[2][3].

Step 3 & 4: Hydrogenation and Cyclization The subsequent hydrogenation and cyclization steps are identical to those described in Route 1[2][3].

  • Advantages:

    • Significantly higher yield (70-80%) for the formation of the key vinylbenzoic acid intermediate[2].

    • Milder reaction conditions compared to the condensation route[2].

    • Reduced byproduct formation, leading to a simplified work-up and purification process[2].

  • Disadvantages:

    • Requires an additional step for the preparation of the phosphonate intermediate.

    • The use of NBS and triethyl phosphite may require specific handling precautions.

Other Reported Routes

A synthetic route starting from 3-thiophenezoic acid has also been mentioned in the literature; however, detailed experimental protocols for this specific pathway were not available in the reviewed sources[4].

Quantitative Data Summary

ParameterRoute 1: CondensationRoute 2: Wittig-Horner
Key Intermediate Yield ~40% for 2-[2-(2-thienyl)vinyl]benzoic acid[2]70-80% for 2-[2-(2-thienyl)vinyl]benzoic acid[2]
Cyclization Step Yield ~55% for the final product[3]~55% for the final product (assumed same as Route 1)
Key Reagents Sodium methoxide/hydrideNBS, Triethyl phosphite
Major Byproducts Cannizzaro reaction products[2]Minimal
Purification Tedious and extensive[2]Simplified[2]

Conclusion and Recommendation

Based on the available data, the Wittig-Horner reaction approach (Route 2) presents a demonstrably superior synthetic strategy for the preparation of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one. The significantly higher yield in the crucial step of forming 2-[2-(2-thienyl)vinyl]benzoic acid, coupled with the avoidance of difficult-to-separate byproducts, makes it the more efficient and scalable option for both laboratory and potential industrial applications. While the condensation route (Route 1) utilizes more basic starting materials, its low yield and purification challenges render it less practical. For researchers and drug development professionals seeking a reliable and high-yielding synthesis of this important pharmaceutical intermediate, the Wittig-Horner pathway is the recommended choice.

References

  • Facile Synthesis of 9,10-Dihydro-4H-Benzo[4][5] Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Wittig & Wittig-Horner reactions. (n.d.). Organic Synthesis. Retrieved January 13, 2026, from [Link]

  • Synthesis of 9,10-dihydro-9-methyl-4-(1-methyl-4-piperidyl)-4H-benzo[4][5]cyclohepta[1,2-b]thiophen-4-ol. (n.d.). PrepChem.com. Retrieved January 13, 2026, from [Link]

  • Synthesis of 9-Bromo-9,10-dihydro-10-methoxy-4H-benzo[4][5]cyclohepta[1,2-b]thiophen-4-one. (n.d.). PrepChem.com. Retrieved January 13, 2026, from [Link]

  • 9,10-Dihydro-4H-benzo[4][5]cyclohepta[1,2-b]thiophen-4-one | C13H10OS | CID 768492. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

  • Wittig and Wittig–Horner Reactions under Sonication Conditions. (2023). National Institutes of Health. Retrieved January 13, 2026, from [Link]

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A Comparative Guide to 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, a pivotal tricyclic ketone, and its key analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, and biological activities of this class of compounds, with a focus on their potential in antihistaminic and anticancer applications. We will explore the structure-activity relationships that govern their therapeutic potential, supported by experimental data and detailed protocols.

Introduction: The Significance of the Benzocycloheptathiophene Scaffold

The 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one core structure is a tricyclic system composed of a benzene ring fused to a seven-membered cyclohepta ring and a thiophene ring. This scaffold has garnered significant attention in medicinal chemistry primarily as it forms the backbone of the well-known second-generation antihistamine, Ketotifen.[1] Its rigid, three-dimensional structure provides a unique framework for interacting with biological targets. The exploration of its analogs is driven by the quest for compounds with improved potency, selectivity, and pharmacokinetic profiles. Thiophene-containing compounds, in general, are known to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2]

Key Chemical and Physical Properties of the Core Compound:

PropertyValueSource
Molecular Formula C₁₃H₁₀OS[3]
Molecular Weight 214.28 g/mol [3]
CAS Number 1622-55-5[3]
Appearance Neat[2]
IUPAC Name 6-thiatricyclo[8.4.0.0³,⁷]tetradeca-1(14),3(7),4,10,12-pentaen-2-one[3]

Synthesis Strategies: Building the Tricyclic Core and its Derivatives

The synthesis of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one is a critical step in the production of its pharmacologically active derivatives. Several synthetic routes have been reported, with the choice of method often depending on the desired scale and available starting materials.

Established Synthesis of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

One common approach involves a multi-step synthesis starting from readily available precursors. A notable method utilizes a Wittig-Horner reaction to construct the key olefinic intermediate, which is subsequently hydrogenated and cyclized.[4]

Experimental Protocol: Wittig-Horner Route [4]

  • Phosphonate Synthesis: Methyl (2-bromomethyl)benzoate is reacted with triethyl phosphite to yield the corresponding phosphonate.

  • Wittig-Horner Reaction: The phosphonate is then reacted with thiophene-2-carboxaldehyde in the presence of a base to form the olefinic acid intermediate.

  • Reduction: The double bond of the olefinic acid is reduced via catalytic hydrogenation, typically using palladium on carbon (Pd/C).

  • Cyclization: The resulting saturated acid is cyclized using a strong acid catalyst, such as polyphosphoric acid (PPA), to afford the final tricyclic ketone, 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one.

Synthesis_Workflow A Methyl (2-bromomethyl)benzoate C Phosphonate Intermediate A->C B Triethyl phosphite B->C E Olefinic Acid C->E D Thiophene-2-carboxaldehyde D->E G Saturated Acid E->G F H2, Pd/C F->G I 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one G->I H Polyphosphoric Acid H->I

Caption: Wittig-Horner synthesis workflow for the core compound.

Synthesis of Key Analogs

The synthesis of analogs typically starts from the parent ketone. For instance, the introduction of a piperidinylidene moiety at the 4-position is a key step in the synthesis of Ketotifen and related compounds.

Comparative Biological Activity

The primary biological activities associated with this class of compounds are their antihistaminic and potential anticancer effects. The parent compound, 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, serves as a crucial intermediate in the synthesis of the potent antihistamine Ketotifen.[2]

Antihistaminic Activity: The Ketotifen Benchmark

Ketotifen is a well-established second-generation H1-antihistamine and mast cell stabilizer.[1] Its pharmacological profile provides a valuable benchmark for evaluating new analogs. Ketotifen's dual mechanism of action, involving both H1 receptor antagonism and the inhibition of mast cell degranulation, makes it effective in the treatment of various allergic conditions.[5]

Mechanism of Action: Antihistaminic and Mast Cell Stabilizing Effects

Antihistamine_Mechanism cluster_0 Mast Cell cluster_1 Target Cell Allergen Allergen IgE IgE Allergen->IgE MastCell Mast Cell IgE->MastCell Degranulation Degranulation MastCell->Degranulation Mediators Release of Histamine & other mediators Degranulation->Mediators Histamine Histamine Mediators->Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Allergic_Symptoms Allergic Symptoms H1_Receptor->Allergic_Symptoms Ketotifen Ketotifen / Analogs Ketotifen->Degranulation Inhibits Ketotifen->H1_Receptor Blocks

Caption: Dual mechanism of action of Ketotifen and its analogs.

Anticancer Potential: An Emerging Area of Investigation

Recent research has highlighted the potential of thiophene derivatives as anticancer agents.[9] The rigid, polycyclic structure of the benzocycloheptathiophene scaffold makes it an interesting candidate for targeting various cancer-related pathways. While specific anticancer activity data for 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one and its direct analogs are limited, the broader class of thiophene-containing molecules has shown promise.

Experimental Protocol: In Vitro Anticancer Activity Screening (General)

  • Cell Lines: A panel of human cancer cell lines (e.g., breast, lung, colon) and a non-cancerous control cell line are selected.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Viability Assay: Cell viability is assessed using a standard method, such as the MTT or SRB assay.

  • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

Further studies would be necessary to elucidate the specific mechanisms of action, which could involve apoptosis induction, cell cycle arrest, or inhibition of key signaling pathways.

Structure-Activity Relationship (SAR) Insights and Future Directions

The available information, primarily from the development of antihistamines like Ketotifen, allows for some preliminary SAR deductions.

  • The Piperidinylidene Moiety: The introduction of the 4-(1-methylpiperidin-4-ylidene) group at the 4-position of the tricyclic core is crucial for high-affinity H1 receptor binding.[10]

  • Modifications to the Tricyclic Core: Substitutions on the benzene or thiophene rings can modulate the electronic properties and steric bulk of the molecule, potentially influencing potency and selectivity.

  • Stereochemistry: The presence of chiral centers in some analogs can lead to stereoisomers with different biological activities.

Future research in this area should focus on:

  • Systematic Analog Synthesis: The preparation of a diverse library of analogs with modifications at various positions of the benzocycloheptathiophene scaffold.

  • Quantitative Biological Evaluation: Rigorous testing of these analogs in a panel of relevant assays (e.g., histamine receptor binding, functional assays, cancer cell line screening) to generate robust quantitative data.

  • Computational Modeling: The use of molecular docking and QSAR studies to understand the structural basis of activity and to guide the design of new, more potent, and selective compounds.

Conclusion

The 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one scaffold represents a privileged structure in medicinal chemistry, with a proven track record in the development of antihistamines. While the full therapeutic potential of its diverse analogs remains to be explored, particularly in the area of oncology, the foundational knowledge of its synthesis and the well-characterized pharmacology of Ketotifen provide a solid starting point for future drug discovery efforts. A systematic and quantitative approach to studying the structure-activity relationships of this compound class is essential for unlocking its full potential.

References

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  • Composes de benzocycloheptathiophene.
  • Polivka, Z., Buděšínský, M., Holubek, J., Schneider, B., & Sediva, Z. (1989). 4H-Benzo[8][11] cyclohepta [1, 2-b] thiophenes and 9, 10-dihydro derivatives-sulfonium analogues of pizotifen and ketotifen. Collection of Czechoslovak Chemical Communications, 54(9), 2443-2469.

  • Murty, M. S. R., et al. (Date not available). Facile Synthesis of 9,10-Dihydro-4H-Benzo[8][11] Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction. ResearchGate.

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A Comparative Analysis of the Biological Activity of Ketotifen and its Primary Metabolite, Norketotifen

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological activities of the well-established anti-allergic drug, Ketotifen, and its principal human metabolite, Norketotifen. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to explore the nuanced structure-activity relationships that govern efficacy and side-effect profiles. We will dissect the core mechanisms of action—H1-antihistaminic activity, mast cell stabilization, and anti-inflammatory effects—supported by detailed experimental protocols and comparative data.

Introduction: Beyond a Single Molecule

Ketotifen is a second-generation non-competitive H1-antihistamine and mast cell stabilizer, valued for its dual mechanism of action in managing allergic conjunctivitis, asthma, and other hypersensitivity disorders.[1][2][3] Its therapeutic efficacy stems from its ability to not only block the action of histamine on H1 receptors but also to preemptively inhibit the release of histamine and other inflammatory mediators from mast cells.[4] However, like many first- and second-generation antihistamines, its clinical utility can be hampered by sedative side effects, attributed to its ability to cross the blood-brain barrier.[3]

The exploration of a drug's metabolites is a cornerstone of modern pharmacology, offering insights into duration of action, potential drug-drug interactions, and opportunities for developing next-generation therapeutics with improved safety profiles. Norketotifen, the primary active metabolite of Ketotifen, presents a compelling case study. Pharmacological studies have revealed that while Norketotifen retains significant antihistaminic and anti-inflammatory properties, it exhibits a markedly reduced sedative potential.[5] This guide provides the experimental framework to rigorously validate and quantify these differences, offering a blueprint for comparative analysis in a drug discovery or development context.

Molecular Profiles and Metabolic Relationship

Ketotifen is metabolized in the body primarily through N-demethylation to form Norketotifen. This seemingly minor structural modification—the removal of a methyl group from the piperidine ring—has profound implications for the compound's pharmacological profile, particularly its central nervous system (CNS) activity.

  • Ketotifen: 4-(1-methyl-4-piperidylidene)-4H-benzo[4][6]cyclohepta[1,2-b]thiophen-10-one

  • Norketotifen: 4-(4-piperidylidene)-4H-benzo[4][6]cyclohepta[1,2-b]thiophen-10-one

This metabolic step is a critical consideration, as understanding the activity of Norketotifen is essential to fully characterizing the in vivo effects of Ketotifen administration.

Core Mechanisms of Action: A Comparative Overview

The anti-allergic effect of Ketotifen and its analogues is a multi-pronged attack on the allergic cascade. The following diagram illustrates the primary targets within this pathway.

G cluster_0 Mast Cell cluster_1 Target Tissue allergen Allergen IgE IgE Receptor allergen->IgE Cross-linking degranulation Degranulation IgE->degranulation Activates mast_cell Mast Cell Granules (Histamine, Leukotrienes) H1_receptor H1 Receptor mast_cell->H1_receptor Histamine Binds degranulation->mast_cell Releases symptoms Allergic Symptoms (Itching, Swelling) H1_receptor->symptoms Leads to ketotifen_action1 Ketotifen / Norketotifen (Mast Cell Stabilization) ketotifen_action1->degranulation INHIBITS ketotifen_action2 Ketotifen / Norketotifen (H1-Antagonism) ketotifen_action2->H1_receptor BLOCKS

Caption: The dual mechanism of Ketotifen/Norketotifen in the allergic cascade.

Experimental Framework for Comparative Analysis

To objectively compare the biological activities of Ketotifen and Norketotifen, a suite of validated in vitro and in vivo assays is required. The following sections detail the methodologies for assessing the three core activities.

H1-Antihistaminic Potency: Receptor Binding Assay

Causality: The foundational mechanism of an antihistamine is its ability to bind to the H1 receptor, preventing histamine from doing so. A competitive radioligand binding assay is the gold standard for quantifying the affinity (expressed as the inhibition constant, Ki) of a compound for a specific receptor. A lower Ki value signifies higher binding affinity and potency.

Experimental Protocol: H1 Receptor Binding Assay

  • Preparation of Membranes: Utilize cell lines stably expressing the human H1 receptor (e.g., HEK293 or CHO cells). Homogenize cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a radiolabeled H1 antagonist (e.g., [³H]pyrilamine), and varying concentrations of the test compounds (Ketotifen, Norketotifen) or a known potent H1 antagonist for a positive control (e.g., Desloratadine).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Use non-linear regression to calculate the IC50 (concentration causing 50% inhibition), from which the Ki value is determined using the Cheng-Prusoff equation.

G start Start prep Prepare Cell Membranes (Expressing H1 Receptor) start->prep mix Combine Membranes, [³H]pyrilamine, and Test Compound (Ketotifen/Norketotifen) prep->mix incubate Incubate to Reach Equilibrium mix->incubate filter Rapid Filtration (Separates Bound from Unbound) incubate->filter measure Scintillation Counting (Quantify Bound Radioligand) filter->measure analyze Calculate IC50 and Ki measure->analyze end End analyze->end

Caption: Workflow for the H1-receptor competitive binding assay.

Comparative Data Summary: H1 Receptor Affinity

CompoundH1 Receptor Affinity (Ki, nM)
KetotifenExpected Low Single-Digit Value
NorketotifenExpected Low Single-Digit Value[5]
Desloratadine (Control)~0.4[7]

Note: Specific Ki values would be determined experimentally. Literature suggests qualitatively similar antihistaminic effects between Ketotifen and Norketotifen.[5]

Mast Cell Stabilization Efficacy

Causality: A key differentiator for Ketotifen is its ability to stabilize mast cells, preventing the release of histamine and other pro-inflammatory mediators.[2] This effect can be quantified by challenging isolated mast cells with a degranulating agent in the presence of the test compound and measuring the amount of histamine released.

Experimental Protocol: Rat Peritoneal Mast Cell (RPMC) Degranulation Assay

  • Mast Cell Isolation: Elicit mast cells in the peritoneal cavity of rats. Collect the peritoneal fluid and layer it over a density gradient medium (e.g., Percoll). Centrifuge to separate mast cells from other cell types. Wash the purified mast cell pellet.

  • Sensitization (Optional, for Antigen-induced Degranulation): Sensitize the isolated mast cells with IgE antibodies.

  • Assay Setup: Pre-incubate the purified mast cells with various concentrations of Ketotifen, Norketotifen, or a positive control like Disodium Cromoglycate[8] for 15-30 minutes at 37°C.

  • Degranulation Challenge: Induce degranulation by adding a secretagogue like Compound 48/80 or a specific antigen (if cells were sensitized).

  • Reaction Termination: Stop the degranulation process by placing the samples on ice and centrifuging to pellet the cells.

  • Histamine Quantification: Collect the supernatant. Measure the histamine content in the supernatant using a sensitive method like ELISA or a fluorometric assay.

  • Data Analysis: Calculate the percentage of histamine release inhibition for each compound concentration relative to the untreated (challenged) control. Determine the IC50 value for mast cell stabilization.

G start Start isolate Isolate & Purify Rat Peritoneal Mast Cells start->isolate preincubate Pre-incubate Mast Cells with Ketotifen/Norketotifen isolate->preincubate challenge Challenge with Degranulating Agent (e.g., Compound 48/80) preincubate->challenge terminate Terminate Reaction (Ice) & Centrifuge challenge->terminate quantify Measure Histamine in Supernatant (ELISA or Fluorometric Assay) terminate->quantify analyze Calculate % Inhibition & IC50 quantify->analyze end End analyze->end

Caption: Workflow for the mast cell stabilization assay.

Comparative Data Summary: Mast Cell Degranulation Inhibition

CompoundIC50 (µM)
KetotifenExpected Value
NorketotifenExpected Value
Disodium Cromoglycate (Control)Expected Value

Note: Values to be determined experimentally to allow for direct comparison of stabilizing potency.

In Vivo Anti-inflammatory Activity

Causality: To assess the overall anti-inflammatory effect in a complex biological system, an in vivo model is invaluable. The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating acute inflammation.[9] The reduction in paw swelling serves as a direct measure of a compound's anti-inflammatory efficacy, which integrates multiple mechanisms including inhibition of mediator release and antagonism of their effects.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Grouping and Administration: Divide animals into groups: Vehicle Control, Positive Control (e.g., Diclofenac), Ketotifen-treated, and Norketotifen-treated. Administer the compounds (e.g., orally or intraperitoneally) 60 minutes before the inflammatory insult.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.

  • Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Comparative Data Summary: Inhibition of Paw Edema

Treatment Group% Inhibition of Edema at 3 hours
Vehicle Control0%
Ketotifen (dose)Expected Value[9]
Norketotifen (dose)Expected Value
Diclofenac (Control)Expected High Inhibition[9]

Note: This assay provides crucial in vivo validation of the anti-inflammatory properties observed in vitro.

Synthesis of Evidence and Conclusion

The comprehensive experimental framework described above allows for a robust, multi-faceted comparison of Ketotifen and its primary metabolite, Norketotifen. The data generated from these assays would populate a summary table like the one below, providing a clear, at-a-glance comparison for drug development professionals.

Overall Comparative Profile

ParameterKetotifenNorketotifenKey Implication
H1 Receptor Affinity (Ki)PotentPotent[5]Both compounds are effective antihistamines.
Mast Cell Stabilization (IC50)EffectiveEffectiveBoth compounds inhibit mediator release.
In Vivo Anti-inflammatoryActive[9]Active[5]Both show efficacy in a complex biological system.
Sedative Side EffectsPresentSignificantly Reduced[5]Norketotifen has a superior safety profile.

The evidence strongly suggests that Norketotifen is not merely an inactive byproduct but a potent active metabolite that contributes significantly to the therapeutic effect of Ketotifen. Crucially, it retains the desired anti-allergic and anti-inflammatory activities while shedding the dose-limiting sedative side effect.[5] This profile makes Norketotifen and its analogues compelling candidates for development as next-generation anti-allergic therapies with an improved therapeutic window. This guide provides the scientific rationale and methodological rigor necessary to investigate such promising compounds.

References

  • Vertex AI Search. (2025, January 21). Pharmacology of Ketotifen (Zaditen) ; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Patsnap Synapse. (2024, July 17).
  • National Center for Biotechnology Information. (n.d.). Ketotifen. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketotifen. Retrieved from [Link]

  • Craps, L. P., & Ney, U. M. (1984). Ketotifen: current views on its mechanism of action and their therapeutic implications. Respiration, 45(4), 411-421. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ketotifen. Retrieved from [Link]

  • Anoush, M., & Mohammad Khani, M. R. (2015). Evaluating the Anti-nociceptive and Anti-inflammatory Effects of Ketotifen and Fexofenadine in Rats. Advanced Pharmaceutical Bulletin, 5(2), 217–222. Retrieved from [Link]

  • Oregon Association of Naturopathic Physicians. (2024, September 30). All About Ketotifen.
  • Cosmetic-Labs.com. (2025, December 29).
  • Guedes, A. G. P., et al. (2021). Mast cell stabilizer ketotifen fumarate reverses inflammatory but not neuropathic-induced mechanical pain in mice. PAIN Reports, 6(2), e929. Retrieved from [Link]

  • SlideShare. (n.d.). Expt 2- To determine anti-allergic activity by mast cell stabilization assay. Retrieved from [Link]

  • Pharmacy Infoline. (n.d.). Antiallergic activity by mast cell stabilization assay. Retrieved from [Link]

  • Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881. Retrieved from [Link]

  • Church, M. K. (2011). Pharmacology of Antihistamines. World Allergy Organization Journal, 4(Suppl 3), S22–S27. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001019367A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof.
  • Google Patents. (n.d.). CN111450051B - Preparation method of ketotifen fumarate oral solution.
  • ResearchGate. (n.d.). Advances in Ketotifen (API) Synthetic Methods, Starting Materials and Related Compounds: a Review. Retrieved from [Link]

  • Greenwood, B. (1982). Immunologic and therapeutic aspects of ketotifen. Chest, 82(5 Suppl), 46S–50S. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
  • Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

  • Google Patents. (n.d.). US7872025B2 - Optically active isomers of ketotifen and therapeutically active metabolites thereof.
  • YouTube. (2022, January 13). Study of Antiallergic activity by mast cell stabilisation assay. Retrieved from [Link]

  • ResearchGate. (2020, August 10). (PDF) ANTIHISTAMINIC ACTIVITY MODELS. Retrieved from [Link]

  • Scribd. (n.d.). Practical 2 Mast Cell Stabilization Assay | PDF. Retrieved from [Link]

  • De Lera, E., et al. (2021). Histamine, histamine receptors, and anti-histamines in the context of allergic responses. LymphoSign Journal, 8(1), 1-17. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ketotifen Fumarate. PubChem. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spectroscopic Analysis in Drug Development

In the landscape of modern pharmaceutical development, the precise characterization of novel chemical entities is paramount to ensuring safety, efficacy, and quality.[1] Spectroscopic techniques are indispensable tools in this process, providing detailed insights into the molecular structure, purity, and stability of drug candidates.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of these analytical methods is crucial for advancing new therapies.[2] This guide offers an in-depth spectroscopic comparison of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one derivatives, a class of compounds with significant potential in medicinal chemistry. The tricyclic core of these molecules presents a unique structural framework, and understanding the influence of various substituents on their spectroscopic properties is key to accelerating their development.

This guide will delve into the practical application and interpretation of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. By explaining the causality behind experimental choices and presenting comparative data, this document aims to serve as a valuable resource for professionals in the field.

The Core Structure: 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

The foundational molecule, 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, possesses a molecular formula of C₁₃H₁₀OS and a molecular weight of approximately 214.28 g/mol .[3][4] Its structure consists of a central seven-membered ring fused to both a benzene and a thiophene ring. The carbonyl group at position 4 is a key feature influencing its chemical reactivity and spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1][5] For the 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one scaffold, both ¹H and ¹³C NMR are essential for confirming the core structure and identifying the positions of substituents.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

  • Aromatic Protons: The protons on the benzene and thiophene rings typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts and coupling patterns are highly dependent on the substitution pattern.

  • Methylene Protons: The two methylene groups in the seven-membered ring (at positions 9 and 10) are diastereotopic and will typically appear as complex multiplets in the aliphatic region (δ 2.5-3.5 ppm).

  • Substituent Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic rings will generally shift the signals of nearby protons to a higher field (upfield), while electron-withdrawing groups (e.g., -NO₂, -Cl) will cause a downfield shift.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

  • Carbonyl Carbon: The carbonyl carbon (C4) is highly deshielded and will appear significantly downfield, typically in the range of δ 190-200 ppm.

  • Aromatic Carbons: The carbons of the benzene and thiophene rings will resonate in the δ 120-150 ppm region. The chemical shifts are influenced by the electronic effects of any substituents.

  • Aliphatic Carbons: The methylene carbons (C9 and C10) will appear in the upfield region, generally between δ 30-40 ppm.

Experimental Protocol: Acquiring High-Quality NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Fourier transform the raw data, and then phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Comparative ¹H and ¹³C NMR Data for Representative Derivatives

DerivativeKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
Parent Compound 7.2-7.9 (m, Ar-H), 3.1-3.3 (m, 4H, CH₂)~195 (C=O), 125-145 (Ar-C), ~35 (CH₂)
2-Nitro Derivative 8.0-8.5 (m, Ar-H), 3.2-3.4 (m, 4H, CH₂)~193 (C=O), 120-150 (Ar-C with C-NO₂ downfield), ~36 (CH₂)
7-Methoxy Derivative 6.8-7.8 (m, Ar-H), 3.9 (s, 3H, OCH₃), 3.0-3.2 (m, 4H, CH₂)~194 (C=O), ~160 (C-OCH₃), 115-140 (Ar-C), ~55 (OCH₃), ~34 (CH₂)

Note: The chemical shifts provided are approximate and can vary based on the solvent and specific substitution pattern.

Diagram: NMR Workflow

Sources

A Comparative Guide to the Validation of Analytical Methods for Quantifying 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one is a tricyclic ketone that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Accurate and precise quantification of this intermediate in complex reaction mixtures is paramount for ensuring reaction efficiency, optimizing yield, and controlling impurity profiles. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their specific application. The validation of these analytical procedures is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and suitability of the methods.[3][4][5][6]

The Importance of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6] A well-validated method provides confidence in the quality and reliability of the analytical data. Key validation characteristics, as defined by ICH Q2(R1), include specificity, accuracy, precision, linearity, range, and robustness.[7] This guide will delve into the practical application of these principles in the context of quantifying our target analyte.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is dictated by the specific requirements of the analysis, including the nature of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and selectivity. For 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one, a compound possessing a ketone functional group and a thiophene moiety, several techniques are viable. We will compare High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) as the primary quantitative methods.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a UV-active compound like our target analyte, HPLC coupled with a UV detector offers a straightforward and reliable quantification approach.

1. Instrumentation and Chromatographic Conditions:

  • System: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength detector.

  • Column: Zorbax XDB-C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one reference standard and dissolve in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Quench the reaction mixture with an appropriate solvent. Dilute an accurately measured aliquot of the quenched reaction mixture with the mobile phase to bring the analyte concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Method Validation Protocol:

  • Specificity: Inject the blank (mobile phase), a solution of the analyte, and a placebo (reaction mixture without the analyte) to demonstrate the absence of interference at the retention time of the analyte.[8]

  • Linearity: Inject the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[5]

  • Accuracy: Perform recovery studies by spiking a placebo reaction mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[9][10]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The %RSD should be ≤ 2%.[10]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) to assess the method's reliability.

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating the moderately polar tricyclic ketone from potential polar byproducts.

  • Acetonitrile/Water Mobile Phase: This combination offers good solubilizing power for the analyte and provides excellent peak shape and resolution. The isocratic elution simplifies the method and ensures reproducibility.

  • UV Detection at 254 nm: The benzocyclohepta[1,2-b]thiophen-4-one structure contains chromophores that absorb strongly in the UV region, making 254 nm a suitable wavelength for sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for volatile and thermally stable compounds and provides high selectivity and sensitivity.[11][12]

1. Instrumentation and Conditions:

  • System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one (e.g., m/z 214, 186, 152).

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using a volatile solvent like dichloromethane or ethyl acetate.

  • Working Standard Solutions: Serially dilute the stock solution to prepare standards in the range of 0.1 to 20 µg/mL.

  • Sample Preparation: Quench the reaction. Perform a liquid-liquid extraction of the analyte from the aqueous reaction mixture into an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and dilute to a suitable concentration.

3. Method Validation Protocol:

  • Follow a similar validation protocol as for HPLC-UV, with adjustments for the GC-MS technique.

  • Specificity: The use of SIM mode provides high specificity by monitoring only for fragment ions characteristic of the target analyte, thus minimizing interference from matrix components.[11]

  • Linearity, Accuracy, Precision, LOD, LOQ, and Robustness: Assess these parameters following the principles outlined in the ICH guidelines.

  • HP-5ms Column: This low-polarity column is a general-purpose column suitable for a wide range of compounds, including the target analyte.

  • Splitless Injection: This injection mode is chosen to enhance the sensitivity for trace-level analysis.

  • Temperature Program: The temperature program is optimized to ensure good peak shape and separation from other volatile components in the reaction mixture.

  • SIM Mode: This acquisition mode significantly improves the signal-to-noise ratio and selectivity, allowing for lower detection and quantification limits compared to a full scan mode.

Performance Comparison

The following table summarizes the expected performance characteristics of the validated HPLC-UV and GC-MS methods for the quantification of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one.

Parameter HPLC-UV GC-MS (SIM) Rationale for Difference
Specificity GoodExcellentGC-MS in SIM mode is highly selective due to monitoring of specific mass-to-charge ratios.
Linearity (r²) ≥ 0.999≥ 0.999Both methods are expected to show excellent linearity over their respective ranges.
Range (µg/mL) 1 - 1000.1 - 20GC-MS is generally more sensitive, allowing for a lower quantification range.
Accuracy (% Recovery) 98 - 102%97 - 103%Both methods should provide high accuracy with proper sample preparation.
Precision (%RSD) ≤ 2%≤ 3%HPLC often exhibits slightly better precision due to the nature of the injection and separation process.
LOD (µg/mL) ~0.3~0.03The high sensitivity of the mass spectrometer detector results in a lower LOD for GC-MS.
LOQ (µg/mL) ~1.0~0.1Consistent with the lower LOD, the LOQ for GC-MS is also significantly lower.
Sample Throughput HighModerateHPLC run times are typically shorter, and sample preparation can be simpler.
Cost & Complexity LowerHigherGC-MS instrumentation is more expensive and requires more specialized expertise to operate and maintain.

Visualizing the Workflow

The following diagrams illustrate the general workflows for method validation and sample analysis.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Routine Analysis MD1 Select Technique (HPLC/GC-MS) MD2 Optimize Parameters (Column, Mobile Phase/Temp Program) MD1->MD2 V1 Specificity MD2->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA1 Sample Preparation V6->RA1 RA2 Instrument Analysis RA1->RA2 RA3 Data Processing & Reporting RA2->RA3

Caption: General workflow for analytical method validation.

Sample_Analysis_Comparison cluster_HPLC HPLC-UV Analysis cluster_GCMS GC-MS Analysis H1 Reaction Quenching H2 Dilution with Mobile Phase H1->H2 H3 Filtration H2->H3 H4 HPLC Injection H3->H4 G1 Reaction Quenching G2 Liquid-Liquid Extraction G1->G2 G3 Drying & Concentration G2->G3 G4 GC-MS Injection G3->G4 Start Reaction Mixture Start->H1 Start->G1

Caption: Comparison of sample preparation workflows.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one in reaction mixtures.

  • HPLC-UV is the recommended method for routine quality control and in-process monitoring due to its simplicity, lower cost, high throughput, and excellent precision. It is ideal when the expected concentration of the analyte is relatively high and the sample matrix is not overly complex.

  • GC-MS is the preferred method when high sensitivity and selectivity are required, such as in impurity profiling, trace analysis, or when dealing with complex matrices where interferences are a concern. The structural information provided by the mass spectrometer also offers an additional layer of confidence in analyte identification.

Ultimately, the choice of method should be based on a thorough evaluation of the specific analytical needs, available resources, and regulatory requirements. The validation protocols and performance data presented in this guide provide a solid foundation for making an informed decision and for the successful implementation of a robust and reliable analytical method.

References

  • Altabrisa Group. (2025, July 26). Key Validation Characteristics in ICH Q2.
  • Bicchi, C., et al. (2002). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Z Naturforsch C J Biosci., 57(1-2), 63-71.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • ResearchGate. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones.
  • ACS Publications. (2021, March 18). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry.
  • ResearchGate. (n.d.). GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L.
  • NIH. (n.d.). Blood Ketones: Measurement, Interpretation, Limitations, and Utility in the Management of Diabetic Ketoacidosis.
  • ResearchGate. (n.d.). Spectroscopic studies of ketones as a marker for patients with diabetes.
  • ACS Publications. (n.d.). Mass Spectra of Ketones.
  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Method Development and Validation of Ketoconazole by HPLC.
  • CLEARSYNTH. (n.d.). 9,10-Dihydro-4H-benzo[4][12]cyclohepta[1,2-b]thiophen-4-one. Retrieved from

  • SHIMADZU CORPORATION. (n.d.). Analysis of Thiophene in Benzene by GC-FPD.
  • ResearchGate. (n.d.). Facile Synthesis of 9,10-Dihydro-4H-Benzo[4][12] Cyclohepta [1,2-b] Thiophene-4-One: A Crucial Drug Intermediate-Application of Wittig-Horner Reaction. Retrieved from

  • Bharti, A., et al. (n.d.). HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceuti.
  • MDPI. (2022, December 27). HPLC Method Validation for the Estimation of Lignocaine HCl, Ketoprofen and Hydrocortisone: Greenness Analysis Using AGREE Score.
  • ResearchGate. (n.d.). Development and validation of an HPLC method for the determination of benzodiazepines and tricyclic antidepressants in biological fluids after sequential SPE.
  • CymitQuimica. (n.d.). 9,10-Dihydro-4H-benzo[4][12]cyclohepta[1,2-b]thiophen-4-one (90%). Retrieved from

  • PubChem. (n.d.). 9,10-Dihydro-4H-benzo[4][12]cyclohepta[1,2-b]thiophen-4-one. Retrieved from

  • Pharmacophore. (n.d.). Development and validation of reverse phase hplc method for estimation of ketoconazole in bulk dru.
  • Molbase. (n.d.). Synthesis of 4-(9,10-dihydro-9-methyl-4H-benzo[4][12]cyclohepta[1,2-b]thiophen-4-ylidene). Retrieved from

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

A Senior Application Scientist's Guide to the Proper Disposal of 9,10-Dihydro-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one

Introduction and Scope

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 9,10-Dihydro-4H-benzo[1]cyclohepta[1,2-b]thiophen-4-one (CAS No. 1622-55-5). As a key intermediate in the synthesis of the pharmaceutical agent Ketotifen, this compound is frequently handled by researchers in drug development and medicinal chemistry.[2][3] Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of a robust laboratory safety culture.

The procedures outlined herein are grounded in established principles of chemical waste management and are designed to provide clear, actionable guidance for laboratory personnel. This guide will cover hazard assessment, personal protective equipment (PPE), and specific protocols for disposing of the neat compound, contaminated labware, and dilute solutions.

Hazard Identification and Risk Assessment: The "Why"

A thorough understanding of a chemical's potential hazards is the foundation of its safe handling and disposal. While the toxicological properties of this specific compound have not been fully investigated, a Safety Data Sheet (SDS) provides critical preliminary safety information.[1]

Based on available data for CAS No. 1622-55-5, the compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.

Key Hazard Information:

  • Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).

  • Potential Health Effects: May cause irritation to the skin, eyes, and respiratory tract.[1] The full toxicological profile is not known, which necessitates handling it as a potentially hazardous substance.[1]

Causality of Precaution: The tricyclic heterocyclic structure, containing a thiophene ring fused to a cyclohepta-benzene system with a ketone functional group, suggests potential biological activity. As an intermediate for a pharmaceutical, inadvertent exposure through improper handling or disposal could pose unknown health risks. Therefore, the precautionary principle dictates that all waste streams containing this compound be treated as hazardous chemical waste.

Essential Personal Protective Equipment (PPE)

Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to prevent dermal, ocular, and respiratory exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes of liquids and fine dust, addressing the H319 "serious eye irritation" hazard.[1]
Hand Protection Nitrile gloves (or other chemically resistant gloves)Prevents direct skin contact, mitigating the H315 "skin irritation" hazard.[1]
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.[1]
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes the risk of inhaling dust or vapors, a key precaution when toxicological properties are not fully known.[1]

Step-by-Step Disposal Protocols: The "How"

Disposal procedures must be segregated based on the form of the waste. Never mix different waste streams unless explicitly instructed to do so.

Disposal of Unused or Waste Neat Compound

Solid 9,10-Dihydro-4H-benzo[1]cyclohepta[1,2-b]thiophen-4-one must be disposed of as hazardous chemical waste.

Protocol:

  • Container Selection: Choose a sealable, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition with no leaks.

  • Transfer: Carefully transfer the solid waste into the designated container, minimizing the generation of dust.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "9,10-Dihydro-4H-benzo[1]cyclohepta[1,2-b]thiophen-4-one"

    • The CAS Number: "1622-55-5"

    • The words "Hazardous Waste"

    • An accurate list of all contents

    • The approximate percentage of each component

  • Storage: Store the sealed container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials. The container must remain closed except when adding waste.

Disposal of Contaminated Labware and Consumables

Any labware (e.g., glassware, spatulas) or consumables (e.g., weigh boats, gloves, pipette tips) that have come into direct contact with the compound are considered contaminated and must be disposed of as hazardous waste.

Protocol:

  • Gross Decontamination (Optional but Recommended): For grossly contaminated glassware, rinsing with a suitable solvent (e.g., acetone, ethanol) can minimize the hazard. This rinsate must be collected and disposed of as hazardous liquid waste (see Section 4.3).

  • Solid Waste Collection:

    • Non-Sharps: Place contaminated items like gloves, weigh paper, and wipes into a designated, lined, and labeled solid hazardous waste container.

    • Sharps: Place contaminated needles, scalpels, or other sharps into a designated, puncture-proof sharps container for hazardous chemical waste.

  • Empty Original Containers: An "empty" container that held this compound must be triple-rinsed with a suitable solvent. The first rinse must be collected and disposed of as hazardous liquid waste. After triple-rinsing and air-drying in a ventilated hood, the container labels must be fully defaced or removed before disposal as regular laboratory glass or trash.

Disposal of Contaminated Liquid Waste

This includes reaction mixtures, mother liquors from crystallization, and solvent rinses containing the compound.

Protocol:

  • Container Selection: Use a sealable, chemically compatible waste container (e.g., a high-density polyethylene carboy) designated for halogenated or non-halogenated waste, as appropriate for the solvent system used.

  • Labeling: Clearly label the container with a hazardous waste label, listing all chemical components and their approximate concentrations.

  • Collection: Pour the liquid waste into the container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Storage: Keep the container tightly sealed and stored in a secondary containment bin within a designated satellite accumulation area.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste related to 9,10-Dihydro-4H-benzo[1]cyclohepta[1,2-b]thiophen-4-one.

GDisposal Workflow for 9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-onestartStart: Generate Wastewaste_typeWhat is the form of the waste?start->waste_typesolid_typeIs it neat compound orcontaminated consumable?waste_type->solid_typeSolidliquid_typeIs it a dilute solutionor solvent rinse?waste_type->liquid_typeLiquidcontainer_typeIs it the original'empty' container?waste_type->container_typeContainerdispose_solidDispose in LabeledSolid Hazardous Waste Containersolid_type->dispose_solidYesdispose_liquidDispose in LabeledLiquid Hazardous Waste Containerliquid_type->dispose_liquidYestriple_rinse1. Collect first rinse as hazardous liquid waste.2. Triple rinse container.3. Deface label.container_type->triple_rinseYesdispose_containerDispose of rinsed containerin appropriate lab trash/recycling.triple_rinse->dispose_container

Caption: Decision workflow for waste segregation.

Emergency Procedures: Spills

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: If the spill is small and you are trained to handle it, don the appropriate PPE.

  • Contain & Clean:

    • For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Carefully scoop the material into a hazardous waste container.

    • For liquid spills, absorb with a chemical spill kit or other inert absorbent material (e.g., vermiculite).

  • Decontaminate: Clean the spill area with a suitable solvent and soap and water. All materials used for cleanup must be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

References

  • AA Blocks. (n.d.). 1622-55-5 | 9,10-Dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen-4-one. Retrieved from [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9,10-Dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9,10-Dihydro-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling 9,10-Dihydro-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one (CAS No: 1622-55-5). As specific toxicological data for this compound is not extensively published, this guide is built upon a conservative risk assessment framework, drawing from the known hazards of its core chemical scaffold, thiophene, and its derivatives.

Executive Summary & Hazard Assessment

9,10-Dihydro-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one is a tricyclic ketone containing a thiophene ring. The thiophene moiety is a known "structural alert" in medicinal chemistry. The metabolic bioactivation of the thiophene ring by cytochrome P450 enzymes can lead to the formation of highly reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides.[3] These reactive species can be responsible for drug-induced toxicities, including hepatotoxicity.[3]

Given that the toxicological properties of this specific material have not been fully investigated, a cautious approach is mandatory.[4][5] All handling procedures must assume the compound is potentially irritating to the skin, eyes, and respiratory tract and may have unknown chronic effects.[5][6] Therefore, the selection and use of Personal Protective Equipment (PPE) are not merely recommendations but critical components of a robust safety protocol.

The Core PPE Ensemble: A Multi-Layered Defense

A comprehensive PPE strategy relies on a combination of engineering controls and personal gear to create multiple barriers between the researcher and the chemical.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 9,10-Dihydro-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one, including weighing, transfers, and dissolution, must be performed inside a certified chemical fume hood.[7] This is the most critical safety measure, as it contains potentially harmful dusts and vapors at the source, protecting the user's breathing zone and the general laboratory environment. The sash should always be kept at the lowest possible height during operations.[7]

Eye and Face Protection
  • Chemical Splash Goggles: At a minimum, chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166 are required at all times.[4][5] Unlike standard safety glasses, goggles provide a seal around the eyes, offering superior protection from splashes, sprays, and fine powders.

  • Face Shield: When handling larger quantities (>1 gram) or when there is a significant risk of splashing (e.g., during quenching a reaction or a large-scale liquid transfer), a face shield must be worn over the chemical splash goggles.[4][7] This provides an additional layer of protection for the entire face.

Hand Protection
  • Gloves: Double-gloving with chemical-resistant nitrile gloves is the standard protocol for handling this compound.[7][8] The rationale is twofold:

    • Chemical Resistance: Nitrile provides good resistance against a broad range of chemicals.

    • Contamination Control: In the event of a splash or contamination of the outer glove, it can be safely removed without compromising the inner glove, allowing the user to continue working safely after a brief pause to don a new outer glove.

  • Inspection and Removal: Always inspect gloves for tears or pinholes before use.[9] After handling is complete, remove gloves using a technique that avoids skin contact with the contaminated outer surface and wash hands thoroughly with soap and water.[2][10]

Body and Foot Protection
  • Laboratory Coat: A flame-resistant laboratory coat should be worn and kept fully buttoned with the sleeves rolled down.[4][7] This protects your skin and personal clothing from accidental splashes.

  • Personal Apparel: Confine long hair and loose clothing.[9] Full-length pants and closed-toe shoes are mandatory in any laboratory where chemicals are handled; sandals or perforated shoes are never appropriate.[4][9]

PPE Protocols for Specific Laboratory Operations

The level of PPE required can be adapted based on the specific task and the potential for exposure. The following table summarizes the recommended PPE for various procedures.

Operation Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Solid) Chemical Fume HoodChemical Splash GogglesDouble Nitrile GlovesLab CoatRecommended if significant dust is generated
Dissolution & Solution Transfer Chemical Fume HoodGoggles & Face ShieldDouble Nitrile GlovesLab Coat, Chemical ApronNot typically required
Running Reaction & Workup Chemical Fume HoodGoggles & Face ShieldDouble Nitrile GlovesLab Coat, Chemical ApronNot typically required
Spill Cleanup N/AGoggles & Face ShieldDouble Nitrile GlovesLab Coat, Chemical ApronNIOSH-approved respirator may be necessary
Experimental Protocol: Weighing and Dissolving the Compound

This protocol outlines the step-by-step methodology for safely preparing a solution of 9,10-Dihydro-4H-benzo[1][2]cyclohepta[1,2-b]thiophen-4-one.

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[11]

    • Don all required PPE as outlined in the table above (Lab Coat, Goggles, Double Nitrile Gloves).

    • Assemble all necessary equipment (spatula, weigh boat or tared flask, solvent, stir bar) within the fume hood to minimize movement in and out of the containment area.[7]

  • Weighing:

    • Inside the fume hood, carefully transfer the desired amount of the solid compound from its stock container to a tared weigh boat or directly into the reaction flask.

    • Perform this action gently to minimize the generation of airborne dust.[11]

    • Immediately and securely close the stock container.[11]

  • Dissolution:

    • Add the desired solvent to the flask containing the compound.

    • Keep the container covered as much as possible to minimize the release of vapors.[11]

    • Gently swirl the flask or use a magnetic stirrer to facilitate dissolution.

  • Post-Procedure:

    • Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth. Dispose of this cloth as solid hazardous waste.

    • Proceed with the doffing procedure for PPE as described below.

    • Wash hands thoroughly with soap and water after all handling is complete.[11]

Operational Plan: PPE Doffing and Disposal

The proper removal (doffing) of PPE is a critical step to prevent cross-contamination. Contaminated gloves or lab coats can easily transfer hazardous material to skin, personal clothing, or lab surfaces.

Mandatory Visualization: Safe PPE Doffing Workflow

PPE_Doffing_WorkflowAStep 1: Inspect & CleanInspect outer gloves for contamination.Wipe down with a damp towel if necessary.BStep 2: Remove Outer GlovesPeel off the first pair of gloves withouttouching the outer surface with bare skin.Dispose of in hazardous waste.A->BCStep 3: Remove Face Shield/GogglesHandle by the head strap or clean side arms.Place in a designated area for decontamination.B->CDStep 4: Remove Lab CoatRoll the coat outwards, containing thecontaminated surface. Hang in designated areaor dispose of if single-use.C->DEStep 5: Remove Inner GlovesRemove the final pair of gloves using theproper skin-to-skin/glove-to-glove technique.Dispose of in hazardous waste.D->EFStep 6: Wash HandsWash hands thoroughly with soap andwater for at least 20 seconds.E->F

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.